Methyl 5-hydroxynicotinate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-hydroxypyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-6(9)4-8-3-5;/h2-4,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTTVNGGAWBBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89937-78-0 | |
| Record name | 3-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89937-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
synthesis of Methyl 5-hydroxynicotinate hydrochloride
An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxynicotinate Hydrochloride
Introduction
Methyl 5-hydroxynicotinate is a pivotal pyridine-based heterocyclic compound, serving as a versatile intermediate in organic synthesis. Its structural analogue, nicotinic acid (Niacin or Vitamin B3), is a fundamental component in various biological processes. The introduction of a hydroxyl group at the 5-position and a methyl ester at the 3-position makes Methyl 5-hydroxynicotinate a valuable building block for more complex molecules, particularly in the pharmaceutical industry. For instance, it is a key precursor for the synthesis of metabolites of widely used insecticides like imidacloprid, enabling crucial research in pharmacokinetics, environmental impact, and toxicology.[1]
This guide provides a comprehensive technical overview of the primary synthetic routes to Methyl 5-hydroxynicotinate, culminating in its conversion to the more stable and handleable hydrochloride salt. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into process optimization and characterization, grounded in established scientific literature.
Core Synthetic Strategy: Fischer-Speier Esterification
The most direct and widely adopted method for synthesizing Methyl 5-hydroxynicotinate is the Fischer-Speier esterification of its parent carboxylic acid, 5-hydroxynicotinic acid.[1] This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
Mechanistic Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The role of the strong acid catalyst (e.g., H₂SO₄, SOCl₂) is paramount. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This "activation" allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
To drive the reaction equilibrium toward the product side, Le Châtelier's principle is applied by using a large excess of methanol, which acts as both a reactant and the solvent.
Caption: Figure 1: Mechanism of Fischer Esterification.
Synthetic Protocols and Methodologies
Several variations of the Fischer esterification have been reported, primarily differing in the choice of acid catalyst and reaction conditions. Below are two authoritative and reproducible protocols.
Method 1: Sulfuric Acid Catalysis
This is the most common and cost-effective method, suitable for both small-scale and large-scale synthesis. Concentrated sulfuric acid is a potent dehydrating agent and proton source.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-hydroxynicotinic acid (e.g., 833 g, 5.99 mol) and methanol (6.7 L).[1]
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (e.g., 292 mL) dropwise, ensuring the internal temperature remains below 30°C.[1] The exothermic nature of this addition requires careful control.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for an extended period (e.g., 7 days for high conversion on a large scale, though 12-24 hours is often sufficient for smaller scales).[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Precipitation: Dissolve the residue in water (4 L) and carefully adjust the pH to 8 using a saturated solution of sodium bicarbonate (NaHCO₃).[1] This step neutralizes the sulfuric acid and deprotonates the pyridine nitrogen, causing the free ester, Methyl 5-hydroxynicotinate, to precipitate as a white solid.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum at 60°C.[1]
Method 2: Thionyl Chloride / Sulfuryl Chloride Catalysis
Using thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) offers an alternative that can sometimes proceed under milder conditions or with shorter reaction times. These reagents react with methanol in situ to generate HCl and methyl sulfite/sulfate species, which act as the esterification catalysts.
Experimental Protocol:
-
Setup: Suspend 5-hydroxynicotinic acid (e.g., 497 mg, 3.57 mmol) in methanol (5 mL) in a round-bottom flask at room temperature.[1]
-
Reagent Addition: Add sulfuryl chloride (e.g., 780 µL, 10.7 mmol) dropwise to the suspension.[1] (Note: Thionyl chloride can also be used effectively).[2]
-
Reaction: Heat the mixture to 60°C and stir overnight.[1]
-
Work-up: Cool the reaction to room temperature. Add a buffer solution (e.g., 0.1 M potassium phosphate, pH 7, 50 mL) to neutralize the acid.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[1]
Synthesis of the Hydrochloride Salt
For improved stability, solubility in certain solvents, and ease of handling, the free base of Methyl 5-hydroxynicotinate is often converted to its hydrochloride salt.
Caption: Figure 2: Overall Synthetic Workflow.
Experimental Protocol:
-
Dissolution: Dissolve the purified Methyl 5-hydroxynicotinate free base in a minimal amount of a suitable anhydrous solvent, such as isopropanol, methanol, or diethyl ether.
-
Acidification: While stirring, add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise until the solution becomes acidic and a precipitate forms. Gaseous HCl can also be bubbled through the solution.
-
Isolation: Collect the resulting white precipitate by filtration.
-
Drying: Wash the solid with a small amount of cold anhydrous solvent (e.g., diethyl ether) to remove any residual acid and dry under vacuum.
Data Summary and Characterization
The successful synthesis of Methyl 5-hydroxynicotinate is confirmed through standard analytical techniques.
Comparative Synthesis Data
| Method | Starting Material | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Ref. |
| 1 | 5-Hydroxynicotinic acid | H₂SO₄ | Methanol | 70°C | 12 h | ~60%* | [1] |
| 2 | 5-Hydroxynicotinic acid | Sulfuryl Chloride | Methanol | 60°C | Overnight | 65% | [1] |
| 3 | 5-Hydroxynicotinic acid | H₂SO₄ | Methanol | Reflux | 7 days | 85% | [1] |
| 4 | 5-Methylnicotinic acid | Thionyl Chloride | Methanol | Reflux | 4 h | 98% | [2] |
| Yield calculated from reported masses for a specific small-scale reaction. Note that Method 4 is for a related but different compound, included to show the efficiency of thionyl chloride. |
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆, 400MHz): δ 10.46 (s, 1H, -OH), 8.54 (s, 1H, Ar-H), 8.35 (d, J=2.8Hz, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 3.85 (s, 3H, -OCH₃).[1]
-
¹H NMR (CDCl₃, 400MHz): δ 8.25 (s, 1H), 8.13 (d, J=1.8Hz, 1H), 7.38 (br. s., 1H), 3.17 (s, 3H).[1] Note: The phenolic proton signal is broad and may not always be distinct.
Conclusion
The is a well-established process, primarily relying on the robust and scalable Fischer-Speier esterification of 5-hydroxynicotinic acid. The choice between sulfuric acid and thionyl/sulfuryl chloride catalysis depends on factors such as desired reaction time, scale, and available resources. Subsequent conversion to the hydrochloride salt provides a stable, crystalline solid suitable for further synthetic applications. The protocols and data presented in this guide offer a reliable foundation for researchers and drug development professionals working with this important chemical intermediate.
References
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Methyl 5-hydroxy-3-pyridinecarboxylate - Amerigo Scientific. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity of Methyl 5-Hydroxynicotinate Hydrochloride
Foreword: Unveiling the Potential of a Novel Nicotinate Derivative
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, yet its full therapeutic potential has been hampered by tolerability issues, primarily cutaneous flushing. This has driven the exploration of nicotinic acid derivatives and prodrugs aimed at mitigating side effects while retaining or even enhancing efficacy. Methyl 5-hydroxynicotinate hydrochloride emerges as a compound of significant interest in this landscape. Its structure suggests a dual-faceted mechanism of action: firstly, as a prodrug of 5-hydroxynicotinic acid, and secondly, as a potential modulator of cellular redox status through its contribution to the NAD+ pool. This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, grounded in the established pharmacology of nicotinic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this promising molecule.
Chemical Identity and Rationale for Investigation
This compound is the hydrochloride salt of the methyl ester of 5-hydroxynicotinic acid.
| Compound | This compound |
| Synonyms | 5-Hydroxynicotinic Acid Methyl Ester HCl, 5-Hydroxy-3-pyridinecarboxylic Acid Methyl Ester HCl, Methyl 5-Hydroxy-3-pyridinecarboxylate HCl |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 189.60 g/mol |
| CAS Number | 89937-78-0 |
The primary rationale for investigating this molecule is twofold:
-
Prodrug Strategy: The esterification of the carboxylic acid group of 5-hydroxynicotinic acid to form methyl 5-hydroxynicotinate is a classic prodrug approach. It is anticipated that in vivo, endogenous esterases will hydrolyze the methyl ester, releasing the active metabolite, 5-hydroxynicotinic acid.[1][2] This controlled release may offer an improved pharmacokinetic and side-effect profile compared to the direct administration of the parent acid.
-
Hydroxylated Nicotinic Acid Moiety: The presence of a hydroxyl group at the 5-position of the pyridine ring distinguishes this compound from nicotinic acid. This modification can potentially alter its receptor binding affinity, metabolic fate, and introduce additional biological activities, such as antioxidant properties.[3][4]
Hypothesized Biological Activities and Mechanisms of Action
Based on its chemical structure and the known pharmacology of related compounds, the following biological activities are proposed for this compound, following its in vivo conversion to 5-hydroxynicotinic acid.
Modulation of Lipid Metabolism via GPR109A Activation
Nicotinic acid exerts its primary lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes.[5][6] Activation of GPR109A leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade of events suppresses the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
It is hypothesized that 5-hydroxynicotinic acid, the active metabolite of Methyl 5-hydroxynicotinate, will also act as an agonist at the GPR109A receptor. The hydroxyl group at the 5-position may influence the binding affinity and potency at the receptor compared to nicotinic acid.
Figure 1: Hypothesized GPR109A signaling pathway for this compound.
Role as a Precursor for NAD+ Biosynthesis
Nicotinic acid is a well-established precursor for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+) through the Preiss-Handler pathway.[7][8] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[9][10] A decline in NAD+ levels is associated with aging and metabolic diseases.
Following hydrolysis to 5-hydroxynicotinic acid, it is plausible that this metabolite can enter the Preiss-Handler pathway to boost cellular NAD+ levels. The efficiency of this conversion and its impact on NAD+-dependent cellular processes warrant investigation.
Figure 2: Hypothesized entry of 5-hydroxynicotinic acid into the NAD+ biosynthesis pathway.
Antioxidant and Anti-inflammatory Properties
The hydroxyl group on the pyridine ring of 5-hydroxynicotinic acid suggests potential antioxidant activity.[4] This functional group may act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). Furthermore, nicotinic acid itself has demonstrated anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and chemokines.[11][12] Derivatives of 5-hydroxynicotinic acid have shown cardioprotective effects attributed to their antioxidant properties.[4]
The anti-inflammatory actions of nicotinic acid are, in part, mediated by GPR109A on immune cells, such as macrophages.[6] It is therefore hypothesized that this compound, via its active metabolite, could suppress inflammatory pathways, which is highly relevant in the context of atherosclerosis, a chronic inflammatory disease.
Neuroprotective Effects
Niacin and its derivatives have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases and ischemic stroke.[13][14] The mechanisms are thought to involve the maintenance of cellular energy levels through NAD+ repletion and the modulation of inflammatory responses in the central nervous system.[15] GPR109A is also expressed in microglia, and its activation can regulate neuroinflammation.[16] The potential of this compound to cross the blood-brain barrier and exert neuroprotective effects warrants investigation.
Experimental Workflows for Validation
A systematic experimental approach is required to validate the hypothesized biological activities of this compound.
In Vitro Hydrolysis and Cellular Uptake
Objective: To confirm the conversion of Methyl 5-hydroxynicotinate to 5-hydroxynicotinic acid and assess its uptake into relevant cell types.
Protocol: Esterase-mediated Hydrolysis Assay
-
Prepare Solutions:
-
Substrate: this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Enzyme: Porcine liver esterase or human serum.
-
Control: Substrate in buffer without enzyme.
-
-
Incubation: Incubate the substrate with the enzyme solution at 37°C.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., acetonitrile or methanol).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the disappearance of the parent compound and the appearance of 5-hydroxynicotinic acid.
Protocol: Cellular Uptake Study
-
Cell Culture: Culture relevant cell lines (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or primary neurons).
-
Treatment: Treat the cells with this compound or 5-hydroxynicotinic acid at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Analysis: Analyze the cell lysates by LC-MS to determine the intracellular concentrations of the parent compound and its metabolite.
GPR109A Receptor Activation Assays
Objective: To determine if 5-hydroxynicotinic acid is an agonist of the GPR109A receptor.
Protocol: cAMP Measurement Assay
-
Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Treatment: Co-incubate the cells with forskolin and varying concentrations of 5-hydroxynicotinic acid or nicotinic acid (positive control).
-
cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates GPR109A agonism. Plot a dose-response curve to determine the EC₅₀ value.
NAD+ Biosynthesis and Metabolism
Objective: To assess the ability of this compound to increase intracellular NAD+ levels.
Protocol: NAD+/NADH Quantification Assay
-
Cell Culture: Culture cells of interest (e.g., primary hepatocytes or neurons).
-
Compound Treatment: Treat the cells with various concentrations of this compound for different durations (e.g., 6, 12, 24 hours).
-
Metabolite Extraction: Extract NAD+ and NADH from the cells using an acid/base extraction method.
-
Quantification: Measure NAD+ and NADH levels using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the total NAD+ levels and the NAD+/NADH ratio.
Assessment of Antioxidant and Anti-inflammatory Activity
Objective: To evaluate the antioxidant and anti-inflammatory effects of this compound.
Protocol: In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable free radical DPPH.
-
Cellular ROS Assay: Treat cells (e.g., macrophages) with an oxidizing agent (e.g., H₂O₂) in the presence or absence of the test compound. Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
Protocol: Anti-inflammatory Cytokine Profiling
-
Cell Culture: Use an appropriate cell model, such as primary human macrophages or a murine macrophage cell line (e.g., RAW 264.7).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat the cells with LPS and varying concentrations of this compound.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) using ELISA or a multiplex immunoassay.
-
Gene Expression Analysis: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory genes.
Figure 3: A logical workflow for the experimental validation of this compound's biological activities.
Concluding Remarks and Future Directions
This compound represents a promising molecule for further investigation in the fields of metabolic disease, inflammation, and neurodegeneration. Its potential to act as a prodrug of a hydroxylated nicotinic acid derivative offers a compelling rationale for its development. The experimental framework outlined in this guide provides a clear path for elucidating its mechanism of action and therapeutic potential. Future in vivo studies in relevant animal models of dyslipidemia, atherosclerosis, and neurodegenerative diseases will be crucial to translate the in vitro findings into a broader physiological context. A thorough characterization of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, will also be essential for its successful development as a therapeutic agent.
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An In-Depth Technical Guide to the Structural Analogs of Methyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxynicotinate, a pyridine-based scaffold, serves as a crucial starting point for the design and synthesis of novel ligands targeting nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of methyl 5-hydroxynicotinate hydrochloride. By exploring various synthetic strategies and detailing key in-vitro and in-vivo characterization assays, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing selective and potent nAChR modulators based on this versatile chemical core.
Introduction: The Significance of the Methyl 5-Hydroxynicotinate Scaffold
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction, making them a prime target for therapeutic intervention.[1]
The pyridine-3-carboxylic acid ester core, present in methyl 5-hydroxynicotinate, is a well-established pharmacophore for nAChR ligands. The strategic placement of a hydroxyl group at the 5-position offers a key point for structural modification, allowing for the fine-tuning of electronic and steric properties to achieve desired selectivity and potency for various nAChR subtypes. The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in biological assays. This guide will delve into the chemical space surrounding this core structure, providing a roadmap for the rational design of novel therapeutic agents.
Synthetic Strategies for Methyl 5-Hydroxynicotinate Analogs
The synthesis of structural analogs of methyl 5-hydroxynicotinate can be broadly approached through two main strategies: modification of the pre-existing pyridine ring or de novo synthesis of the substituted pyridine core.
Functionalization of the Pyridine Ring
A common and versatile approach involves the modification of a pre-formed 5-hydroxynicotinic acid or methyl 5-hydroxynicotinate scaffold. This allows for the introduction of a wide array of substituents at various positions of the pyridine ring.
2.1.1. Modification of the 5-Hydroxy Group:
The hydroxyl group at the 5-position is a prime target for chemical modification to explore its role in receptor binding.
-
Etherification: Conversion of the hydroxyl group to various alkoxy derivatives can be achieved via Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. This modification allows for the exploration of the steric and electronic effects of different alkyl chains on receptor affinity and selectivity.
-
Esterification: Acylation of the 5-hydroxy group to form ester analogs can be accomplished using acid chlorides or anhydrides in the presence of a base. This introduces an additional carbonyl group, which can act as a hydrogen bond acceptor and influence the compound's pharmacokinetic profile.
2.1.2. Substitution at Other Ring Positions:
Introducing substituents at the 2, 4, and 6-positions of the pyridine ring can significantly impact the pharmacological properties of the resulting analogs.
-
Halogenation: Halogens can be introduced at various positions on the pyridine ring to modulate electronic properties and provide handles for further functionalization through cross-coupling reactions.
-
Nitration and Amination: Nitration of the pyridine ring, followed by reduction of the nitro group, provides a route to amino-substituted analogs.[2] The amino group can then be further modified, for example, through acylation, to explore the impact of different substituents on biological activity.[2]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing aryl, heteroaryl, and amino groups at specific positions of a halogenated pyridine core.[3]
De Novo Pyridine Ring Synthesis
For more complex substitution patterns that are not easily accessible through functionalization of a pre-existing ring, de novo synthesis provides a powerful alternative. Various methods for constructing the pyridine ring from acyclic precursors have been developed.[3]
A General Workflow for Analog Synthesis is depicted below:
Caption: General workflow for the synthesis of methyl 5-hydroxynicotinate analogs.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 6-aryl-substituted methyl 5-hydroxynicotinate analogs from a 6-halo precursor.
Materials:
-
Methyl 6-bromo-5-hydroxynicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add methyl 6-bromo-5-hydroxynicotinate, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To prepare the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The precipitate is then collected by filtration.
Biological Evaluation of Methyl 5-Hydroxynicotinate Analogs
A thorough biological evaluation is essential to determine the affinity, selectivity, and functional activity of the synthesized analogs at various nAChR subtypes. This typically involves a tiered approach, starting with in-vitro binding and functional assays, followed by more complex in-vivo studies for promising candidates.
In-Vitro Assays
3.1.1. Radioligand Binding Assays:
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor subtype.[3] In a competitive binding assay, the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Kᵢ) can be calculated.
Experimental Protocol: Competitive Radioligand Binding Assay [3]
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]epibatidine, [³H]cytisine)
-
Unlabeled test compounds (analogs of methyl 5-hydroxynicotinate)
-
Non-specific binding control (e.g., nicotine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values for each test compound.
3.1.2. Cell-Based Functional Assays:
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. These assays typically measure changes in ion flux or membrane potential upon receptor activation.
-
Fluorometric Imaging Plate Reader (FLIPR) Assays: FLIPR assays utilize fluorescent dyes that are sensitive to changes in intracellular calcium concentration or membrane potential.[4] These assays are amenable to high-throughput screening and can quickly identify active compounds.[4]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: For more detailed functional characterization, TEVC in Xenopus oocytes expressing the nAChR subtype of interest is a powerful technique. This method allows for the direct measurement of ion channel currents in response to compound application, providing information on agonist efficacy (Eₘₐₓ) and potency (EC₅₀).
In-Vivo Assays
Promising candidates identified from in-vitro screening are further evaluated in animal models to assess their pharmacokinetic properties, in-vivo efficacy, and potential side effects.
-
Microdialysis: In-vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5] By administering a nicotinic agonist, the effect on the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine can be monitored, providing insights into the compound's in-vivo mechanism of action.[5]
-
Behavioral Models: A variety of behavioral models in rodents can be used to assess the potential therapeutic effects of methyl 5-hydroxynicotinate analogs. For example, models of learning and memory (e.g., Morris water maze, passive avoidance test) can be used to evaluate pro-cognitive effects, while models of depression (e.g., forced swim test) can assess antidepressant-like activity.[6][7]
Structure-Activity Relationships (SAR)
The systematic modification of the methyl 5-hydroxynicotinate scaffold and subsequent biological evaluation allows for the elucidation of structure-activity relationships. This information is critical for the rational design of more potent and selective ligands.
Table 1: Hypothetical SAR Data for Methyl 5-Hydroxynicotinate Analogs at α4β2 and α7 nAChRs
| Compound | R¹ (2-position) | R² (5-position) | R³ (6-position) | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) |
| 1 (Parent) | H | OH | H | 50 | 250 |
| 2a | CH₃ | OH | H | 35 | 300 |
| 2b | Cl | OH | H | 20 | 150 |
| 3a | H | OCH₃ | H | 75 | 400 |
| 3b | H | OAc | H | 60 | 350 |
| 4a | H | OH | Phenyl | 15 | 100 |
| 4b | H | OH | 4-Cl-Phenyl | 10 | 80 |
This table presents hypothetical data for illustrative purposes.
From the hypothetical data above, several SAR trends can be inferred:
-
Substitution at the 2-position: Introduction of a small electron-withdrawing group like chlorine (Compound 2b ) appears to enhance affinity for both α4β2 and α7 subtypes compared to the parent compound.
-
Modification of the 5-hydroxy group: Conversion to an ether (Compound 3a ) or an ester (Compound 3b ) seems to decrease affinity, suggesting the free hydroxyl group may be important for binding.
-
Substitution at the 6-position: The introduction of an aryl group (Compound 4a ) significantly improves affinity, with further enhancement observed with an electron-withdrawing substituent on the phenyl ring (Compound 4b ).
Mechanism of Action and Signaling Pathways
Agonist binding to nAChRs triggers a conformational change, leading to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺).[8] This influx depolarizes the cell membrane and initiates downstream signaling cascades. The increase in intracellular Ca²⁺ is a key event that can activate various signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for promoting cell survival and neuroprotection.[8]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and synaptic plasticity.
Caption: Simplified schematic of nAChR-mediated signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel nAChR ligands with therapeutic potential. The synthetic versatility of the pyridine ring allows for extensive structural modifications to optimize affinity, selectivity, and functional activity. A systematic approach combining rational design, efficient synthesis, and a comprehensive panel of in-vitro and in-vivo assays is crucial for identifying lead compounds. Future research should focus on exploring a wider range of substitutions, particularly at the 2-, 4-, and 6-positions, and on modifying the 5-hydroxy group to fine-tune interactions with specific nAChR subtypes. Furthermore, detailed pharmacokinetic and toxicological studies of lead candidates will be essential for their translation into clinical applications.
References
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- Methyl Nicotinate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00382]
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- Methyl Nicotinate Impurities and Related Compound. Veeprho. [URL: https://veeprho.
- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32054652/]
- Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16220335/]
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3526702/]
- Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. ResearchGate. [URL: https://www.researchgate.net/publication/283483011_Synthesis_and_Biological_Activity_of_26-Disubstituted_7-Deazapurine_Ribonucleosides]
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- In vivo modulation of the behavioral effects of nicotine by the coumarins xanthotoxin, bergapten, and umbelliferone. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873531/]
- Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1118671/full]
- Process for producing nicotinic acid derivative or salt thereof. Google Patents. [URL: https://patents.google.
- The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3479510/]
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- Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19842426/]
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Unlocking Cardioprotective Avenues: A Technical Guide to the Therapeutic Potential of Methyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxynicotinate hydrochloride, a pyridine derivative, is emerging as a compound of significant interest in the landscape of cardiovascular research. While direct therapeutic applications are in the nascent stages of exploration, the established cardioprotective effects of its parent molecule, 5-hydroxynicotinic acid, and its derivatives, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of this compound, its chemical attributes, and its promising, albeit hypothesized, therapeutic applications in protecting the heart from significant pathological insults such as doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury. As a Senior Application Scientist, the following sections are designed to provide a comprehensive overview, blending established data with forward-looking insights to guide future research and development.
I. Chemical Profile and Synthesis
Methyl 5-hydroxynicotinate is an organic intermediate that is typically synthesized from 5-hydroxynicotinic acid.[1] The hydrochloride salt is formed by reacting the methyl ester with hydrochloric acid.
Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 89937-78-0 | [2] |
| Molecular Formula | C₇H₈ClNO₃ | [2] |
| Molecular Weight | 189.60 g/mol | [2] |
| Appearance | Off-white powder | [3] |
| Purity | Typically >97% | [2][4] |
| Synonyms | Methyl 5-hydroxypyridine-3-carboxylate hydrochloride, 5-Hydroxy-3-pyridinecarboxylic acid methyl ester hydrochloride | [2] |
Synthesis of Methyl 5-Hydroxynicotinate
The synthesis of Methyl 5-hydroxynicotinate is primarily achieved through the esterification of 5-hydroxynicotinic acid. Several methods have been reported, with variations in reagents and conditions.[1]
Protocol 1: Sulfuric Acid Catalyzed Esterification [1]
-
Dissolve 5-hydroxynicotinic acid (e.g., 2.50 g, 17.97 mmol) in methanol (20.00 mL).
-
Under a nitrogen atmosphere, add concentrated sulfuric acid (e.g., 18 M, 47.90 µL).
-
Stir the mixture at 70°C for 12 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Dissolve the residue in dichloromethane (50.00 mL).
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the resulting white solid to obtain Methyl 5-hydroxynicotinate.
Protocol 2: Thionyl Chloride Mediated Esterification [1]
-
Suspend 5-hydroxynicotinic acid (e.g., 497 mg, 3.57 mmol) in methanol (5 mL) at room temperature.
-
Add thionyl chloride (e.g., 780 µL, 10.7 mmol) dropwise.
-
Heat the mixture at 60°C overnight.
-
Add 0.1 M potassium phosphate buffer (pH 7, 50 mL).
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate and concentrate to yield the product.
II. Potential Therapeutic Application: Cardioprotection
The most compelling therapeutic potential for this compound lies in cardioprotection, based on studies of structurally related compounds. Derivatives of 5-hydroxynicotinic acid have demonstrated significant protective effects in preclinical models of doxorubicin-induced cardiomyopathy and myocardial ischemia-reperfusion injury.
A. Doxorubicin-Induced Cardiomyopathy
Doxorubicin is a potent chemotherapeutic agent, but its use is limited by a dose-dependent cardiotoxicity that can lead to congestive heart failure. The underlying mechanism is multifactorial, involving oxidative stress, mitochondrial dysfunction, and apoptosis of cardiomyocytes.
B. Myocardial Ischemia-Reperfusion (I/R) Injury
The restoration of blood flow to an ischemic area of the heart, while essential, paradoxically induces further damage known as reperfusion injury. This is largely driven by a burst of reactive oxygen species (ROS), intracellular calcium overload, and inflammation.
III. Proposed Mechanism of Action: Attenuation of Oxidative Stress and Inflammation
Based on the antioxidant properties of 5-hydroxynicotinic acid derivatives, it is hypothesized that this compound exerts its cardioprotective effects by mitigating the molecular cascades of oxidative stress and inflammation.
Signaling Pathways in Cardiotoxicity
The following diagram illustrates the key signaling pathways implicated in doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury, which represent potential targets for this compound.
Caption: Workflow for preclinical evaluation.
V. Quantitative Data from Related Compounds
The following table summarizes the reported cardioprotective effects of 5-hydroxynicotinic acid derivatives, SSC-77 and SSC-497, in a hypo-reperfusion model.
| Biomarker | Control | SSC-77 (10⁻⁶ mol/l) | SSC-497 (10⁻⁶ mol/l) |
| KFK-MB (% decrease vs control) | - | 47% | 39% |
| LDH (% decrease vs control) | - | 21.8% | 19.6% |
Data extracted from Danilenko et al., 2017
VI. Conclusion and Future Directions
This compound represents a promising candidate for further investigation as a cardioprotective agent. The strong preclinical evidence for the efficacy of its structural analogs in mitigating doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury provides a solid foundation for its development. Future research should focus on:
-
In-depth pharmacological profiling: Elucidating the precise molecular targets and confirming the antioxidant and anti-inflammatory mechanisms of this compound.
-
Pharmacokinetic and toxicological studies: Establishing the safety profile and bioavailability of the compound.
-
Optimization of drug delivery: Exploring novel formulations to enhance cardiac tissue targeting.
The successful completion of these studies will be crucial in translating the therapeutic potential of this compound from a promising hypothesis to a clinically relevant cardioprotective therapy.
VII. References
-
Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Retrieved from [Link]
-
Danilenko, L. M., Pokrovskii, M. V., Korokin, M. V., Gureev, V. V., Gudyrev, O. S., Philippenko, N. G., & Pokrovskaya, T. G. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. Retrieved from [Link]
-
Shijiazhuang Dowell Chemical Co.,Ltd. (n.d.). Methyl 5-hydroxynicotinate. Retrieved from [Link]
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in vitro evaluation of Methyl 5-hydroxynicotinate hydrochloride
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-hydroxynicotinate hydrochloride
This guide provides a comprehensive framework for the , a heterocyclic building block with potential applications in drug discovery.[1][2] As researchers and drug development professionals, our goal is not merely to generate data, but to build a holistic profile of a compound's behavior in a biological context. This document eschews a rigid template in favor of a logical, causality-driven workflow, mirroring the decision-making process in a preclinical drug discovery program. We will proceed from foundational characterization to safety and efficacy profiling, explaining the scientific rationale behind each experimental choice to ensure a robust and interpretable dataset.
Introduction and Foundational Strategy
This compound is a pyridine derivative, a class of compounds prevalent in pharmaceuticals.[1] Its structure, featuring a methyl ester and a hydroxyl group on a pyridine ring, suggests potential for hydrogen bonding and metabolic activity, making a thorough in vitro characterization essential. Lacking extensive public data on its biological effects, our strategy is to construct an evaluation cascade that first establishes its fundamental drug-like properties and safety profile before investigating its potential pharmacological activities, such as anti-inflammatory or antioxidant effects, which are plausible for phenolic compounds.[3][4]
This evaluation is structured as a tiered approach, allowing for go/no-go decisions at critical junctures, thereby conserving resources and focusing efforts on the most promising candidates.[5][6]
Caption: High-level workflow for the in vitro evaluation of a novel compound.
Physicochemical Characterization: The Non-Negotiable First Step
Before a compound touches a cell, we must understand its fundamental chemical behavior. Poor physicochemical properties are a primary cause of failure in drug development.[6] This phase ensures that subsequent biological assays are both technically feasible and interpretable.
Table 1: Key Physicochemical Parameters for this compound
| Parameter | Assay Method | Rationale & Importance | Target Value |
| Identity & Purity | LC-MS, 1H-NMR | Confirms the correct structure and ensures purity is >98% to avoid artifacts from contaminants.[2] | >98% |
| Aqueous Solubility | Kinetic & Thermodynamic | Determines the maximum concentration achievable in aqueous buffers for assays. Poor solubility can lead to false negatives.[7][8] | >50 µM (Kinetic) |
| Chemical Stability | HPLC in PBS (pH 7.4) | Assesses degradation in physiological buffer over time (e.g., 24-48h). Unstable compounds can lead to inconsistent results.[9] | >90% remaining after 24h |
| Lipophilicity (LogD) | Shake-flask or HPLC | Predicts membrane permeability and potential for non-specific binding. LogD at pH 7.4 is more relevant than LogP.[8] | 1 - 3 |
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing aqueous buffer (e.g., 198 µL PBS, pH 7.4) to create a range of final compound concentrations.
-
Incubation: Shake the plate at room temperature for 2 hours to allow precipitation to equilibrate.
-
Measurement: Analyze the turbidity of each well using a nephelometer or plate reader. The highest concentration that does not show significant precipitation is determined as the kinetic solubility.
-
Self-Validation: Run a known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Amiodarone) as controls to validate the assay performance.
In Vitro Safety & Cytotoxicity Assessment
The primary directive is to first do no harm. Cytotoxicity screening is a critical gatekeeper to eliminate compounds that are overtly toxic to cells at concentrations required for efficacy.[10][11] We recommend screening against at least two cell lines: a liver-derived line (e.g., HepG2) to flag potential hepatotoxicity, and a more general line (e.g., HEK293).[12]
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Pros | Cons |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[12] | High-throughput, sensitive, well-established. | Can be affected by compounds altering cellular redox state. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[12] | Directly measures cell death/lysis. | Less sensitive for early apoptotic events. |
| Neutral Red Uptake | Quantifies the uptake of Neutral Red dye into the lysosomes of viable cells.[12] | Sensitive to early cytotoxic events.[12] | Can be pH-sensitive. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
MTT Addition: Remove the treatment media and add fresh media containing 0.5 mg/mL MTT. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the TC50 (Toxic Concentration 50%).
In Vitro Efficacy: Anti-Inflammatory Profiling
Given the structural relation of nicotinic acid derivatives to compounds with vasoactive and signaling properties, a logical starting point for efficacy testing is inflammation.[13] The lipopolysaccharide (LPS)-stimulated macrophage model is a gold standard for assessing anti-inflammatory potential in vitro.[14][15]
Caption: Simplified LPS-induced pro-inflammatory signaling pathway in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay provides a robust, high-throughput measure of the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.[15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 50,000 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL LPS for 24 hours. Maintain a set of unstimulated cells as a negative control.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature. The Griess Reagent detects nitrite, a stable breakdown product of NO.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Cross-Validation: Concurrently run a cytotoxicity assay (e.g., MTT) at the same concentrations to ensure that any observed decrease in NO is due to anti-inflammatory activity and not cell death. This is a critical self-validating step.
In Vitro Efficacy: Antioxidant Capacity Profiling
Oxidative stress is intrinsically linked to inflammation. Evaluating the antioxidant potential of a compound provides another dimension to its pharmacological profile. A combination of chemical and cell-based assays is recommended for a comprehensive picture.[16]
Table 3: Comparison of Antioxidant Activity Assays
| Assay | Type | Principle | Advantages |
| DPPH | Chemical | Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.[17][18] | Simple, fast, and inexpensive for initial screening. |
| ABTS | Chemical | Measures scavenging of the ABTS radical cation. Can be used in both aqueous and organic phases.[4][18] | More versatile than DPPH, faster reaction kinetics.[16] |
| CAA | Cell-based | Measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS) in live cells.[16] | More biologically relevant than chemical assays; accounts for cell uptake and metabolism. |
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a range of concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Determine the IC50 value.
Data Synthesis and Forward Outlook
The culmination of this in vitro cascade is not a series of disconnected data points, but a unified profile. By integrating the physicochemical data with the results from safety and efficacy assays, we can make an informed decision. For example, a compound with potent anti-inflammatory activity (low IC50 in the NO assay) but a narrow therapeutic window (a TC50 value close to its effective concentration) may be deprioritized. Conversely, a compound with moderate efficacy but an excellent safety and ADME profile might be a strong candidate for lead optimization.[5][6]
This guide provides the foundational blueprint for such an evaluation. The specific concentrations, cell lines, and endpoints can and should be adapted based on the emerging data and the specific therapeutic context. The key is the logical progression and the inclusion of self-validating controls at every step, ensuring the integrity and trustworthiness of the final in vitro profile.
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An In-depth Technical Guide to the Safety and Toxicity Profile of Methyl 5-hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxynicotinate hydrochloride is a pyridine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel compound intended for further development, a thorough understanding of its safety and toxicity profile is paramount for risk assessment and ensuring safe handling. This technical guide provides a comprehensive framework for evaluating the toxicological properties of this compound. While specific experimental data on this compound is limited in publicly available literature, this document synthesizes information from safety data sheets for the free base form and outlines the critical toxicological studies required for a complete safety assessment, grounded in established regulatory guidelines. This guide is intended to serve as a foundational resource for researchers and drug development professionals, detailing the necessary experimental protocols and the scientific rationale behind them.
Introduction and Physicochemical Properties
Methyl 5-hydroxynicotinate, also known as 5-Hydroxynicotinic acid methyl ester, is an organic intermediate.[1] Its hydrochloride salt form is often utilized to improve solubility and stability. This compound belongs to the class of pyridine derivatives, a diverse group of heterocyclic compounds with a wide range of biological activities and toxicological profiles.[2][3][4][5] Given its structure, it is a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A comprehensive evaluation of its safety is a critical prerequisite for any further application.
Table 1: Physicochemical Properties of Methyl 5-hydroxynicotinate
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₃ | [6] |
| Molecular Weight | 153.14 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | >98.0% (GC) | |
| Synonyms | 5-Hydroxynicotinic acid methyl ester, 5-Hydroxy-3-pyridinecarboxylic acid methyl ester, Methyl 5-hydroxy-3-pyridinecarboxylate | [6][7] |
| CAS Number | 30766-22-4 | [6] |
Note: The data above pertains to the free base, Methyl 5-hydroxynicotinate. Properties of the hydrochloride salt may vary, particularly in terms of solubility and melting point.
Hazard Identification and Handling Precautions
Based on available Safety Data Sheets (SDS) for Methyl 5-hydroxynicotinate, the compound is classified as hazardous.[7] The primary identified hazards are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[7]
These classifications necessitate stringent safety protocols in a laboratory setting.
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]
-
Respiratory Protection: No protective equipment is needed under normal use conditions with adequate ventilation.[7]
-
-
Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[7] Avoid breathing dust and avoid contact with skin and eyes.[7] Do not ingest.[7]
A Proposed Framework for Comprehensive Toxicological Assessment
To establish a complete safety profile for this compound, a battery of toxicological tests is required. The following sections outline the standard methodologies and the rationale for their application, based on international regulatory guidelines.
Acute Toxicity Assessment
The initial step in toxicological evaluation is to determine the potential for adverse effects from short-term exposure.[8] This is typically achieved through acute oral toxicity testing.
Causality Behind Experimental Choices: The primary goal is to determine the median lethal dose (LD50) and identify clinical signs of toxicity. This data is crucial for classifying the substance according to the Globally Harmonised System (GHS) and provides essential information for dose selection in subsequent, longer-term studies.[9] The use of a stepwise procedure minimizes the number of animals required while still providing a robust assessment.[10][11]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [9][10]
-
Animal Selection: Use healthy, young adult rodents (rats are a common choice), typically of a single sex (females are often preferred).[11]
-
Housing and Acclimation: House animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimation period of at least 5 days before the study begins.
-
Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle (e.g., water or corn oil). The concentration should be prepared immediately before administration.[9]
-
Administration: Administer the substance as a single oral dose via gavage. Animals should be fasted prior to dosing.[8][12] The volume administered should not typically exceed 1 mL/100g of body weight for aqueous solutions.[8][9]
-
Stepwise Dosing Procedure:
-
Begin with a starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Dose a group of three animals.
-
The outcome of this initial group (number of mortalities) determines the next step:
-
If mortality is high, re-dose at a lower level.
-
If no mortality occurs, dose the next group at a higher level.
-
-
-
Observation Period: Observe animals for a total of 14 days.[11] Pay close attention during the first 24 hours, with detailed observations made at least hourly.[11]
-
Endpoints:
-
Mortality and time to death.[11]
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, tremors, convulsions, salivation).[11][12]
-
Body weight changes, measured shortly before dosing and at least weekly thereafter.[11]
-
Gross necropsy of all animals at the end of the observation period.
-
Diagram: OECD 423 Acute Toxic Class Method Workflow
Caption: A tiered approach to assessing genotoxicity.
Further Toxicological Assessments
Should the development of this compound progress, further studies would be necessary to characterize its safety profile upon repeated exposure and to assess its potential effects on reproduction and development.
-
Repeated-Dose Toxicity: Sub-chronic studies (e.g., 28-day or 90-day oral toxicity studies in rodents, OECD Guidelines 407 and 408) are conducted to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: These studies (ICH S5 (R3)) are essential if the compound is intended for use in humans, particularly in women of childbearing potential. [13]They assess the effects on fertility, embryonic development, and pre- and post-natal development.
-
Carcinogenicity: Long-term carcinogenicity bioassays may be required if the compound demonstrates genotoxicity, has a structure suggestive of carcinogenicity, or is intended for long-term clinical use. [14][15]
Conclusion
The currently available data for Methyl 5-hydroxynicotinate indicates that it is a skin, eye, and respiratory irritant, necessitating careful handling in any research or development setting. However, a comprehensive toxicological profile, including critical data on acute toxicity, genotoxicity, repeated-dose effects, and reproductive toxicity, is not yet established in the public domain. This guide outlines a scientifically rigorous and validated pathway for generating this essential safety data. By following established OECD and ICH guidelines, researchers and drug development professionals can systematically characterize the toxicological properties of this compound, ensuring a robust data package for informed risk assessment and decision-making in its potential future applications.
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Wikipedia. (n.d.). Ames test. [Link]
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Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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Nucro-Technics. (2023). OECD 474: In vivo Mammalian Micronucleus Test. [Link]
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Umwelt-online. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]
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National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity (Rescinded 2002). [Link]
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BEMS Reports. (n.d.). Practical Considerations in the Conduct of Micronucleus Test. [Link]
-
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Scantox. (n.d.). OECD 474: In Vivo Micronucleus Test. [Link]
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National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. [Link]
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ResearchGate. (2007). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro. [Link]
-
ResearchGate. (2014). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
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ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]
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CP Lab Safety. (n.d.). Methyl 5-Hydroxynicotinate, 1 gram, Each. [Link]
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European Medicines Agency. (n.d.). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]
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Spectroscopic Characterization of Methyl 5-hydroxynicotinate Hydrochloride: An In-depth Technical Guide
Introduction
Methyl 5-hydroxynicotinate hydrochloride is a key organic intermediate with significant applications in pharmaceutical research and drug development. As a derivative of nicotinic acid, its structural elucidation and purity assessment are paramount for ensuring the integrity and efficacy of downstream synthetic products. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the detailed characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and practical, field-proven methodologies for its analysis.
The hydrochloride salt formation, which involves the protonation of the pyridine nitrogen, induces significant changes in the electronic environment of the molecule. These changes are directly observable in the spectroscopic data, providing a unique fingerprint for the compound's identification and characterization. This guide will delve into the expected spectral features of this compound, drawing upon established principles of spectroscopy and data from analogous pyridinium structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework, the electronic environment of each atom, and the successful formation of the hydrochloride salt.
A. The Rationale Behind NMR Analysis of Pyridinium Salts
The protonation of the nitrogen atom in the pyridine ring to form a pyridinium salt has a profound effect on the NMR spectra. This is due to the introduction of a positive charge, which significantly deshields the protons and carbons of the aromatic ring. This deshielding effect causes the corresponding signals to shift to a higher chemical shift (downfield) compared to the free base. The magnitude of this shift provides direct evidence of salt formation.
B. Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the hydroxyl proton, and the proton on the nitrogen. The solvent of choice for this analysis is typically DMSO-d₆, as it can solubilize the salt and its exchangeable protons (OH and NH) are often observable.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.2 | s (singlet) | - |
| H-4 | 8.5 - 8.8 | d (doublet) | ~8.0 |
| H-6 | 8.2 - 8.5 | d (doublet) | ~8.0 |
| OCH₃ | 3.8 - 4.0 | s (singlet) | - |
| OH | 10.0 - 11.0 | br s (broad singlet) | - |
| NH⁺ | 13.0 - 15.0 | br s (broad singlet) | - |
Note: These are predicted values based on the analysis of similar pyridinium structures. Actual values may vary.
C. Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR. The carbons of the pyridine ring are expected to be deshielded due to the positive charge on the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-5 | 155 - 160 |
| C-2 | 145 - 150 |
| C-6 | 140 - 145 |
| C-4 | 130 - 135 |
| C-3 | 125 - 130 |
| OCH₃ | 52 - 55 |
Note: These are predicted values based on the analysis of similar pyridinium structures. Actual values may vary.
D. Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR analysis requires careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
-
Instrument Setup:
-
The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Caption: Workflow for NMR analysis of this compound.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide key information about the hydroxyl, carbonyl, and pyridinium groups.
A. Interpreting the IR Spectrum
The formation of the hydrochloride salt leads to characteristic changes in the IR spectrum. The N-H stretch of the pyridinium ion and the associated bending vibrations are key diagnostic features.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Medium |
| N⁺-H stretch (pyridinium) | 2800 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C=O stretch (ester) | 1710 - 1730 | Strong |
| C=C and C=N stretches (aromatic ring) | 1550 - 1650 | Medium-Strong |
| N⁺-H bend | 1500 - 1550 | Medium |
| C-O stretch (ester) | 1200 - 1300 | Strong |
Note: These are predicted values. The broadness of the O-H and N-H stretches is due to hydrogen bonding.
B. Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.
Step-by-Step Methodology (ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Caption: Workflow for FT-IR analysis using the ATR method.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electrospray ionization (ESI) is a suitable technique for a polar, salt-like compound such as this compound.
A. Expected Mass Spectrum
In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base Methyl 5-hydroxynicotinate. The hydrochloride counter-ion is generally not observed.
Table 4: Predicted m/z Values in ESI-MS for Methyl 5-hydroxynicotinate
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₈NO₃⁺ | 154.0499 |
Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
B. Experimental Protocol for ESI-MS
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Parameters:
-
The analysis is typically performed using an ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and observe characteristic product ions.
-
Caption: Workflow for ESI-MS analysis of this compound.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The protonation of the pyridine nitrogen serves as a key diagnostic feature, inducing characteristic downfield shifts in the NMR spectra and giving rise to distinct N-H stretching and bending vibrations in the IR spectrum. Mass spectrometry confirms the molecular weight of the parent molecule. By following the detailed protocols outlined in this guide, researchers and scientists can confidently and accurately characterize this important pharmaceutical intermediate, ensuring the quality and reliability of their scientific endeavors.
V. References
-
Note: As specific experimental data for this compound was not publicly available, this guide and the predicted data are based on established principles of organic spectroscopy and data for analogous compounds. The provided protocols are standard, validated methods for the respective analytical techniques.
The Cornerstone Intermediate: A Technical Guide to Methyl 5-Hydroxynicotinate Hydrochloride for Chemical Innovation
This guide provides an in-depth technical exploration of Methyl 5-hydroxynicotinate hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and applied chemistry. Moving beyond a simple datasheet, we will delve into the causality behind its synthesis, its nuanced reactivity, and its strategic role in the creation of complex molecules, grounded in established scientific principles and field-proven insights.
Introduction: Unveiling a Versatile Pyridine Building Block
This compound is a heterocyclic compound belonging to the pyridine family. Its structure, featuring a pyridine ring substituted with a hydroxyl group at the 5-position and a methyl ester at the 3-position, makes it a highly versatile and valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and handling properties, making it amenable to a variety of reaction conditions.
The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and the pyridine ring itself—offers multiple avenues for chemical modification. This inherent reactivity profile is the cornerstone of its utility, allowing chemists to introduce diverse functionalities and build molecular complexity in a controlled and predictable manner. This guide will illuminate the path from its fundamental properties to its application in sophisticated chemical syntheses.
Physicochemical & Spectroscopic Profile
A thorough understanding of a chemical's properties is the foundation of its effective application. The key physicochemical and spectroscopic data for Methyl 5-hydroxynicotinate are summarized below, providing the necessary benchmarks for its identification and quality control.
| Property | Value | Source(s) |
| CAS Number | 35674-63-8 (for hydrochloride); 30766-22-4 (for free base) | [1][2] |
| Molecular Formula | C₇H₈ClNO₃ | [1] |
| Molecular Weight | 189.60 g/mol (hydrochloride); 153.14 g/mol (free base) | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Synonyms | 5-Hydroxy-3-pyridinecarboxylic Acid Methyl Ester Hydrochloride, Methyl 5-hydroxy-3-pyridinecarboxylate Hydrochloride | [1][2] |
| Purity | Typically >98.0% (by GC or HPLC) | [1][2] |
Spectroscopic Data Interpretation:
-
¹H NMR (DMSO-d₆, 400MHz): The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the methyl ester protons (~3.85 ppm), distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl proton (~10.46 ppm), which may be exchangeable with D₂O.[3]
-
FTIR: The infrared spectrum will show characteristic absorption bands. Key peaks to identify include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the ester carbonyl, and C-N and C=C stretching frequencies associated with the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the molecular ion peak (M+) would be observed at m/z 153.
Synthesis and Mechanism: The Fischer-Speier Esterification
The most common and industrially scalable method for preparing Methyl 5-hydroxynicotinate is through the Fischer-Speier esterification of its parent carboxylic acid, 5-hydroxynicotinic acid.[3] This acid-catalyzed reaction is a cornerstone of organic synthesis.
Detailed Experimental Protocol
The following protocol is a representative example of the Fischer-Speier esterification for the synthesis of Methyl 5-hydroxynicotinate.[3]
Materials:
-
5-Hydroxynicotinic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend 5-hydroxynicotinic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension under cooling.
-
Reflux: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for several hours (typically 12 hours to 7 days, depending on the scale and catalyst).[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol. b. Dissolve the residue in dichloromethane or ethyl acetate. c. Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to remove the acid catalyst and any unreacted carboxylic acid. d. Separate the organic layer, and wash it with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 5-hydroxynicotinate can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel to afford a white to off-white solid.
Reaction Mechanism: A Step-by-Step Look
Understanding the mechanism of the Fischer esterification is vital for optimizing the reaction conditions. The process involves the activation of the carboxylic acid by the acid catalyst, making it more susceptible to nucleophilic attack by the alcohol.[4][5][6]
Caption: Synthetic pathway to 5-hydroxy imidacloprid.
This synthetic route highlights the utility of Methyl 5-hydroxynicotinate as a starting material, where its functional groups are sequentially modified to achieve the target molecule.
Foundation for Drug Discovery: Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. [7][8]Methyl 5-hydroxynicotinate serves as an excellent scaffold for generating libraries of novel nicotinic acid derivatives for drug discovery programs.
Structure-Activity Relationship (SAR) Insights:
-
The Hydroxyl Group: The 5-hydroxy group can act as a hydrogen bond donor and acceptor, which can be critical for binding to biological targets. It also provides a handle for further derivatization, for example, through etherification, to probe the steric and electronic requirements of a binding pocket.
-
The Ester Group: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can participate in ionic interactions with biological targets. Alternatively, it can be converted to amides, hydrazones, or other functionalities to explore a wider chemical space. [7][8]* The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic properties of the final compound.
By systematically modifying these functional groups, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and drug-like properties. For instance, studies on nicotinamide derivatives have shown that modifications to the core structure can lead to potent antifungal or anticancer agents. [9][10]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification of the main component and non-volatile impurities. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water with a buffer (e.g., phosphate buffer at pH 3.0). Detector: UV at an appropriate wavelength. [11] |
| GC-MS | Identification and quantification of volatile impurities and confirmation of the main component's identity. | Column: Polysiloxane-based (e.g., 5% phenyl). Detector: Mass Spectrometer (MS) for identification and quantification. [11] |
| ¹H NMR | Structural confirmation and identification of proton environments. | Solvent: DMSO-d₆ or CDCl₃. Provides information on the number and connectivity of protons. [3] |
| FTIR | Identification of functional groups. | Provides characteristic absorption bands for O-H, C=O, C-O, and pyridine ring vibrations. [12][13] |
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [6]* Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Clean mouth with water and seek medical attention.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is more than just a chemical on a shelf; it is a key enabler of chemical innovation. Its well-defined structure, predictable reactivity, and versatile functional groups make it an invaluable intermediate in fields ranging from agrochemical research to pharmaceutical development. By understanding the nuances of its synthesis, reactivity, and analytical characterization, researchers can confidently and effectively leverage this powerful building block to construct the complex molecules that will drive future scientific advancements.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Methyl 5-hydroxynicotinate hydrochloride
Abstract
This comprehensive guide details a robust and validated analytical method for the precise quantification of Methyl 5-hydroxynicotinate hydrochloride. Primarily focusing on a High-Performance Liquid Chromatography (HPLC) method with UV detection, this document provides a foundational protocol for researchers, quality control analysts, and drug development professionals. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and reproducibility.[1][2][3] Beyond the primary HPLC protocol, this guide also discusses alternative and complementary analytical strategies, including Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge
Methyl 5-hydroxynicotinate, a pyridine derivative, is a key building block in the synthesis of various pharmaceutical compounds.[4][5][6] Its hydrochloride salt is often the preferred form for handling and formulation. Accurate and precise quantification of this analyte is critical for ensuring the quality, stability, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This application note addresses the need for a validated, reliable analytical method for this purpose. The primary challenges in developing such a method include ensuring specificity in the presence of potential impurities, achieving a wide linear range, and demonstrating robustness for routine use.
The method detailed below is a reversed-phase HPLC (RP-HPLC) method, which is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and compatibility with a wide range of analytes. The principles of method validation are rigorously applied to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Formula | C₇H₈ClNO₃ | - |
| Molecular Weight | 189.60 g/mol | [4] |
| CAS Number | 30766-22-4 | [9] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity (typical) | >98% (GC/HPLC) | [6][10] |
Note: The hydrochloride salt will have a different molecular weight than the free base (153.14 g/mol ).
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This section provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.
Principle of the Method
The method separates Methyl 5-hydroxynicotinate from potential impurities on a C18 reversed-phase column. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic mode. The analyte is detected by its UV absorbance, and quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.
Materials and Reagents
-
This compound Reference Standard (CRS), purity ≥99.5%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Orthophosphoric acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose C18 column providing good peak shape and resolution for polar compounds. |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0) : Acetonitrile (85:15, v/v) | Provides good retention and peak shape. The acidic pH suppresses the ionization of the hydroxyl group, leading to better retention and symmetry. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 275 nm | Based on the UV spectrum of the pyridine ring with a hydroxyl substituent, this wavelength provides good sensitivity for the analyte. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
Solution Preparation
Mobile Phase Preparation:
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
Prepare the final mobile phase by mixing 850 mL of the buffer with 150 mL of acetonitrile.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound CRS into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of methanol and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical series would include 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Solution (Assay):
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute to a final concentration within the linear range (e.g., 50 µg/mL).
Experimental Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Protocol
The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][8]
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of this compound.
-
Analyze a spiked sample containing the analyte and known related substances (if available).
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions.
Acceptance Criteria:
-
The blank should show no interfering peaks at the retention time of the analyte.
-
The peak for Methyl 5-hydroxynicotinate should be pure and spectrally homogeneous (as determined by a photodiode array detector, if available).
-
The analyte peak should be well-resolved from any degradation product peaks (resolution > 2.0).
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.
Procedure:
-
Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the target assay concentration (e.g., 25 µg/mL to 75 µg/mL for a 50 µg/mL target).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Perform the analysis on a sample of known purity (e.g., a certified reference material) or by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[7]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition in the mobile phase (± 2%)
-
-
Analyze a sample under each condition and evaluate the effect on the results and system suitability parameters.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria.
-
The assay results should not significantly change, demonstrating the reliability of the method during normal usage.
System Suitability
Objective: To ensure the chromatographic system is adequate for the intended analysis.
Procedure:
-
Inject a working standard solution (e.g., 50 µg/mL) five times at the beginning of each analytical run.
-
Calculate the system suitability parameters.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method for this non-volatile compound, GC-MS can be a powerful tool for identification and quantification, especially for impurity profiling where volatile impurities may be present.
Principle and Applicability
For GC analysis, Methyl 5-hydroxynicotinate would likely require derivatization to increase its volatility and thermal stability. Trimethylsilylation of the hydroxyl group is a common approach for such molecules.[11] The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that can be used for identification and quantification. GC-MS is particularly useful for identifying unknown impurities by comparing their mass spectra to libraries.[12][13][14]
Hypothetical GC-MS Conditions
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Note: This is a starting point for method development and would require full validation.
Conclusion
The RP-HPLC method detailed in this application note provides a robust, reliable, and accurate means for the quantification of this compound. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. The discussion of GC-MS as an alternative technique highlights the availability of orthogonal methods for comprehensive characterization of the analyte and its related substances. Adherence to these protocols will enable researchers and analysts to generate high-quality, defensible data for this important pharmaceutical intermediate.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]
-
Analytical method validation as per ich and usp | PPTX - Slideshare. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%) - Amerigo Scientific. Available from: [Link]
-
Methyl 5-Hydroxynicotinate, 1 gram, Each - CP Lab Safety. Available from: [Link]
-
Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - NIH. Available from: [Link]
-
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spec - Semantic Scholar. Available from: [Link]
-
The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location - Scilit. Available from: [Link]
-
Use of high-performance liquid chromatography-thermospray mass spectrometry and gas chromatography-electron-impact mass spectrometry in the identification of the metabolites of alpha-methylacetohydroxamic acids, potential anti-asthmatic agents - PubMed. Available from: [Link]
-
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC. Available from: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 5. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 6. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 7. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. calpaclab.com [calpaclab.com]
- 10. Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%) - Amerigo Scientific [amerigoscientific.com]
- 11. scilit.com [scilit.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Use of high-performance liquid chromatography-thermospray mass spectrometry and gas chromatography-electron-impact mass spectrometry in the identification of the metabolites of alpha-methylacetohydroxamic acids, potential anti-asthmatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Derivatization of a Versatile Building Block
Methyl 5-hydroxynicotinate hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and a pyridine ring, offers multiple points for chemical modification to generate diverse compound libraries for screening and lead optimization. The hydrochloride salt form ensures stability and solubility in aqueous media, though it necessitates neutralization for many synthetic transformations.
This comprehensive guide provides detailed protocols for the derivatization of the phenolic hydroxyl group of Methyl 5-hydroxynicotinate. We will delve into three common and robust derivatization strategies: O-Acylation , O-Silylation , and O-Alkylation (Etherification) . Beyond presenting step-by-step procedures, this document elucidates the underlying chemical principles, helping researchers to make informed decisions in their synthetic endeavors. The protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, work-up, and purification.
Physicochemical Properties of Methyl 5-hydroxynicotinate
A thorough understanding of the starting material's properties is fundamental to successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [CymitQuimica][1] |
| Molecular Weight | 153.14 g/mol | [CymitQuimica][1] |
| Appearance | White to off-white crystalline powder | [CymitQuimica][1] |
| Melting Point | 190 °C | [ChemicalBook][2] |
| Purity (typical) | >98.0% (GC) | [TCI Chemicals][3] |
| Solubility | Soluble in DMSO (with heating/sonication), slightly soluble in Methanol. | [ChemicalBook][2] |
I. O-Acylation: Synthesis of Ester Derivatives
O-acylation is a straightforward and widely used method to convert phenols to esters, which can serve as protecting groups or as final products with modified biological activity.[4] The reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a base, leads to the formation of an ester linkage.
Causality of Experimental Choices:
-
Base: The hydrochloride salt of Methyl 5-hydroxynicotinate must be neutralized to free the phenolic hydroxyl group for acylation. A non-nucleophilic organic base like pyridine or triethylamine is ideal. Pyridine often serves as both the base and a catalyst.[5][6]
-
Acylating Agent: Acetic anhydride is a common and cost-effective reagent for acetylation.[7] Other acid anhydrides or acyl chlorides can be used to introduce different acyl groups.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction. Pyridine can also be used as the solvent.
Detailed Protocol: Acetylation with Acetic Anhydride and Pyridine
This protocol details the acetylation of this compound to yield Methyl 5-acetoxynicotinate.
Materials:
-
This compound
-
Pyridine (anhydrous)
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq.) in pyridine (10-20 volumes). Stir the mixture at room temperature until a clear solution is obtained.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2-1.5 eq.) to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Methyl 5-acetoxynicotinate.
Workflow Diagram: O-Acylation
Caption: O-Acylation Experimental Workflow.
II. O-Silylation: Preparation for GC-MS Analysis and as a Protective Group
Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols, to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[8] The resulting trimethylsilyl (TMS) ethers are also effective protecting groups in organic synthesis.[9]
Causality of Experimental Choices:
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent.[10] The addition of a catalyst like trimethylchlorosilane (TMCS) (often supplied as a 1% mixture with BSTFA) can enhance the reaction rate.[11]
-
Solvent: Pyridine is an excellent solvent for this reaction as it also acts as a hydrogen chloride scavenger.[12] Other aprotic solvents like acetonitrile or dichloromethane can also be used.
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can lead to their hydrolysis and reduce the derivatization yield. Therefore, the reaction must be carried out under anhydrous conditions.[13]
Detailed Protocol: Silylation with BSTFA
This protocol describes the formation of the trimethylsilyl ether of Methyl 5-hydroxynicotinate for applications such as GC-MS analysis.
Materials:
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
BSTFA + 1% TMCS
-
Pyridine (anhydrous)
-
Reaction vial with a screw cap and septum
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place a known amount of this compound (e.g., 1-5 mg) into a clean, dry reaction vial. Add a small excess of triethylamine to neutralize the HCl.
-
Drying: Ensure the sample is completely dry. If any moisture is present, co-evaporate with anhydrous toluene or dry under high vacuum.
-
Addition of Solvent and Reagent: Add anhydrous pyridine (100 µL) to the vial to dissolve the sample. Then, add BSTFA + 1% TMCS (100 µL).
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70 °C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.
Logical Relationship: Silylation for GC-MS
Caption: Rationale for Silylation in GC-MS.
III. O-Alkylation (Etherification): Synthesis of Ether Derivatives
The Williamson ether synthesis is a classic and reliable method for forming ethers from phenols.[14] It involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is required to deprotonate the phenolic hydroxyl group. The choice of base depends on the reactivity of the alkylating agent.
-
Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are ideal for this Sₙ2 reaction. Secondary and tertiary alkyl halides are prone to elimination side reactions.[14]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred as it can dissolve the phenoxide salt and does not interfere with the nucleophilic attack.[15]
Detailed Protocol: Methylation via Williamson Ether Synthesis
This protocol describes the methylation of this compound to produce Methyl 5-methoxynicotinate.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Methyl Iodide (MeI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and finely powdered, anhydrous K₂CO₃ (2.5-3.0 eq.).
-
Solvent Addition: Add anhydrous DMF (10-20 volumes) to the flask.
-
Addition of Alkylating Agent: Add methyl iodide (1.2-1.5 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain pure Methyl 5-methoxynicotinate.
Workflow Diagram: Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
IV. Alternative Etherification: The Mitsunobu Reaction
For more sensitive substrates or when milder reaction conditions are required, the Mitsunobu reaction offers an excellent alternative for etherification.[16][17] This reaction couples an alcohol (in this case, the phenolic hydroxyl group) with a pronucleophile (an alcohol to form an ether) using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][18]
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established chemical transformations and are designed for reproducibility. For self-validation:
-
Reaction Monitoring: Consistent use of TLC or LC-MS for reaction monitoring is crucial to determine the optimal reaction time and ensure complete conversion of the starting material.
-
Product Characterization: The identity and purity of the final derivatized products should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Yield Optimization: The provided stoichiometry and reaction conditions are a starting point. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates and scales.
Conclusion
The derivatization of this compound is a key step in the synthesis of novel compounds for drug discovery and development. The O-acylation, O-silylation, and O-alkylation protocols detailed in this guide provide robust and versatile methods for modifying the phenolic hydroxyl group. By understanding the chemical principles behind these transformations, researchers can effectively apply and adapt these methods to achieve their synthetic goals.
References
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Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-799. [Link]
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Chemistry Hall. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemistry Hall. [Link]
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Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]
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Wuts, P. G. M. (n.d.). Protecting Groups. [Link]
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ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]
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Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
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K. C. Nicolaou, T. Montagnon, P. S. Baran. (2002). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
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Grokipedia. (n.d.). Mitsunobu reaction. [Link]
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Royal Society of Chemistry. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]
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Reactory. (2022). Reaction of acetic anhydride, phenol. [Link]
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Bohrium. (n.d.). the-pyridine-catalysed-acetylation-of-phenols-and-alcohols-by-acetic-anhydride. [Link]
-
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
PubMed. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. [Link]
-
Infinity Learn. (n.d.). The reaction,C6H5OH+CH3COCl→pyridineC6H5OCOCH3 is called. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ACS Publications. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
ResearchGate. (2010). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
YouTube. (2020). Williamson Ether Synthesis. [Link]
-
PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. [Link]
-
ResearchGate. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. [Link]
-
YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
PubMed. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
-
LinkedIn. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. [Link]
-
PubMed. (2003). Derivatization in mass spectrometry--1. Silylation. [Link]
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
ResearchGate. (n.d.). Direct N-methyl C−H esterification of O-tosyl hydroxamates to enable facile synthesis of hemiaminal esters. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
ResearchGate. (2012). ChemInform Abstract: O-Acetylation: Synthesis of Acetylated Phenols from Aryl-Methyl Ethers over Boron Alkoxides. [Link]
-
ResearchGate. (n.d.). Selective O-acylation of unprotected methyl N-benzylserinate leading to.... [Link]
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Application Notes and Protocols: Methyl 5-hydroxynicotinate hydrochloride as a Versatile Building Block for Novel Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring stands as a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. Methyl 5-hydroxynicotinate hydrochloride, a readily accessible and highly functionalized pyridine derivative, offers a strategic entry point for the synthesis of diverse chemical libraries. Its unique arrangement of a nucleophilic phenolic hydroxyl group, a modifiable pyridine nitrogen, and an ester moiety amenable to further transformation makes it a powerful building block for generating novel molecular architectures with significant potential in medicinal chemistry and beyond.
Derivatives of 5-hydroxynicotinic acid have demonstrated a range of biological activities, including cardioprotective effects and potential as anticancer agents through kinase inhibition.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for key chemical transformations and insights into the design of novel compounds.
Chemical Properties and Reactivity
This compound presents three primary sites for chemical modification, allowing for a modular and divergent approach to library synthesis.
-
The Phenolic Hydroxyl Group (C5-OH): This group is amenable to O-alkylation and O-arylation reactions, providing a straightforward method to introduce a wide variety of substituents.
-
The Pyridine Nitrogen (N1): The lone pair of electrons on the pyridine nitrogen can be targeted for N-alkylation, forming pyridinium salts which can alter the electronic properties and solubility of the molecule.
-
The Methyl Ester (C3-COOCH₃): This functional group can be readily converted into amides, hydrazides, or other carboxylic acid derivatives, enabling further diversification and the introduction of key pharmacophoric elements.
The hydrochloride salt form ensures stability and enhances water solubility, though it necessitates the use of a base in most reactions to liberate the free base for optimal reactivity.
Core Synthetic Transformations: Protocols and Mechanistic Insights
This section details robust protocols for the key synthetic transformations of methyl 5-hydroxynicotinate, providing step-by-step instructions and explaining the rationale behind the chosen conditions.
O-Alkylation of the Phenolic Hydroxyl Group
O-alkylation of the C5-hydroxyl group is a fundamental strategy to introduce diverse side chains, which can modulate lipophilicity, introduce new binding motifs, and alter the pharmacokinetic profile of the resulting compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol: General Procedure for O-Alkylation
A catalyst- and base-free method for the specific N-alkylation of hydroxypyridines has been reported, however, for O-alkylation, the use of a base is typically required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[4]
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure the formation of the free base.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
-
Causality and Optimization: The choice of base is critical; stronger bases like sodium hydride can also be used but may lead to side reactions. DMF is a suitable solvent due to its polar aprotic nature, which facilitates Sₙ2 reactions. The reaction temperature can be adjusted based on the reactivity of the alkyl halide.
dot
Caption: Workflow for the O-alkylation of Methyl 5-hydroxynicotinate.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
To introduce aryl or heteroaryl substituents, the hydroxyl group of methyl 5-hydroxynicotinate can be first converted to a triflate (a good leaving group), or the pyridine ring can be halogenated to provide a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose.[3][5][6]
Protocol: Two-Step Synthesis of 5-Aryl Nicotinates
Step 1: Synthesis of Methyl 5-(((trifluoromethyl)sulfonyl)oxy)nicotinate
-
Materials:
-
Methyl 5-hydroxynicotinate
-
Triflic anhydride (Tf₂O)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add triflic anhydride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 5-(((trifluoromethyl)sulfonyl)oxy)nicotinate or Methyl 5-bromonicotinate
-
Arylboronic acid
-
Pd(PPh₃)₄ or PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water (4:1) or DMF
-
-
Procedure:
-
To a Schlenk flask, add the pyridine triflate or bromide (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (3-5 mol%) and degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Mechanistic Rationale: The Suzuki coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the pyridine triflate/bromide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[7] The choice of catalyst, base, and solvent is crucial for achieving high yields and can be substrate-dependent.[6]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation
Conversion of the methyl ester to an amide is a key transformation for introducing diverse functionalities and is particularly important in medicinal chemistry for mimicking peptide bonds and engaging in hydrogen bonding interactions. Direct amidation of the ester with an amine can be achieved, often facilitated by a catalyst.[2]
Protocol: Lipase-Catalyzed Amidation
Enzymatic methods offer a green and efficient alternative to traditional chemical methods for amide synthesis.[2]
-
Materials:
-
Methyl 5-hydroxynicotinate
-
Primary or secondary amine
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
tert-Amyl alcohol
-
-
Procedure:
-
In a flask, dissolve methyl 5-hydroxynicotinate (1.0 eq) and the amine (2.0 eq) in tert-amyl alcohol.
-
Add Novozym® 435 (e.g., 870 mg for a 5 mmol scale reaction).
-
Stir the mixture at 50 °C for 24 hours in a shaker.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction, filter off the enzyme (which can be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Alternative Chemical Protocol: Direct Thermal Amidation
-
Procedure:
-
In a sealed tube, combine methyl 5-hydroxynicotinate (1.0 eq) and the desired amine (2.0-5.0 eq), either neat or in a high-boiling solvent like xylenes.
-
Heat the mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, and if a solid precipitates, filter and wash with a non-polar solvent.
-
If no solid forms, concentrate the reaction mixture and purify by column chromatography.
-
Rationale: The enzymatic approach is highly selective and proceeds under mild conditions.[2] The direct thermal method is simpler but may require higher temperatures and longer reaction times, and may not be suitable for sensitive substrates. For less reactive amines or to proceed under milder conditions, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using standard coupling reagents like EDC or HATU.[8]
Applications in Drug Discovery: Targeting Kinase Pathways
Derivatives of the pyridine scaffold are prevalent in kinase inhibitors, a major class of anticancer drugs.[9] The ability to readily functionalize the methyl 5-hydroxynicotinate core at three distinct positions allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site. For instance, the 5-alkoxy group can be tailored to occupy the hydrophobic pocket, while the nicotinamide portion can form crucial hydrogen bonds with the hinge region of the kinase.
Table 1: Representative Biological Activities of Nicotinamide Derivatives
| Compound Class | Target | Cell Line | IC₅₀/Activity | Reference |
| Pyrazole Nicotinamide | Succinate Dehydrogenase | Helminthosporium maydis | EC₅₀ = 33.5 µM | [10] |
| Pyrazole Nicotinamide | Succinate Dehydrogenase | Rhizoctonia cerealis | EC₅₀ = 21.4 µM | [10] |
| Diaryl-Nicotinamide | Succinate Dehydrogenase | Botrytis cinerea | 40.54% inhibition | [11] |
| Diaryl-Nicotinamide | Succinate Dehydrogenase | - | IC₅₀ = 3.18 µM | [11] |
| Substituted Nicotinamide | Antifungal | Candida albicans | MIC = 0.25 µg/mL | [12] |
| Cinnamic Acid Amides | Antioxidant (DPPH) | - | IC₅₀ = 50.98 µM | [13] |
Conclusion
This compound is a cost-effective and highly versatile building block for the synthesis of novel compounds. The strategic application of O-alkylation, Suzuki-Miyaura cross-coupling, and amide bond formation allows for the rapid generation of diverse chemical libraries. The demonstrated biological activities of nicotinic acid derivatives, particularly as enzyme inhibitors, underscore the potential of this scaffold in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable starting material.
References
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Gao, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Scientific Reports, 14(1), 1-11. Available from: [Link]
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Carullo, G., et al. (2020). Synthesis and biological evaluation of cinnamic acid amides and esters as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111952.
- Sau, S., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Nucleic Acid Chemistry, 75(1), e63.
- Gümüş, M., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 46(6), 2347-2355.
- Rey, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 141, 155396.
- Ross, W. C. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 16(4), 675-680.
- Wang, X., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2133-2140.
- Doğan, İ., et al. (2023). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Journal of Cellular and Molecular Biology, 20(2), 1-8.
- Seibert, H. F., et al. (1942). Preparation of nicotinic acid amide. U.S. Patent No. 2,280,040. Washington, DC: U.S.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction With Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775.
- Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).
- Adebayo, S. A., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmaceutical Sciences and Research, 7(3), 123-126.
- Langer, P., et al. (1985). Process for the preparation of 6-methyl-nicotinic-acid esters.
- Holman, W. I. M. (1947). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal, 41(2), 245-250.
- Wu, X., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(2), 154-160.
- Shibata, K., et al. (1988). Nicotinamide Methylation and Its Relation to NAD Synthesis in Rat Liver Tissue Culture. Biochemical Basis for the Physiological Activities of 1-methylnicotinamide. The Journal of Biological Chemistry, 263(3), 1489-1493.
-
Chemistry Steps. (2023). Converting Amines to Amides. Available from: [Link]
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775.
- Zhang, C., et al. (1999). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804-3805.
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
- Hovhannisyan, A. A., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molecules, 30(22), 1-13.
- Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88.
-
Eureka | Patsnap. (2021). Synthesis method of 6-methyl nicotine. Available from: [Link]
- Sen, N., et al. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
- Yoshino, J., et al. (2014). Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. Metabolomics, 10(5), 947-961.
- Igbe, I., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Tropical Journal of Pharmaceutical Research, 14(3), 427-432.
- Hager, M. V., et al. (2019). (A): Comparison for mean IC50 value (on all five cell lines) for different metals (M1–6) and cisplatin (CDDP), showing Pd complexes to be the most active molecules in general. Inorganica Chimica Acta, 495, 118956.
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Available from: [Link]
-
LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Available from: [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]
- Purdue University Graduate School. (2021). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS.
- Google Patents. (2010). Method for N-alkylation of 2-pyridone.
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- 6. researchgate.net [researchgate.net]
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- 9. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 10. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 5-hydroxynicotinate hydrochloride
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] Methyl 5-hydroxynicotinate hydrochloride, a derivative of nicotinic acid (Vitamin B3), presents an intriguing scaffold for chemical biology and drug discovery. While its specific biological activities are not extensively documented, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a modulator of various enzymes and signaling pathways.[3] This guide provides detailed application notes and protocols for two distinct HTS assays designed to investigate the biological effects of this compound: a biochemical enzyme inhibition assay and a cell-based reporter assay.
These protocols are designed for researchers, scientists, and drug development professionals, offering a framework for the initial characterization of this and other novel compounds in a high-throughput format. The emphasis is on robust assay design, data interpretation, and the scientific rationale behind the experimental choices.
PART 1: Biochemical HTS Assay: A Luciferase-Based Kinase Inhibition Assay
Kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery.[4] This protocol describes a luminescence-based assay to screen for inhibitors of a hypothetical kinase, "Kinase-X." The assay measures the amount of ATP remaining after the kinase reaction; a decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.[5][6]
Scientific Rationale
Luminescence-based assays are highly sensitive, have a wide dynamic range, and are less susceptible to interference from fluorescent compounds, making them ideal for HTS.[6][7] The principle of this assay is the conversion of the remaining ATP into a luminescent signal by a luciferase enzyme. As Kinase-X consumes ATP to phosphorylate its substrate, active kinase will result in low ATP levels and a dim signal. Conversely, if this compound inhibits Kinase-X, ATP will be spared, leading to a bright luminescent signal.
Experimental Workflow
Figure 1: Workflow for the luciferase-based kinase inhibition HTS assay.
Detailed Protocol
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Kinase-X Solution: Prepare a 2X working solution of Kinase-X in Kinase Buffer. The final concentration should be determined during assay development to achieve approximately 80-90% ATP consumption.
- ATP/Substrate Solution: Prepare a 2X working solution of ATP and a suitable peptide substrate in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme.
- Luminescence Detection Reagent: Prepare a commercially available ATP detection reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
- Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be tested.
- Controls:
- Positive Control: A known kinase inhibitor (e.g., Staurosporine) at a concentration that gives maximal inhibition.
- Negative Control: 100% DMSO.
2. Assay Procedure (384-well plate format):
- Dispense 50 nL of the test compound, positive control, or negative control into the appropriate wells of a 384-well white, opaque assay plate using an acoustic liquid handler.
- Add 5 µL of the 2X Kinase-X solution to all wells.
- Centrifuge the plate briefly (1 min at 1000 rpm) to ensure proper mixing.
- Incubate for 15 minutes at room temperature.
- Add 5 µL of the 2X ATP/Substrate solution to all wells to initiate the kinase reaction.
- Incubate for 60 minutes at room temperature.
- Add 10 µL of the luminescence detection reagent to all wells.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
Data Analysis and Interpretation
1. Calculation of Percent Inhibition: % Inhibition = 100 * (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)
- Signal_compound: Luminescence signal in the presence of the test compound.
- Signal_neg_ctrl: Average luminescence signal of the negative control (DMSO).
- Signal_pos_ctrl: Average luminescence signal of the positive control (Staurosporine).
2. Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
- SD: Standard Deviation
- Mean: Average Signal
| Parameter | Example Value | Description |
| Plate Format | 384-well, white, opaque | Minimizes well-to-well crosstalk for luminescence. |
| Assay Volume | 20 µL | Reduces reagent consumption. |
| Compound Conc. | 10 µM (final) | A common starting concentration for primary screens. |
| DMSO Tolerance | < 1% (final) | High concentrations of DMSO can inhibit enzymes. |
| Z'-factor | > 0.5 | Indicates a robust and reliable assay.[8] |
PART 2: Cell-Based HTS Assay: A NF-κB Reporter Gene Assay
Cell-based assays provide a more physiologically relevant context for assessing compound activity, as they account for cell permeability, metabolism, and cytotoxicity.[9][10] This protocol describes a cell-based reporter gene assay to identify modulators of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Scientific Rationale
The NF-κB pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases. This assay utilizes a cell line stably transfected with a reporter construct containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.[11][12] this compound can be screened for its ability to either inhibit (e.g., in the presence of an agonist like TNF-α) or activate this pathway.
Signaling Pathway and Assay Principle
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- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemiluminescent Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. marinbio.com [marinbio.com]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
formulation of Methyl 5-hydroxynicotinate hydrochloride for in vivo studies
Application Note & Protocol Guide
A Senior Application Scientist's Note to the Researcher
Welcome, colleague. You are about to embark on the crucial, yet often underestimated, step of translating a promising molecule from the benchtop to a biological system. The formulation of Methyl 5-hydroxynicotinate hydrochloride is not merely about dissolving a powder; it is about ensuring that the compound reaches its target in a safe, reproducible, and biologically available manner. An elegant hypothesis can be undone by a flawed formulation. This guide is structured to move beyond a simple recipe. It is designed to provide you with the strategic rationale behind each step, empowering you to make informed decisions, troubleshoot challenges, and generate data with the highest degree of confidence. We will proceed with the guiding principles of safety, stability, and scientific validity .
Section 1: Compound Profile: this compound
Methyl 5-hydroxynicotinate is a derivative of nicotinic acid (Niacin).[1][2] The hydrochloride salt form is specifically utilized to enhance its aqueous solubility, a critical first step for creating simple, biocompatible formulations. Understanding its fundamental physicochemical properties is the foundation upon which a successful formulation is built.
Table 1: Physicochemical Properties of Methyl 5-hydroxynicotinate
| Property | Value | Source | Significance for Formulation |
| Chemical Name | Methyl 5-hydroxy-3-pyridinecarboxylate | [3] | Ensures correct compound identification. |
| Molecular Formula | C₇H₇NO₃ | [3][4][5] | Used for calculating molarity and weight-based concentrations. |
| Molecular Weight | 153.14 g/mol (Free Base) | [3][4] | Essential for all dose calculations. The hydrochloride salt will have a slightly higher MW. |
| Appearance | White to light beige crystalline powder or lumps | [3][6] | A visual check for purity and consistency. Any deviation warrants investigation. |
| Melting Point | ~190 °C (Free Base) | [6] | An indicator of purity. |
| Predicted pKa | 8.44 ± 0.10 | [6] | Indicates the compound is a weak base. Knowledge of pKa is crucial for predicting how pH changes will affect solubility and absorption.[7] |
| Predicted Solubility | Soluble in DMSO (with heating), slightly soluble in Methanol. | [6] | This provides a starting point for solvent selection, but empirical testing in aqueous vehicles is mandatory for in vivo work. |
Section 2: The Cornerstone of In Vivo Success: Pre-Formulation Analysis
Expertise & Experience: Do not skip this stage. The most common point of failure in early in vivo experiments is poor drug exposure, often stemming from uncharacterized solubility or stability issues. A few hours spent here will save weeks of repeating animal studies. The goal is to determine the maximum soluble concentration in a variety of simple, safe vehicles to identify the best path forward.
Protocol 2.1: Empirical Solubility Screening
Objective: To determine the approximate solubility of Methyl 5-hydroxynicotinate HCl in common, safe in vivo vehicles.
Materials:
-
This compound
-
Vehicle 1: Sterile Water for Injection (WFI)
-
Vehicle 2: 0.9% Sodium Chloride for Injection (Sterile Saline)[8]
-
Vehicle 3: Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Vortex mixer
-
Small glass vials or microcentrifuge tubes
-
Magnetic stirrer and stir bars (optional)
-
pH meter or pH strips
Methodology:
-
Preparation: Prepare a stock of each vehicle. Ensure all materials are clean.
-
Initial Test (e.g., 1 mg/mL):
-
Weigh 1 mg of the compound into three separate vials.
-
Add 1 mL of each respective vehicle (WFI, Saline, PBS) to the vials.
-
Vortex vigorously for 2 minutes.
-
Visually inspect for complete dissolution against a dark background. Look for any undissolved particles.
-
-
Incremental Addition: If the compound dissolves completely, add another 1 mg (to reach 2 mg/mL) and repeat the vortexing and observation. Continue this process, increasing the concentration incrementally (e.g., to 5 mg/mL, 10 mg/mL, etc.) until the compound no longer fully dissolves and a fine suspension or precipitate is visible.
-
Equilibration: For the highest concentration that appeared to dissolve, and for the first concentration that did not, allow the vials to sit at room temperature for 1-2 hours (or stir gently). Sometimes, dissolution is slow. Re-examine.
-
pH Measurement: Measure and record the pH of the final saturated (or highest dissolved) solution. The hydrochloride salt will likely create an acidic solution.
-
Record Keeping: Meticulously record the highest concentration at which the compound was fully soluble in each vehicle.
Logical Framework for Formulation Decisions
The results of your solubility screen will dictate your formulation strategy. This decision process is a self-validating system; it forces you to choose a path supported by empirical data.
Caption: Pre-formulation decision workflow based on solubility.
Section 3: Formulation Strategies & Protocols
The choice of administration route is dictated by the experimental question. Parenteral routes (IV, IP) offer direct systemic exposure, while oral gavage models ingestion. Each requires a specific formulation approach.
Strategy 1: Aqueous Solution for Parenteral (IV, IP) or Oral Administration
Causality: This is the preferred method due to its simplicity and safety. An aqueous solution minimizes the risk of vehicle-induced toxicity or artifacts. It is only viable if the required dose is fully soluble in a safe volume.
Table 2: Common Vehicles for Rodent Administration
| Vehicle | Route(s) | Max Volume (Mouse) | Max Volume (Rat) | Notes |
| 0.9% NaCl (Saline) | IV, IP, SC, Oral | 10 mL/kg | 10 mL/kg | Isotonic, safe. The gold standard starting point.[8] |
| PBS (pH 7.4) | IV, IP, SC, Oral | 10 mL/kg | 10 mL/kg | Buffered, maintains physiological pH. |
| 5% Dextrose in Water | IV, IP, SC | 10 mL/kg | 10 mL/kg | Isotonic. Use if compound is sensitive to chloride ions. |
| 0.5% Methylcellulose | Oral | 10 mL/kg | 10 mL/kg | Suspending agent for oral gavage. Not for injection.[9] |
Protocol 3.1: Preparation of a Sterile Aqueous Formulation
Objective: To prepare a sterile, injectable solution of Methyl 5-hydroxynicotinate HCl at a target concentration.
Materials:
-
This compound (pharmaceutical grade if available)[10]
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile syringes and needles
-
70% ethanol
-
Calibrated analytical balance
-
Sterile conical tubes or volumetric flasks
Methodology (Aseptic Technique is Mandatory):
-
Calculations: Calculate the exact mass of the compound needed for your final volume and concentration. For example, for 10 mL of a 5 mg/mL solution, you need 50 mg.
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile container (e.g., a 15 mL sterile conical tube).
-
Dissolution:
-
Using a sterile syringe, draw up approximately 80% of the final volume of sterile saline (e.g., 8 mL for a 10 mL final volume).
-
Add the saline to the conical tube containing the compound.
-
Cap tightly and vortex until the compound is completely dissolved. Gentle warming or sonication can be used if needed, but the solution must be returned to room temperature before final volume adjustment.
-
-
pH Check (Optional but Recommended): Aseptically remove a tiny drop to check the pH. If it is highly acidic (<5), it may cause irritation upon injection. Adjustment with a sterile, dilute NaOH solution can be considered but must be done cautiously and validated. For most hydrochloride salts, the unadjusted pH is acceptable.
-
Volume Adjustment (QS): Add sterile saline to reach the final desired volume (e.g., bring the total volume to 10 mL). Mix thoroughly.
-
Sterile Filtration (The Critical Step):
-
Attach a 0.22 µm sterile syringe filter to a new sterile syringe.[13]
-
Draw the entire solution into this syringe.
-
Wipe the septum of the sterile, empty final vial with 70% ethanol.[10]
-
Carefully puncture the septum and slowly push the solution through the filter into the final sterile vial. This step removes any potential microbial contamination.[11]
-
-
Labeling: Immediately label the vial with:
-
Compound Name: Methyl 5-hydroxynicotinate HCl
-
Concentration (e.g., 5 mg/mL)
-
Vehicle (e.g., 0.9% Saline)
-
Preparation Date
-
Beyond-Use Date (Typically short, e.g., 7 days refrigerated, unless stability data exists)[11]
-
Initials of the preparer
-
Caption: Workflow for sterile parenteral formulation.
Section 4: Quality Control (QC) - The Self-Validating System
Trustworthiness: Your formulation is an analytical standard for your in vivo experiment. You must verify its quality. Failure to do so introduces a major, uncontrolled variable into your study.
Protocol 4.1: Essential QC Checks for In Vivo Formulations
Objective: To verify the identity, concentration, and safety of the final prepared formulation.
Methodology:
-
Visual Inspection: Before every use, hold the vial up to the light. The solution must be clear, colorless (or its expected color), and free of any particulates, cloudiness, or precipitation.[13] If any are observed, the formulation must be discarded.
-
pH Measurement: Aliquot a small amount of the final formulation to check the pH. Ensure it is within a physiologically tolerable range (typically 5-9 for injections).
-
Concentration Verification (Recommended):
-
Principle: Use an analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) to confirm the concentration.[14][15]
-
Procedure Outline:
-
Prepare a standard curve of Methyl 5-hydroxynicotinate HCl of known concentrations.
-
Dilute a small aliquot of your final formulation to fall within the range of the standard curve.
-
Run the standards and the diluted sample on the HPLC.
-
Calculate the concentration of your formulation based on the standard curve. The measured concentration should be within ±10% of the target concentration.
-
-
-
Sterility and Endotoxin Testing: For long-term studies or formulations prepared in large batches, sterility testing (culturing a sample) and endotoxin analysis (LAL test) are considered best practice, though often reserved for later-stage preclinical development.
Table 3: Summary of Formulation QC Tests
| Test | Purpose | Acceptance Criteria | Frequency |
| Visual Inspection | Check for precipitation/contamination | Clear, particle-free solution | Before each use |
| pH Measurement | Ensure physiological compatibility | Typically 5.0 - 9.0 | Once after preparation |
| Concentration Assay | Verify correct dose | 90% - 110% of target | Once after preparation |
| Sterility Test | Ensure absence of microbes | No growth | As required by study phase |
Section 5: References
-
(No Source)
-
Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.). Retrieved January 6, 2026, from
-
Small Molecules Analysis & QC. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from
-
Core components of analytical method validation for small molecules-an overview. (2025, August 10). Retrieved January 6, 2026, from
-
IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009, December 11). Retrieved January 6, 2026, from
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. (2025, March 4). Boston University. Retrieved January 6, 2026, from
-
Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. (n.d.). University of Washington. Retrieved January 6, 2026, from
-
Comprehensive GMP quality control testing for small molecules. (n.d.). Nuvisan. Retrieved January 6, 2026, from
-
Use of Fluids and Diluted Drugs in Research Animals. (n.d.). Retrieved January 6, 2026, from
-
Methyl 5-Hydroxynicotinate. (n.d.). CymitQuimica. Retrieved January 6, 2026, from
-
Analytical Development and Quality Control. (n.d.). Pharmaron. Retrieved January 6, 2026, from
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved January 6, 2026, from
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved January 6, 2026, from
-
Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). Retrieved January 6, 2026, from
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (n.d.). PubMed Central. Retrieved January 6, 2026, from
-
Methyl 5-Hydroxynicotinate. (n.d.). LGC Standards. Retrieved January 6, 2026, from
-
(PDF) Understanding niacin formulations. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020, January 27). NIH. Retrieved January 6, 2026, from
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). Retrieved January 6, 2026, from
-
The synthesis of nicotinic acid derivatives 10, 11. (n.d.). ResearchGate. Retrieved January 6, 2026, from
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. Retrieved January 6, 2026, from
-
Excipient Selection In Parenteral Formulation Development. (2013, March 3). Retrieved January 6, 2026, from
-
(n.d.). Retrieved January 6, 2026, from
-
Methyl 5-Hydroxynicotinate | 30766-22-4 | TCI Deutschland GmbH. (n.d.). TCI Chemicals. Retrieved January 6, 2026, from
-
Methyl 5-hydroxynicotinate | 30766-22-4. (n.d.). ChemicalBook. Retrieved January 6, 2026, from
-
30766-22-4(Methyl 5-hydroxynicotinate) Product Description. (n.d.). ChemicalBook. Retrieved January 6, 2026, from
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- 3. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 4. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 5. Methyl 5-hydroxynicotinate | 30766-22-4 [amp.chemicalbook.com]
- 6. 30766-22-4 CAS MSDS (Methyl 5-hydroxynicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. research.ucsb.edu [research.ucsb.edu]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 13. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 14. 小分子解析と品質管理 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using Methyl 5-hydroxynicotinate hydrochloride
Introduction: Unveiling the Cellular Effects of Methyl 5-hydroxynicotinate hydrochloride
This compound is a pyridinemonocarboxylic acid derivative, a class of compounds with diverse biological activities. While its primary role has been documented as a chemical intermediate in organic synthesis, its structural similarity to nicotinic acid (Niacin, Vitamin B3) derivatives suggests potential interactions with cellular pathways.[1] For researchers in drug discovery and cell biology, this compound represents an exploratory molecule with uncharacterized effects on cellular function.
These application notes provide a comprehensive guide for the initial characterization of this compound in common cell-based assays. The protocols outlined below are designed to establish a foundational understanding of its potential cytotoxicity, pro-apoptotic activity, and enzyme inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the biological impact of novel chemical entities.
Part 1: Foundational Assays for Cellular Profiling
The initial screening of any novel compound should begin with an assessment of its fundamental impact on cell health and viability. These assays are crucial for determining the appropriate concentration range for subsequent, more specific functional assays and for identifying potential therapeutic or toxicological liabilities.
Cell Viability and Cytotoxicity Assessment
Scientific Rationale: The first step in characterizing the biological activity of this compound is to determine its effect on cell viability. This will establish a dose-response curve and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are critical parameters for designing further experiments. Tetrazolium-based assays, such as the MTT or MTS assay, are reliable methods for assessing metabolic activity, which is often used as a proxy for cell viability.[2][3] These assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[3]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining for Apoptosis [4][5][6][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
| Parameter | Description |
| Cell Seeding | 6-well plates, to yield ~1x10^6 cells per condition |
| Compound Concentration | Based on IC50 from viability assay |
| Stains | Annexin V-FITC (or other fluorophore), Propidium Iodide |
| Analysis Platform | Flow Cytometer |
| Data Quadrants | Q1: Necrotic (Annexin V+/PI+), Q2: Late Apoptotic (Annexin V+/PI+), Q3: Viable (Annexin V-/PI-), Q4: Early Apoptotic (Annexin V+/PI-) |
Part 2: Functional Characterization - Enzyme Inhibition Assays
Scientific Rationale: The nicotinate structure is a component of the coenzyme NAD (Nicotinamide adenine dinucleotide), which is a critical substrate for many enzymes, particularly dehydrogenases and reductases. This structural similarity suggests that this compound could potentially act as a competitive or non-competitive inhibitor of NAD-dependent enzymes. A generic enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes. [8][9][10] Experimental Workflow: Generic Enzyme Inhibition Assay
Sources
- 1. myuchem.com [myuchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Assay of Trypsin Inhibition [protocols.io]
High-Purity Preparative Purification of Methyl 5-hydroxynicotinate hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and efficient method for the preparative chromatographic purification of Methyl 5-hydroxynicotinate hydrochloride, a polar heterocyclic building block. Due to its high polarity and basic nature, this compound is poorly retained and exhibits poor peak shape on traditional reversed-phase columns. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. This guide details the rationale behind the method development, provides a step-by-step preparative protocol, and offers insights into the mechanism that makes HILIC the superior choice for this class of compounds, ensuring high purity and recovery for downstream applications in drug discovery and development.
Introduction
Methyl 5-hydroxynicotinate is a valuable pyridine derivative used as an organic intermediate in the synthesis of various pharmaceutical compounds, including novel metabolites.[1] It is typically handled as a hydrochloride salt to improve its stability and solubility in aqueous media.[2] The structure contains a basic pyridine nitrogen, a polar hydroxyl group, and a methyl ester, rendering the molecule highly hydrophilic.
The purification of such polar compounds by liquid chromatography presents significant challenges.[3] Standard reversed-phase liquid chromatography (RP-LC), which separates molecules based on hydrophobicity, often results in little to no retention for highly polar analytes, causing them to elute in the solvent front.[4][5] Furthermore, the basicity of the pyridine ring (pKa typically 5-6) can lead to strong, undesirable interactions with acidic residual silanol groups on silica-based stationary phases, resulting in significant peak tailing and reduced purification efficiency.[6][7]
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative for the separation of polar and hydrophilic compounds.[8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] This creates a water-enriched layer on the surface of the stationary phase, and retention is achieved through the partitioning of polar analytes between this aqueous layer and the bulk organic mobile phase.[10][11] This application note provides a comprehensive guide to developing and implementing a preparative HILIC method for this compound.
Method Development Strategy: The Rationale for HILIC
The selection of the chromatographic mode is the most critical decision in developing a purification protocol. The physicochemical properties of this compound dictate the most logical path.
-
Reversed-Phase Chromatography (RPC) Inadequacy : In RPC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/methanol).[12] A highly polar compound like this compound has a low affinity for the non-polar stationary phase and is rapidly eluted, making effective separation from other polar impurities nearly impossible.[3][13]
-
Normal-Phase Chromatography (NPC) Considerations : NPC employs a polar stationary phase (e.g., silica) with a non-polar, anhydrous mobile phase (e.g., hexane/ethyl acetate).[14] While it can retain polar compounds, the low solubility of the hydrochloride salt in non-polar solvents makes sample loading and chromatography impractical.
-
The HILIC Advantage : HILIC bridges the gap between RPC and NPC.[9][15] It uses a polar stationary phase but with mobile phases similar to RPC (e.g., acetonitrile/water).[8] This unique combination provides several key advantages for this application:
-
Strong Retention : It offers robust retention for very polar compounds that are unretained in RPC.[11]
-
Good Solubility : The aqueous/organic mobile phase ensures good solubility of the hydrochloride salt.
-
MS Compatibility : The use of volatile buffers like ammonium formate and high organic content in the mobile phase enhances desolvation and ionization efficiency, leading to higher sensitivity if coupled with a mass spectrometer (MS).[9][10]
-
Stationary and Mobile Phase Selection
Column Selection : A stationary phase with a stable, bonded hydrophilic layer is crucial. Amide-based HILIC columns are an excellent choice as they offer robust hydrogen bonding interactions and are less prone to the strong electrostatic interactions that can cause peak tailing on bare silica, especially with basic analytes.[11]
Mobile Phase Optimization :
-
Organic Solvent : Acetonitrile is the most common and effective organic solvent for HILIC due to its aprotic nature and appropriate elution strength.[9]
-
Aqueous Buffer : The use of a buffer is critical for controlling the pH and ionic strength, which directly impacts retention time reproducibility and peak shape. Ammonium formate is an ideal choice because it is volatile and highly soluble in high concentrations of acetonitrile.[9] A pH of around 3-4 helps to ensure the protonation of the pyridine nitrogen, leading to consistent ionic character, while also suppressing the ionization of residual surface silanols, further improving peak symmetry.[7]
HILIC Separation Mechanism
The diagram below illustrates the fundamental principle of HILIC retention for a polar analyte like this compound.
Caption: A diagram illustrating the partitioning of a polar analyte into the immobilized aqueous layer on the HILIC stationary phase.
Experimental Protocol: Preparative HILIC Purification
This protocol is designed for the preparative purification of gram-scale quantities of crude this compound.
Instrumentation and Materials
-
Preparative HPLC System : A system equipped with a binary pump, autosampler or manual injector, UV-Vis detector, and fraction collector.
-
HILIC Column : Amide-based preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Chemicals :
-
Crude this compound (>90% purity).
-
Acetonitrile (HPLC grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
-
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous) : Dissolve 2.1 g of ammonium formate in 1 L of deionized water. Adjust the pH to 3.5 with formic acid.
-
Mobile Phase B (Organic) : 100% Acetonitrile.
-
Sample Preparation : Dissolve 1.0 g of crude this compound in 10 mL of a 90:10 (v/v) mixture of Mobile Phase B and Mobile Phase A. Ensure the sample is fully dissolved. If necessary, sonicate briefly. Centrifuge the solution to remove any particulates before injection.
Chromatographic Conditions
The following parameters should be programmed into the preparative HPLC system.
| Parameter | Setting |
| Column | Preparative Amide HILIC Column (20 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 20 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Gradient Elution | 95% B to 75% B over 15 minutes |
| Detection Wavelength | 275 nm |
| Injection Volume | 1.0 mL (containing 100 mg of crude material) |
| Column Temperature | 30 °C |
| Fraction Collection | Triggered by UV signal threshold, peak-based |
Workflow and Post-Purification Processing
The overall purification process follows a logical sequence from crude material to the final, high-purity product.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 89937-78-0 | this compound - AiFChem [aifchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-hydroxynicotinate Hydrochloride
Abstract
Methyl 5-hydroxynicotinate is a pivotal building block in medicinal chemistry and agrochemicals, serving as a key intermediate for various target molecules, including metabolites of commercial products like imidacloprid[1]. The successful transition from bench-scale synthesis to large-scale production necessitates robust, efficient, and safe protocols. This document provides a detailed guide for researchers, chemists, and process development professionals on scalable synthesis strategies for Methyl 5-hydroxynicotinate, culminating in its stable hydrochloride salt form. We will explore two primary, field-proven methods of Fischer esterification, offering in-depth, step-by-step protocols and discussing critical process parameters for successful scale-up.
Introduction: Strategic Importance and Synthesis Overview
5-Hydroxynicotinic acid and its derivatives are valuable synthons due to the versatile reactivity of the pyridine ring, the hydroxyl group, and the carboxylic acid moiety[2][3]. The methyl ester, in particular, is frequently used to protect the carboxylic acid while other transformations are performed on the molecule.
The most direct and economically viable route for the large-scale synthesis of Methyl 5-hydroxynicotinate is the Fischer esterification of the readily available 5-hydroxynicotinic acid[4]. This acid-catalyzed reaction utilizes methanol as both a reagent and a solvent, which is advantageous for industrial-scale operations due to its low cost and the ability to drive the reaction equilibrium toward the product by using it in large excess[4].
This guide focuses on two principal catalytic systems for this transformation:
-
Sulfuric Acid (H₂SO₄): The conventional, cost-effective, and widely documented method.
-
Thionyl Chloride (SOCl₂): An alternative that generates the catalytic acid (HCl) in situ and can offer advantages in reaction time and conditions.
The final step involves the conversion of the synthesized free base into its more stable and handleable hydrochloride salt.
Overall Synthetic Workflow
The process is a straightforward, two-stage synthesis involving esterification followed by salt formation.
Sources
Investigative Framework for the Agrochemical Potential of Methyl 5-Hydroxynicotinate Hydrochloride
Abstract: While pyridine-based compounds are cornerstones in the development of modern agrochemicals, including herbicides, fungicides, and insecticides, specific public-domain research on the direct application of Methyl 5-hydroxynicotinate hydrochloride is limited.[1][2][3] This document, therefore, serves as a proactive guide for researchers and drug development professionals, outlining a comprehensive investigative framework to explore and potentially unlock the agrochemical utility of this promising molecule. We will extrapolate from the known bioactivities of related pyridine and nicotinate derivatives to propose potential applications and provide detailed, field-proven protocols for systematic evaluation.
Part 1: Scientific Rationale and Potential Applications
The pyridine ring is a highly significant scaffold in agrochemical discovery due to its inherent biological activity and versatility for chemical modification.[1][2][3] Compounds featuring this heterocycle are integral to a wide array of commercial products.[2][3] this compound, as a derivative of nicotinic acid (Vitamin B3), presents several features that make it a compelling candidate for agrochemical research:
-
Reactive Handles: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups on the pyridine ring serve as excellent points for chemical derivatization, allowing for the synthesis of a library of analogues with potentially diverse biological activities.
-
Structural Similarity to Bioactive Molecules: The nicotinic acid backbone is a precursor to essential coenzymes in all living organisms. This similarity can be exploited to design molecules that interfere with specific metabolic pathways in weeds, fungi, or insects.
-
Potential for Novel Modes of Action: The unique substitution pattern of this compound may lead to the discovery of novel modes of action, a critical need in overcoming widespread resistance to existing agrochemicals.
Based on these characteristics and the broader landscape of pyridine chemistry in agriculture, we propose three primary avenues for investigation:
-
Herbicide Development: Targeting essential plant biochemical pathways.
-
Fungicide Development: Disrupting fungal cell integrity or metabolism.
-
Plant Growth Regulation: Modulating plant development and stress responses.
Part 2: Investigative Protocols and Methodologies
The following sections provide detailed, step-by-step protocols designed as a starting point for a comprehensive research program.
Synthesis and Derivatization of a Compound Library
Objective: To generate a focused library of analogues from the parent this compound to explore structure-activity relationships (SAR).
Rationale: Systematic modification of the core structure is a proven strategy to enhance potency, selectivity, and metabolic stability. The hydroxyl and ester functionalities are prime targets for derivatization.
Workflow for Synthesis and Derivatization:
Caption: Workflow for generating a diverse chemical library from this compound.
Protocol for O-Alkylation (Example):
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., DMF or THF).
-
Add a suitable base (e.g., NaH or K₂CO₃) portion-wise at 0°C to deprotonate the hydroxyl group. Stir for 30 minutes.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated analogue.
Tier 1: Primary Screening for Herbicidal Activity
Objective: To identify lead compounds with potential herbicidal activity against representative monocot and dicot weed species.
Rationale: A tiered screening approach is efficient for quickly identifying promising candidates. Initial whole-plant assays provide broad-spectrum activity data.
Experimental Workflow:
Caption: Tier 1 screening workflow for herbicidal activity.
Protocol for Petri Dish Assay:
-
Preparation: Prepare solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO) and then dilute to a final concentration of 100 µM in a buffered aqueous solution. Include a solvent-only control and a positive control (e.g., Glyphosate).
-
Plating: Place a sterile filter paper in a 9 cm Petri dish and add 5 mL of the test solution.
-
Place 10-15 surface-sterilized seeds of a model monocot (e.g., Lolium rigidum) and a model dicot (e.g., Amaranthus retroflexus) in separate dishes.
-
Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (25°C).
-
Assessment: After 7-10 days, measure the germination percentage, root length, and shoot length for each treatment.
-
Data Analysis: Calculate the percent inhibition relative to the solvent control. Compounds causing ≥50% inhibition in root growth are considered "hits" for further evaluation.
Quantitative Data Summary (Hypothetical Results):
| Compound ID | Test Conc. (µM) | Monocot Root Inhibition (%) | Dicot Root Inhibition (%) |
| M5HH (Parent) | 100 | 15.2 | 22.5 |
| M5HH-Analog-01 | 100 | 65.8 | 45.1 |
| M5HH-Analog-02 | 100 | 20.3 | 78.9 |
| Glyphosate | 100 | 95.0 | 98.0 |
Tier 1: Primary Screening for Fungicidal Activity
Objective: To evaluate the potential of the compound library to inhibit the growth of economically important plant pathogenic fungi.
Rationale: In vitro assays against a panel of fungi are a rapid and cost-effective way to determine the spectrum of antifungal activity.
Protocol for Mycelial Growth Inhibition Assay:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. While the agar is still molten (approx. 45-50°C), add the test compounds (dissolved in DMSO) to achieve a final concentration of 50 µg/mL. Pour the amended agar into Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea), in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 22-28°C) in the dark.
-
Assessment: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treatment plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.
Part 3: Mechanistic Insights and Further Development
Should promising lead compounds be identified from the primary screens, subsequent research should focus on:
-
Dose-Response Studies: To determine the EC₅₀ (half-maximal effective concentration) for active compounds.
-
Selectivity Testing: Assessing phytotoxicity to crop species (for herbicides) and toxicity to beneficial organisms.
-
Mode of Action Studies: Investigating the specific biochemical target of the active compounds. For nicotinic acid derivatives, potential targets could include enzymes involved in amino acid synthesis, respiration, or nicotinamide adenine dinucleotide (NAD) metabolism.
References
- Vertex AI Search. (n.d.). Optimizing Agrochemical Formulations with Specialty Pyridine Derivatives.
- Chempanda. (n.d.). Pyridine as insecticide | Blog.
- Benchchem. (n.d.). Application of Pyridin-4-ol in the Synthesis of Agrochemicals: Detailed Application Notes and Protocols.
- Believe Chemical. (2025, December 3). What Are Pyridine Products and How Are They Used in Agrochemicals.
- ResearchGate. (2025, August 6). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support center for the purification of Methyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is curated to address the specific challenges you may encounter during the purification of this compound, ensuring you can achieve the desired purity and yield for your critical applications.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
1. Low Recovery After Recrystallization
Q: I am experiencing significant product loss after recrystallizing my crude this compound. What are the likely causes and how can I improve my yield?
A: Low recovery during recrystallization is a common issue that can often be traced back to the choice of solvent system and the cooling process.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, or if too much solvent is used, a significant portion of the product will remain in the mother liquor. Conversely, if the compound "oils out" instead of forming crystals, this can also lead to product loss during isolation. For hydrochloride salts, the polarity of the solvent system is critical.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with various solvent mixtures. For hydrochloride salts like this compound, polar protic solvents or mixtures are often a good starting point. Consider the following systems:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce maximum crystallization. Rapid cooling can lead to the formation of small, impure crystals.
-
Anti-Solvent Addition: If a single solvent system is not effective, consider using a solvent-anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., diethyl ether or hexane) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[2]
-
pH Adjustment: Ensure the pH of the solution is appropriate to maintain the hydrochloride salt form and prevent hydrolysis of the ester. The solution should be kept acidic.
-
2. Persistent Impurities After Purification
Q: Despite multiple purification attempts, I am still observing persistent impurities in my final product. What are these impurities likely to be and how can I remove them?
A: The nature of the impurities will depend on the synthetic route used to prepare this compound. However, some common impurities can be anticipated.
-
Potential Impurities & Their Origin:
-
5-Hydroxynicotinic Acid: This can result from incomplete esterification during the synthesis or hydrolysis of the methyl ester during workup or purification.[3] The presence of water and non-acidic conditions can promote hydrolysis.
-
Unreacted Starting Materials: Depending on the synthetic method, residual starting materials may be present.
-
Side-Reaction Products: The synthesis of nicotinic acid derivatives can sometimes lead to side products that are structurally similar to the desired product, making them difficult to separate.
-
Inorganic Salts: If the hydrochloride salt is prepared using HCl and a base, residual inorganic salts may be present.
-
-
Troubleshooting & Purification Strategies:
-
Aqueous Wash: If inorganic salts are suspected, an aqueous wash of an organic solution of the free base (before conversion to the hydrochloride salt) can be effective. However, this is not suitable for the hydrochloride salt itself due to its water solubility.
-
Column Chromatography: For stubborn organic impurities, column chromatography is often the most effective method.
-
Stationary Phase: Silica gel is the most common choice. However, due to the acidic nature of the hydrochloride salt, tailing of the product on the column can be an issue. To mitigate this, you can:
-
Use a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) to keep the compound protonated and suppress interaction with the silica.
-
Consider using a less acidic stationary phase like alumina.[4]
-
-
Mobile Phase: A gradient elution from a less polar solvent (e.g., dichloromethane or ethyl acetate) to a more polar solvent (e.g., methanol) is typically effective. For example, a gradient of 0-10% methanol in dichloromethane.
-
-
Recrystallization with Activated Carbon: If colored impurities are present, adding a small amount of activated carbon to the hot solution during recrystallization can help to adsorb them. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
3. Product Oiling Out Instead of Crystallizing
Q: When I try to recrystallize my this compound, it often "oils out" of solution instead of forming nice crystals. Why is this happening and what can I do to prevent it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high.
-
Causality: This is a common problem with compounds that have a relatively low melting point or when the chosen recrystallization solvent is too good a solvent for the compound, even at lower temperatures. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
-
Troubleshooting Steps:
-
Change the Solvent System: This is the most effective solution. Try a solvent in which the compound is less soluble. Using a solvent-anti-solvent system can also be very effective in promoting crystallization over oiling out.[1]
-
Lower the Initial Concentration: Use a more dilute solution to begin the recrystallization process.
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5] Keeping the container tightly sealed is important to prevent moisture absorption, which could lead to hydrolysis of the ester.
Q2: How can I assess the purity of my final product?
A2: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used technique for purity assessment of non-volatile compounds.[6] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.
-
Gas Chromatography (GC): If the compound is thermally stable, GC can be an effective method for purity analysis.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: Is this compound stable in aqueous solutions?
A3: While the hydrochloride salt is generally more stable in aqueous solutions than the free base, hydrolysis of the methyl ester to 5-hydroxynicotinic acid can still occur over time, especially if the solution is not kept acidic.[3] For short-term storage of solutions, it is advisable to keep them refrigerated and at a low pH.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent mixture (e.g., 9:1 ethanol:water) to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography Purification
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column with no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Start the elution with a less polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient would be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizations
Troubleshooting Workflow for Low Recovery in Recrystallization
Caption: A decision tree for troubleshooting low recovery during recrystallization.
General Workflow for Column Chromatography Purification
Sources
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 8. iiste.org [iiste.org]
stability issues of Methyl 5-hydroxynicotinate hydrochloride in solution
Welcome to the technical support resource for Methyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work. Each issue is presented with its likely cause, preventative measures, and a step-by-step protocol to investigate and resolve the problem.
Issue 1: My stock solution of this compound has turned yellow/brown.
-
Question: I dissolved my white crystalline this compound in an aqueous buffer to make a stock solution. After a day on the benchtop, the solution has developed a distinct yellow or brownish tint. What is happening?
-
Likely Cause & Scientific Rationale: The discoloration is likely due to oxidative degradation. The 5-hydroxy group on the pyridine ring makes the molecule susceptible to oxidation, especially when exposed to light, air (oxygen), and potentially catalyzed by trace metal ions in your buffer. This process can form colored quinone-like structures or other chromophoric degradation products. While hydrolysis is the primary degradation pathway, oxidation of the phenolic hydroxyl group is a common issue for similar compounds.
-
Preventative Measures:
-
Use High-Purity Solvents: Always use HPLC-grade or ultrapure water and buffers to minimize catalytic metal ion contamination.
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare solutions in a glove box or sparge the solvent with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[1][2]
-
Add Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester metal ions and inhibit oxidation.
-
-
Troubleshooting Protocol: Identifying Oxidative Degradation
-
Control Preparation: Prepare a fresh solution of this compound in the same buffer.
-
Sample Division: Divide the fresh solution into three amber vials.
-
Vial A (Control): Seal immediately and store at 4°C in the dark.
-
Vial B (Air/Light Exposure): Loosely cap and leave on the benchtop under ambient light.
-
Vial C (Oxidative Stress): Add a small amount of 3% hydrogen peroxide (a common oxidizing agent for forced degradation studies) and leave on the benchtop.[2]
-
-
Observation & Analysis: Monitor the vials for color change over 24-48 hours. If Vial B and especially Vial C develop the same discoloration, it strongly suggests oxidation is the cause. You can further analyze the samples by HPLC to see the emergence of new degradation peaks that are distinct from the primary hydrolysis product (5-hydroxynicotinic acid).
-
Issue 2: I'm seeing a precipitate form in my neutral or slightly basic buffer.
-
Question: I prepared a stock solution in a slightly acidic buffer (pH 5), and it was clear. When I diluted this into my final experimental buffer at pH 7.4, a precipitate formed. Why did this happen?
-
Likely Cause & Scientific Rationale: This is a classic solubility issue related to pH. You are using the hydrochloride salt form of the compound, which is protonated and generally has good aqueous solubility. The pKa of the pyridine nitrogen in similar molecules is typically in the acidic range. When you increase the pH of the solution to neutral or basic levels, you deprotonate the pyridine nitrogen, converting the hydrochloride salt into its free base form. The free base of Methyl 5-hydroxynicotinate is significantly less soluble in water than its salt form, causing it to precipitate out of solution.
-
Preventative Measures:
-
Know Your pH Limits: Determine the pH range in which your desired concentration remains soluble. This can be done with a simple solubility test (see protocol below).
-
Use Co-solvents: If your experimental conditions require a higher pH, consider using a water-miscible organic co-solvent like DMSO or ethanol to increase the solubility of the free base. Always check for co-solvent compatibility with your experimental system.
-
Lower the Stock Concentration: Preparing a more dilute stock solution may prevent the final concentration from exceeding the solubility limit in the pH 7.4 buffer.
-
-
Troubleshooting Protocol: Determining pH-Dependent Solubility
-
Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add Compound: To a fixed volume of each buffer, add a known excess amount of solid this compound.
-
Equilibrate: Vortex each sample vigorously and allow them to equilibrate for several hours or overnight at a controlled temperature.
-
Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot Results: Plot the measured solubility against the pH to visualize the solubility profile and identify the pH at which solubility drops significantly.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary and most well-documented degradation pathway for nicotinic acid esters is the hydrolysis of the ester bond.[3][4] This reaction is catalyzed by both acidic and basic conditions. In this case, this compound will hydrolyze to form 5-hydroxynicotinic acid and methanol .[5][6][7] This is a critical stability concern because the resulting 5-hydroxynicotinic acid is a different chemical entity with distinct biological and physical properties.
Caption: Primary hydrolysis pathway of Methyl 5-hydroxynicotinate.
Q2: How should I prepare and store stock solutions to maximize stability?
A2: Based on the chemical properties of the compound, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | Slightly acidic aqueous buffer (pH 4-5) or anhydrous organic solvents (e.g., DMSO, Ethanol). | The acidic pH maintains the protonated (salt) form, enhancing solubility and minimizing base-catalyzed hydrolysis. Anhydrous solvents prevent hydrolysis. |
| Temperature | Store at ≤ 4°C for aqueous solutions. For long-term storage (>1 month), store at -20°C or -80°C. | Lower temperatures significantly slow the rate of all chemical degradation reactions, including hydrolysis.[7] |
| Light | Always store in amber vials or protect from light. | Prevents potential photolytic degradation and light-induced oxidation. |
| Atmosphere | For maximum stability, purge the vial headspace with inert gas (N₂ or Ar). | Removes oxygen, preventing oxidative degradation of the 5-hydroxy group. |
Q3: Which analytical techniques are best for monitoring the stability of my solution?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard. A reversed-phase HPLC method (e.g., using a C18 column) with UV detection is ideal.[7][8] This technique allows you to:
-
Quantify the Parent Compound: Accurately measure the decrease in the concentration of this compound over time.
-
Detect and Quantify Degradants: Simultaneously detect the appearance and growth of degradation products, most notably the more polar 5-hydroxynicotinic acid, which will have a shorter retention time than the parent ester.[7][8]
Q4: How can I perform a quick "forced degradation" study to understand my compound's liabilities?
A4: A forced degradation study intentionally stresses the compound to rapidly identify potential degradation pathways and validate your analytical method's ability to detect degradants.[1][9] This is a crucial step in drug development and formulation.
Caption: Workflow for a forced degradation study.
Protocol: Basic Forced Degradation Study
-
Preparation: Prepare a working solution of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mix).
-
Stress Conditions: Aliquot the solution into separate vials for each stress condition. Include an unstressed control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for several hours.[2]
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and monitor frequently, as base hydrolysis is often rapid. Neutralize with acid before analysis.[2]
-
Oxidation: Add a small volume of 30% H₂O₂ to achieve a final concentration of ~3% H₂O₂. Keep at room temperature for several hours.[2]
-
Thermal: Heat a vial of the initial solution at 60°C.
-
Photolytic: Expose a solution in a clear vial to a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: After the designated time, or once ~5-20% degradation is suspected, stop the reactions (e.g., by neutralization or cooling).[2] Analyze the control and all stressed samples by your HPLC method.
-
Evaluation: Compare the chromatograms. The goal is to show that your analytical method can separate the parent peak from all degradation product peaks, proving it is "stability-indicating." This study will also reveal whether your compound is most sensitive to acid, base, oxidation, heat, or light.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7151, Methyl nicotinate. Available at: [Link]
-
PharmaCompass.com. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Notman, A. M., & Zasadny, K. R. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of controlled release, 53(1-3), 135–144. Available at: [Link]
-
Patel, R. et al. (2012). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Richards, G., & O'Donovan, D. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1245–1247. Available at: [Link]
- Google Patents. US10654806B2 - Menthyl nicotinate synthesis process.
-
Prajapati, R., & Tekade, A. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Kamberi, M., & Bynum, K. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Li, K., & Li, M. (2006). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 41(1), 251–256. Available at: [Link]
-
Martin, G. D., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. Molecules, 27(20), 6886. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support center for Methyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental success. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Foundational Knowledge: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and drug development.[1] The hydrochloride salt form offers distinct solubility and stability profiles compared to its free base counterpart, which can influence reaction setup and outcomes. Understanding its properties is the first step toward successful optimization.
Key Characteristics:
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃ | [2][3] |
| Molecular Weight | 189.60 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Purity | Typically >98.0% | [3][4] |
II. Troubleshooting Guide: From Reaction Setup to Product Isolation
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
A. Initial Reaction Setup & Solubility Challenges
Question: My this compound is not dissolving in my reaction solvent. What should I do?
Answer: This is a common issue stemming from the salt form of the starting material. As a hydrochloride salt, it will have higher polarity and is more soluble in polar protic solvents.
-
Solvent Choice is Critical: Non-polar aprotic solvents like toluene or hexane are generally poor choices for dissolving hydrochloride salts. Consider using more polar solvents. A solvent miscibility table can be a useful reference.
-
Recommended Solvents:
-
Addition of a Base: If the reaction conditions allow, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can neutralize the hydrochloride, liberating the more soluble free base in situ. This is often a necessary step for subsequent reactions.
-
Gentle Heating: Applying gentle heat can aid dissolution, but be cautious of potential degradation if your reaction is temperature-sensitive.
B. Reaction Monitoring & Low Yield
Question: My reaction is sluggish, or I am observing a low yield of my desired product. What are the likely causes and solutions?
Answer: Low yields can be attributed to several factors, from incomplete reactions to side product formation.[8]
-
Incomplete Reaction:
-
Reaction Time: Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Temperature: A moderate increase in temperature can sometimes drive the reaction to completion. However, this must be balanced against the potential for byproduct formation.[10]
-
-
Reagent Quality:
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities can interfere with the reaction.
-
Anhydrous Conditions: For moisture-sensitive reactions, ensure all solvents and reagents are anhydrous. The hydrochloride salt can be hygroscopic.
-
-
Stoichiometry:
-
Base Equivalents: If a base is used to neutralize the hydrochloride, ensure at least one full equivalent is added. An additional slight excess may be necessary to drive the reaction forward, depending on the pKa of the reactants.
-
-
Side Reactions:
-
The hydroxyl group on the pyridine ring is nucleophilic and can participate in side reactions. Consider protecting this group if it is not the intended reaction site.
-
C. Work-up and Purification Issues
Question: I am having difficulty isolating my product during the aqueous work-up. What are some best practices?
Answer: The work-up procedure is critical for obtaining a pure product.
-
pH Adjustment: The pH of the aqueous phase during extraction is crucial.
-
To extract a basic product into an organic layer, the aqueous layer should be made basic (pH > 8) to ensure the product is in its free base form.
-
To extract an acidic product, the aqueous layer should be made acidic (pH < 6).
-
-
Emulsion Formation: Emulsions can form during extraction, especially when using chlorinated solvents. To break up emulsions, you can try:
-
Adding brine (saturated NaCl solution).
-
Allowing the mixture to stand for an extended period.
-
Filtering the mixture through a pad of celite.
-
-
Product Precipitation: In some cases, adjusting the pH of the reaction mixture can cause the product to precipitate.[1] This can be an effective purification step if the impurities remain in solution.
III. Frequently Asked Questions (FAQs)
Q1: Can I use Methyl 5-hydroxynicotinate (the free base) instead of the hydrochloride salt?
A1: Yes, but you will need to adjust your procedure accordingly. The free base will have different solubility characteristics, being more soluble in less polar organic solvents. You will also not need to add a base to neutralize the hydrochloride. The choice between the free base and the hydrochloride salt often depends on the specific reaction conditions and the desired properties of the starting material.
Q2: How should I store this compound?
A2: It should be stored in a tightly sealed container in a cool, dry place. Due to its potential hygroscopicity, storage in a desiccator is recommended to prevent moisture absorption.
Q3: What are some common downstream applications of Methyl 5-hydroxynicotinate?
A3: Methyl 5-hydroxynicotinate is a versatile intermediate. For instance, it has been used in the synthesis of metabolites of imidacloprid.[1] It is also a precursor for various substituted pyridine derivatives used in the development of new pharmaceutical agents.
Q4: I am seeing an unexpected byproduct in my reaction. How can I identify it?
A4: The most common byproduct when working with nicotinic acid derivatives can be the result of hydrolysis of the methyl ester back to the carboxylic acid.[11] This is more likely to occur under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures. Characterization techniques such as NMR, Mass Spectrometry, and IR spectroscopy can help identify the structure of the byproduct.
IV. Experimental Workflow and Troubleshooting Logic
The following diagram outlines a typical workflow and decision-making process for troubleshooting reactions involving this compound.
Caption: Troubleshooting workflow for reactions with Methyl 5-hydroxynicotinate HCl.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to Prepare Methyl 5-Hydroxynicotinate?. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 2-HYDROXY-5-IODONICOTINATE synthesis. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). Methyl 5-Hydroxynicotinate, 1 gram, Each. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from --INVALID-LINK--
-
TCI Chemicals (Japan). (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from --INVALID-LINK--
-
PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from --INVALID-LINK--
-
Journal of Emerging Technologies and Innovative Research. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Shijiazhuang Dowell Chemical Co.,Ltd. (n.d.). Methyl 5-hydroxynicotinate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 5-BROMO-6-HYDROXYNICOTINATE(381247-99-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Retrieved from --INVALID-LINK--
-
Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Methyl 5-hydroxy-2-methoxynicotinate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from --INVALID-LINK--
-
TCI Chemicals (India). (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from --INVALID-LINK--
-
LGC Standards. (n.d.). Methyl 5-Hydroxynicotinate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 5-hydroxypyridine-3-carboxylate. Retrieved from --INVALID-LINK--
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 3. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 4. Methyl 5-Hydroxynicotinate | 30766-22-4 | TCI Deutschland GmbH [tcichemicals.com]
- 5. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. jetir.org [jetir.org]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-Hydroxynicotinate Hydrochloride
Welcome to the technical support guide for Methyl 5-hydroxynicotinate hydrochloride. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting guides to help you achieve clear, stable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in water, even though it's a salt?
A1: This is a common and insightful question. Salt formation is a standard strategy to enhance the aqueous solubility of ionizable drug candidates[1]. However, the solubility of a hydrochloride salt is a delicate balance between the high solubility of the ionized form and the often-low solubility of the neutral, or "free base," form.
Methyl 5-hydroxynicotinate has a pyridine ring, which is basic. The hydrochloride salt is formed by reacting the basic nitrogen on this ring with hydrochloric acid. In water, an equilibrium is established between the protonated (pyridinium) form and the deprotonated free base. If the free base is particularly insoluble, even a small amount shifting out of the salt form can lead to precipitation or prevent the compound from dissolving completely. Furthermore, the pH of a simple aqueous solution of this salt will be acidic, which might not be the point of maximum solubility.
Q2: What is the predicted pKa of this compound, and why is it important for solubility?
A2: The predicted pKa for the pyridinium ion of Methyl 5-hydroxynicotinate is approximately 8.44[2][3]. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form.
This value is critical because it dictates how the compound's charge, and therefore its interaction with water, changes with pH.
-
At a pH well below the pKa (e.g., pH < 6.5) , the compound will be predominantly in its protonated, positively charged pyridinium hydrochloride form, which is expected to be more water-soluble.
-
At a pH near the pKa (pH ~ 8.44) , there will be a mixture of both the ionized and neutral forms. This is often the region of lowest aqueous solubility, known as the isoelectric point, where the net charge is minimal.
-
At a pH well above the pKa (e.g., pH > 10) , the compound will be almost entirely in its neutral free base form. While the phenolic hydroxyl group can be deprotonated at a very high pH, the primary driver for solubility changes in the physiological range is the pyridine nitrogen.
Understanding the pKa is the key to manipulating the pH to maximize solubility, a technique known as pH adjustment[4].
Q3: What are the known solubilities of Methyl 5-hydroxynicotinate in common laboratory solvents?
A3: While extensive quantitative public data is limited, supplier information and the compound's structure provide valuable guidance. The free base form is reported to be soluble in heated and sonicated DMSO and slightly soluble in methanol with sonication[2][3]. The hydrochloride salt form is generally expected to have higher aqueous solubility than the free base.
| Solvent | Compound Form | Expected Solubility | Notes & Rationale |
| Water | Hydrochloride Salt | Low to Moderate | Solubility is highly dependent on the final pH of the solution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Hydrochloride Salt | Potentially Low | The pH is approaching the pKa, which may decrease solubility compared to more acidic water. |
| Dimethyl Sulfoxide (DMSO) | Free Base / HCl Salt | High | A powerful polar aprotic solvent capable of dissolving a wide range of compounds[5]. |
| Ethanol (EtOH) | Free Base / HCl Salt | Moderate | A polar protic solvent, often used as a co-solvent with water. |
| Methanol (MeOH) | Free Base / HCl Salt | Slight to Moderate | Reported as slightly soluble for the free base[2][3]. |
Troubleshooting Guides & Protocols
This section provides actionable strategies to overcome common solubility problems.
Issue 1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4).
Root Cause Analysis: At pH 7.4, you are approaching the pKa of 8.44. A significant portion of the compound exists in the less soluble neutral free base form, leading to poor dissolution.
Solution Strategy: pH Adjustment
The most effective method is to adjust the pH of your solvent to be at least 2 pH units away from the pKa. Since this is a basic compound, lowering the pH will increase the proportion of the highly soluble protonated form.
Protocol 1: Preparation of an Acidic Stock Solution
-
Target pH Selection: Choose a pH at least 2 units below the pKa. A pH of 4.0-5.0 is a good starting point. Esters are generally most stable at a slightly acidic pH[6][7].
-
Solvent Preparation: Prepare a suitable acidic buffer (e.g., 10 mM citrate buffer, pH 4.5) or use deionized water and adjust the pH down with a small amount of dilute HCl (e.g., 0.1 N HCl).
-
Dissolution: Weigh the required amount of this compound. Add it to your acidic solvent.
-
Facilitate Dissolution: Vortex vigorously. If needed, gentle warming (to 30-40°C) or brief sonication in a water bath can help overcome the initial energy barrier to dissolution.
-
pH Verification: After the compound has dissolved, re-check the pH. If you are preparing a high-concentration stock, the compound itself can alter the final pH. Adjust as necessary.
-
Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter compatible with your solvent.
Diagram 1: pH-Dependent Equilibrium
This diagram illustrates how pH shifts the equilibrium between the more soluble protonated form and the less soluble free base form of Methyl 5-hydroxynicotinate.
Caption: Chemical equilibrium of Methyl 5-hydroxynicotinate in aqueous solution.
Issue 2: My experimental conditions are fixed at a physiological pH (e.g., 7.4), and I cannot use an acidic buffer.
Root Cause Analysis: You are forced to work at a pH that favors the less soluble form of the compound. Direct dissolution in the final buffer is not feasible.
Solution Strategy: Utilize Co-solvents or a "pH Shock" Dilution Method
When the final pH is fixed, you must first dissolve the compound under favorable conditions and then carefully introduce it into the final buffer.
Protocol 2: Co-Solvent Stock Preparation and Dilution
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds[8]. DMSO and ethanol are common choices.
-
Co-solvent Selection: Start with DMSO, as it generally offers the highest solvating power.
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 50-100 mM) of this compound in 100% DMSO. Ensure it dissolves completely. This stock should be clear.
-
Serial Dilution: Perform a serial dilution of your DMSO stock into your final aqueous buffer (e.g., PBS pH 7.4). It is crucial to add the DMSO stock to the buffer while vortexing, not the other way around. This prevents the compound from precipitating out of a solvent-rich environment.
-
Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent as low as possible in your experiment, typically below 1% and often below 0.1%, to avoid off-target effects on biological systems.
Protocol 3: The "pH Shock" Method (for when co-solvents are not allowed)
This method involves preparing a concentrated aqueous stock at a favorable pH and then diluting it into the final buffer.
-
Acidic Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an acidic vehicle like 10 mM HCl or sterile water adjusted to pH 4, as described in Protocol 1.
-
Rapid Dilution: Quickly dilute this acidic stock into your final, larger volume of pH 7.4 buffer with vigorous stirring or vortexing. The large volume of the final buffer should overwhelm the acidity of the small stock volume, bringing the final pH to the desired level.
-
Observe for Precipitation: The goal is to dilute the compound to its final working concentration before it has time to precipitate. This method is effective for creating dilute working solutions but may not be suitable for creating concentrated solutions at an unfavorable pH.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical decision-making process for addressing solubility issues with your compound.
Caption: Decision tree for troubleshooting Methyl 5-hydroxynicotinate HCl solubility.
Issue 3: My compound dissolves initially but then crashes out of solution over time.
Root Cause Analysis: This indicates either chemical instability (degradation) or physical instability (precipitation of a less soluble form).
-
Chemical Stability: The ester group in Methyl 5-hydroxynicotinate can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, to form 5-hydroxynicotinic acid and methanol. However, studies on the related compound methyl nicotinate show it is quite stable in aqueous solution, degrading at a rate of only ~0.5% per year when stored at 4°C[9][10][11]. Therefore, rapid degradation is unlikely unless extreme pH or temperatures are used.
-
Physical Stability: The more likely cause is the slow conversion from a temporarily dissolved state (a supersaturated solution) to a more stable, less soluble crystalline form. This can happen if a co-solvent evaporates or if the solution temperature changes.
Solution Strategy: Storage and Handling Best Practices
-
Prepare Fresh: Prepare aqueous solutions fresh for each experiment whenever possible.
-
Refrigerate: Store aqueous stock solutions at 2-8°C to minimize both degradation and solvent evaporation[6]. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Avoid Supersaturation: Do not create solutions that are too close to the solubility limit for long-term storage. If you used heat to dissolve the compound, allow it to cool to room temperature slowly and observe for any precipitation before use.
References
-
Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Pubmed. [Link]
-
LookChem (Date N/A). Cas 30766-22-4, Methyl 5-hydroxynicotinate. [Link]
-
ResearchGate (2014). What is best method to remove pyridine from a reaction mixture?[Link]
-
Sciencemadness.org (2018). Pyridine from Pyridine hydrochloride. [Link]
-
ResearchGate (2021). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?[Link]
- Google Patents (Date N/A). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Google Patents (Date N/A).
-
World Pharma Today (Date N/A). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubMed Central (PMC) (Date N/A). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate (2025). Formulation strategies for poorly soluble drugs. [Link]
-
NTIS (National Technical Information Service) (Date N/A). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. lookchem.com [lookchem.com]
- 3. Methyl 5-hydroxynicotinate | 30766-22-4 [amp.chemicalbook.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Analysis of Methyl 5-hydroxynicotinate Hydrochloride
Here is a technical support center for the analysis of Methyl 5-hydroxynicotinate hydrochloride.
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with this compound. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively. We will address common challenges and frequently asked questions, ensuring your experimental workflow is robust, logical, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial analytical strategy.
Q1: What is the most suitable analytical technique for routine purity and assay determination of this compound?
A1: For routine quality control, including purity and assay, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most recommended technique. Its high resolving power, sensitivity, and robustness make it ideal for separating the main component from potential impurities, including starting materials (e.g., 5-hydroxynicotinic acid) and degradation products.[1][2]
Q2: Can I analyze this compound directly using Gas Chromatography (GC)?
A2: Direct analysis by GC is not feasible. As a hydrochloride salt, the compound is non-volatile and will not elute from a GC column. Furthermore, the free base has a high boiling point and may be thermally labile. To use GC, derivatization of the hydroxyl group (e.g., silylation) would be necessary to increase volatility. However, this adds complexity and potential for side reactions, making HPLC the more direct and reliable method.[2]
Q3: How does the hydrochloride salt form impact my sample preparation and analysis?
A3: The hydrochloride salt significantly enhances the aqueous solubility of the compound compared to its free base form. This is advantageous for preparing stock solutions in water or aqueous buffers for RP-HPLC. However, the pH of your sample solution and mobile phase is critical. The pyridine nitrogen is basic and will be protonated at low pH. You must control the mobile phase pH to ensure consistent peak shape and retention time.
Q4: What are the key chemical features of Methyl 5-hydroxynicotinate that influence its analysis?
A4: Three key features dominate its analytical behavior:
-
The Pyridine Ring: The basic nitrogen atom can cause peak tailing on silica-based HPLC columns due to interaction with residual acidic silanols. Using a modern, end-capped, high-purity silica column and a mobile phase with an appropriate pH and buffer is crucial.
-
The Phenolic Hydroxyl Group: This group is acidic and a site for potential oxidation. It also provides a chromophore for UV detection. Its presence is a key factor in the molecule's degradation pathways.
-
The Methyl Ester Group: This group is susceptible to hydrolysis under both acidic and, more readily, basic conditions, yielding 5-hydroxynicotinic acid.[3]
Part 2: HPLC Method Development & Troubleshooting Guide
This section provides in-depth solutions to common issues encountered during HPLC analysis.
Q5: I am observing significant peak tailing for my main analyte peak. What is the cause and how can I fix it?
A5: Peak tailing is a classic problem when analyzing basic compounds like pyridines on silica-based columns.
-
Causality: The primary cause is secondary ionic interactions between the protonated pyridine nitrogen of your analyte and deprotonated, acidic residual silanol groups (Si-O⁻) on the HPLC column's stationary phase. This creates multiple interaction mechanisms, slowing a portion of the analyte molecules and causing the peak to tail.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. At this pH, the majority of surface silanol groups are protonated (Si-OH), minimizing ionic interactions. The pyridine nitrogen will be fully protonated (cationic), providing a single, consistent analyte form.
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., C18 columns based on high-purity silica) have a much lower concentration of residual silanols. "End-capping" further neutralizes these active sites. This is the most effective solution.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this is an older technique and can shorten column lifetime. Adjusting pH is preferred.
-
Q6: My assay results are inconsistent, and I see a new peak appearing over time in my sample solutions. What is happening?
A6: This strongly suggests that your analyte is degrading in the sample diluent.
-
Causality: The ester linkage in Methyl 5-hydroxynicotinate is prone to hydrolysis. If your sample diluent is not pH-controlled or is basic, the ester can hydrolyze to 5-hydroxynicotinic acid, leading to a decrease in the main peak area and the appearance of a new, typically earlier-eluting peak.
-
Troubleshooting & Validation:
-
Control Sample Diluent pH: Prepare your standards and samples in a diluent that matches the mobile phase composition or is slightly acidic (pH 4-5) to ensure stability. Avoid purely organic or unbuffered aqueous diluents.
-
Perform a Solution Stability Study: Analyze your prepared sample solution at regular intervals (e.g., 0, 4, 8, 24 hours) while storing it at room temperature. The peak area of the main analyte should remain within 98-102% of the initial area to confirm solution stability.[4] If it fails, refrigeration may be required, or samples must be analyzed immediately after preparation.
-
Q7: How do I develop a stability-indicating HPLC method for this compound?
A7: A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities and degradation products. To achieve this, you must perform forced degradation studies .[5][6]
-
Causality & Logic: The goal is to intentionally stress the drug substance under various conditions to generate potential degradants. You then analyze these stressed samples to ensure that all new peaks are fully resolved from the parent peak, proving the method's specificity.[7] International Council for Harmonisation (ICH) guidelines suggest targeting 5-20% degradation for this purpose.[6][8]
-
Workflow for Forced Degradation:
Caption: Workflow for a forced degradation study.
Part 3: Experimental Protocols & Data
Protocol 1: Baseline RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column, high-purity silica, end-capped (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the sample to the same target concentration as the standard.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability. |
| Detection (UV) | 275 nm | Wavelength of significant absorbance for the pyridine ring system. A DAD is recommended to check for co-eluting peaks. |
| Gradient Program | 5% B to 95% B over 20 min | A gradient ensures elution of both polar (degradants) and non-polar impurities. |
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol details one arm of a forced degradation study. Similar principles apply to other stress conditions.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Stress Application: Transfer 5 mL of the sample solution to a vial. Add 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Cap the vial and place it in a water bath at 60 °C. Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Immediately cool the withdrawn aliquot to room temperature. Accurately transfer 1 mL of the stressed sample to a volumetric flask and neutralize it with an equivalent molar amount of 0.1 N NaOH. Causality: This step is critical to stop the degradation reaction before analysis.
-
Dilution & Analysis: Dilute the neutralized sample to the method's target concentration using the mobile phase or sample diluent and analyze by HPLC.
-
Control: A control sample (without acid) should be subjected to the same temperature conditions to distinguish between thermal degradation and acid-catalyzed hydrolysis.
Part 4: Alternative & Confirmatory Techniques
Q8: How can I confirm the identity of my material and any potential impurities or degradants?
A8: While HPLC-UV is excellent for quantification, it does not provide structural information.
-
Mass Spectrometry (MS): The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). By replacing your UV detector with an MS, you can obtain the mass-to-charge ratio of the parent peak and any impurity peaks. This is invaluable for identifying unknown degradants by determining their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and identity confirmation of the bulk material.[9][10] Comparing the spectrum of your synthesized material to a reference standard or literature data can confirm its structure. It can also identify major impurities if their concentration is sufficient (>1%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique for identity confirmation.[11] It provides a "fingerprint" of the molecule's functional groups (e.g., C=O stretch of the ester, O-H stretch of the hydroxyl group). It is primarily used for raw material identification (pass/fail) rather than for quantifying impurities.
General Analytical Workflow Diagram
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. biomedres.us [biomedres.us]
- 9. rsc.org [rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. spectrabase.com [spectrabase.com]
preventing degradation of Methyl 5-hydroxynicotinate hydrochloride during storage
Welcome to the technical support center for Methyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and prevention of degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the long-term stability and integrity of your valuable samples.
I. Understanding the Molecule: Key Stability Considerations
This compound is a salt form of a pyridine derivative. The hydrochloride salt is often utilized to improve the solubility and handling of the parent molecule. However, this salt form also introduces specific stability challenges, primarily related to its hygroscopic nature and potential for hydrolysis.
Frequently Asked Questions (FAQs) - General Properties
Q1: What are the primary physical and chemical properties of this compound I should be aware of for storage?
A1: this compound is typically a white to off-white crystalline powder.[1] A critical property to be aware of is its hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[2][3] This characteristic is common for many hydrochloride salts.[2][4] The absorbed moisture can lead to physical changes, such as deliquescence (turning into a liquid), and chemical degradation.[5][6] It is soluble in water.[2]
Q2: What are the likely degradation pathways for this compound during storage?
A2: The primary degradation pathway of concern is hydrolysis. The ester group (-COOCH₃) in the molecule is susceptible to hydrolysis, which would yield 5-hydroxynicotinic acid and methanol. This reaction can be accelerated by the presence of moisture and elevated temperatures. A study on the related compound methylnicotinate in aqueous solution showed that it slowly hydrolyzes to nicotinic acid.[7] Additionally, as a pyridine derivative, it may be sensitive to light and strong oxidizing agents.[4][8]
Q3: Why is preventing degradation so critical for my research?
A3: Maintaining the chemical integrity of your starting materials is fundamental to the reliability and reproducibility of your experimental results. Degradation of this compound can lead to the formation of impurities, which can have unintended consequences in your assays, including altered biological activity or interference with analytical measurements. Ensuring stability is a core component of good laboratory practice and is essential for developing stable pharmaceutical formulations.[9][10]
II. Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific problems you might encounter during the storage of this compound and provides actionable solutions.
Issue 1: The powder has become clumpy, sticky, or has turned into a liquid.
-
Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[5] Exposure to ambient humidity, even for short periods, can cause the powder to deliquesce.
-
Immediate Action:
-
Immediately move the container to a desiccator with a fresh desiccant (e.g., silica gel, phosphorus pentoxide) to remove excess moisture.
-
If the material is already partially liquefied, it may be possible to dry it under a high vacuum. However, be aware that some degradation may have already occurred.
-
-
Long-Term Prevention:
-
Storage Environment: Always store this compound in a tightly sealed container, preferably in a desiccator or a glove box with a controlled low-humidity atmosphere.[4][5][11]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moist air.[5]
-
Handling: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a balance enclosure with a desiccant.[11] If a controlled environment is not available, work quickly to minimize exposure time.
-
Issue 2: I suspect my sample has degraded, but there are no visible changes.
-
Probable Cause: Chemical degradation, such as hydrolysis, can occur without obvious changes in the physical appearance of the solid material.[6]
-
Recommended Action: Purity Assessment
-
Analytical Technique: The most reliable way to assess the purity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][12]
-
Methodology: A reversed-phase HPLC method with UV detection is typically suitable for this type of compound. You should see a primary peak for the intact this compound and potentially smaller peaks for degradation products like 5-hydroxynicotinic acid.
-
Comparison: Compare the chromatogram of your stored sample to that of a freshly opened reference standard to identify any new impurity peaks or a decrease in the main peak area.
-
Experimental Protocol: Purity Assessment by HPLC
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a known concentration of the compound in the mobile phase or a suitable solvent. |
Issue 3: I need to prepare a stock solution for my experiments. How should I store it?
-
Probable Cause for Degradation in Solution: As mentioned, hydrolysis is a significant concern in aqueous solutions.[7] The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.
-
Recommended Storage of Solutions:
-
Solvent Choice: If possible, prepare stock solutions in an anhydrous, aprotic organic solvent where the compound is soluble and less likely to hydrolyze.
-
Aqueous Solutions: If an aqueous solution is necessary, prepare it fresh before each experiment.
-
pH Control: The stability of the compound in solution is likely pH-dependent. Consider buffering the solution to a pH where the ester is most stable (typically slightly acidic for esters, but this would need to be determined experimentally).
-
Temperature: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the rate of degradation.[7] Avoid freezing unless stability in the frozen state has been confirmed, as freeze-thaw cycles can sometimes accelerate degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
III. Proactive Stability Management
A proactive approach to stability management involves understanding the potential stressors and implementing appropriate storage and handling procedures from the outset.
Forced Degradation Studies: A Predictive Tool
To understand the potential degradation pathways and develop stability-indicating analytical methods, performing forced degradation (stress testing) studies is highly recommended.[9][10][13][14] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the methyl ester |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the methyl ester (often faster than acid-catalyzed) |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyridine ring or hydroxyl group |
| Thermal Degradation | Dry heat at 80°C for 48 hours | General thermal decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation |
Note: The conditions listed are starting points and should be adjusted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[13]
Visualization of Key Concepts
Primary Degradation Pathway: Hydrolysis
Caption: Hydrolysis of Methyl 5-hydroxynicotinate.
Recommended Storage Workflow
Caption: Recommended workflow for storage and handling.
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential chemical reactions, including hydrolysis.[7] |
| Atmosphere | Dry, Inert (Argon or Nitrogen) | To prevent moisture absorption and potential oxidation.[4][5] |
| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light. |
| Location | Desiccator | To maintain a low-humidity environment.[4] |
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your this compound for the duration of your research projects.
References
-
Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price - Hemanshu Chemicals. Hemanshu Chemicals. Available from: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. MedCrave. Available from: [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. Available from: [Link]
-
How do you handle hygroscopic salts? - HepatoChem. HepatoChem. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. BJSTR. Available from: [Link]
-
Methyl 5-Hydroxynicotinate, 1 gram, Each - CP Lab Safety. CP Lab Safety. Available from: [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Manufacturer. Available from: [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. National Institutes of Health. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]
-
Methyl 5-hydroxynicotinate--Shijiazhuang Dowell Chemical Co.,Ltd. Dowell Chemical. Available from: [Link]
-
Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%) - Amerigo Scientific. Amerigo Scientific. Available from: [Link]
Sources
- 1. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 2. PYRIDINE +HCL Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]
- 3. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 4. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Hydrochloride Manufacturer & Supplier in China | High Purity Pyridine HCl for Sale | Specifications, Uses & Safety Data [pipzine-chem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. hepatochem.com [hepatochem.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimization of Crystallization for Methyl 5-hydroxynicotinate Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the crystallization of Methyl 5-hydroxynicotinate hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.
Introduction to Crystallization of this compound
This compound is an organic salt incorporating a pyridine ring, a hydroxyl group, and a methyl ester. As a hydrochloride salt, its crystalline form is critical for purity, stability, and handling.[1] The presence of both hydrogen bond donors (hydroxyl, protonated pyridine) and acceptors (carbonyl, chloride ion) suggests that hydrogen bonding will play a significant role in the crystal lattice formation. However, like many hydrochloride salts of active pharmaceutical ingredients (APIs), achieving a desired crystalline form can be challenging, with risks of polymorphism, poor crystal quality, or "oiling out."[2][3]
This support center provides a structured approach to troubleshoot common issues and answer frequently asked questions, enabling you to optimize your crystallization outcomes.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I've dissolved my compound in a hot solvent and let it cool, but no crystals are forming. What should I do?
Answer: This is a common issue indicating that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome.
Detailed Explanation: Crystallization begins with nucleation, where molecules in solution arrange into small, ordered clusters. This process requires the solution to be supersaturated—meaning it contains more dissolved solute than it can theoretically hold at that temperature.[4] If the concentration is too low (too much solvent was used) or if the compound has a high energy barrier to nucleation, spontaneous crystallization may not occur even in a supersaturated state.[5]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.[5]
-
Seeding: If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed") to the solution. This provides a template for further crystal growth.[5]
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the solute concentration. Let it cool again.
-
Add an Anti-solvent: If you are using a polar solvent like methanol or ethanol, slowly add a miscible, less polar solvent (an "anti-solvent") like diethyl ether or hexane until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.[6][7]
-
-
Patience and Environment:
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Allow Time: Some compounds require extended periods (hours to days) for nucleation to begin. Ensure the container is covered to prevent solvent evaporation and contamination and leave it in a vibration-free location.[8]
-
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// Edges start -> check_supersat; check_supersat -> induce_nucleation [label=" Yes (presumed) "]; check_supersat -> increase_supersat [label=" No / Unsure "]; induce_nucleation -> check_crystals1; check_crystals1 -> success [label=" Yes "]; check_crystals1 -> increase_supersat [label=" No "]; increase_supersat -> check_crystals2; check_crystals2 -> success [label=" Yes "]; check_crystals2 -> failure [label=" No "]; }
Caption: Troubleshooting workflow for when no crystals form.
Q2: My compound separated as an oily liquid instead of solid crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from solution at a temperature above its melting point or when the concentration of the solute is too high for orderly crystal lattice formation.
Detailed Explanation: For a solid to crystallize, its molecules must arrange themselves into an ordered lattice. If the solution is cooled too quickly or is too concentrated, the solute may come out of solution as a supersaturated liquid (an oil) because the molecules lack the time or mobility to form a stable crystal lattice.[3] Impurities can also suppress the melting point of the solute, increasing the likelihood of oiling out.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent (10-25% more) to decrease the saturation point. Allow the more dilute solution to cool much more slowly.[3]
-
Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point. This ensures that the solution is already at a lower temperature when it becomes saturated, which may be below the melting point of your compound.
-
Change the Solvent System:
-
Try a different solvent in which the compound is less soluble.
-
Use a two-solvent (anti-solvent) system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and titrate with a poor solvent (e.g., toluene) at room temperature until turbidity appears. This avoids high-temperature saturation altogether.
-
Q3: I obtained crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?
Answer: The formation of fine particles typically results from rapid nucleation at a high degree of supersaturation. To obtain larger crystals, the rate of nucleation needs to be slowed to favor crystal growth.
Detailed Explanation: Crystal formation is a balance between nucleation (the birth of new crystals) and growth (the addition of molecules to existing crystals). When supersaturation is very high, nucleation dominates, leading to a large number of small crystals. For larger crystals, the goal is to create a state of moderate supersaturation where growth is kinetically favored over nucleation.[4]
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: Slow cooling is paramount.
-
Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[3]
-
Once at room temperature, transfer the flask to a refrigerator rather than an ice bath. For even slower cooling, place the flask in a Dewar filled with warm water and allow it to cool overnight.[8]
-
-
Use a More Dilute Solution: As with oiling out, starting with a more dilute solution (by adding more solvent) will lower the supersaturation level at any given temperature, slowing nucleation.
-
Employ Vapor Diffusion: This is an excellent method for growing high-quality crystals from milligram quantities.[9][10] The slow diffusion of an anti-solvent vapor into the solution of your compound creates a very gradual increase in supersaturation, which is ideal for growing large, well-ordered crystals. (See Experimental Protocols for details).
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
Answer: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For a hydrochloride salt, polar protic solvents are a good starting point.
Detailed Explanation: The principle of "like dissolves like" is a useful guide. This compound is a polar, ionic salt. Therefore, polar solvents are required. Protic solvents (those with O-H or N-H bonds) are often effective as they can hydrogen bond with both the chloride ion and the organic portion of the molecule.
Solvent Selection Guide
| Solvent | Type | Boiling Point (°C) | Suitability Notes |
|---|---|---|---|
| Methanol | Polar Protic | 65 | Often a good primary solvent; may be too effective, requiring an anti-solvent. |
| Ethanol | Polar Protic | 78 | Excellent primary solvent, less volatile than methanol. Often a good choice for slow cooling.[11] |
| Isopropanol | Polar Protic | 82 | Generally lower solubility than methanol/ethanol, making it a very good candidate for slow cooling crystallization.[12] |
| Water | Polar Protic | 100 | High solubility is likely, but can lead to hydration of the crystal lattice.[2][13] Use with caution if an anhydrous form is desired. |
| Acetonitrile | Polar Aprotic | 82 | A potential solvent, can be used in mixtures.[9] |
| Toluene | Non-polar | 111 | Likely a poor solvent; excellent as an anti-solvent with alcohols.[14] |
| Diethyl Ether | Non-polar | 35 | Poor solvent; commonly used as an anti-solvent to precipitate salts from alcoholic solutions.[13] |
| Hexane | Non-polar | 69 | Poor solvent; suitable as an anti-solvent.[9] |
Screening Strategy: Start by testing solubility in small amounts (~10 mg) of the compound in ~0.5 mL of various solvents like ethanol, isopropanol, and acetonitrile. Heat the soluble ones and cool to see if crystals form. For insoluble ones, consider them as potential anti-solvents.
Q2: How does pH affect the crystallization of this compound?
Answer: pH is a critical parameter that directly influences the protonation state of the molecule and its solubility, which in turn affects the crystallization outcome.
Detailed Explanation: Methyl 5-hydroxynicotinate has a basic pyridine nitrogen. In the hydrochloride salt form, this nitrogen is protonated (pyidinium). The pH of the solution determines the equilibrium between the protonated (salt) form and the neutral (free base) form.
-
Low pH (Acidic): At a low pH, the equilibrium strongly favors the protonated pyridinium form. This is the desired state for crystallizing the hydrochloride salt. However, very high acidity can increase solubility and prevent crystallization.[15]
-
Neutral/High pH (Basic): As the pH increases towards and above the pKa of the pyridinium group, the compound will deprotonate to its neutral, free base form. The free base has significantly different solubility and crystal packing properties compared to the hydrochloride salt.[16] Attempting to crystallize at a pH where the free base is present can lead to failure to crystallize, or the crystallization of the wrong chemical entity.
Practical Implication: Ensure that the material to be crystallized is fully in the hydrochloride salt form. If the compound was synthesized and isolated under basic or neutral conditions, it may need to be treated with HCl (e.g., HCl in ethanol or diethyl ether) to ensure complete salt formation before attempting crystallization.[14]
Q3: My sample might contain different crystal forms (polymorphs). How can I screen for them?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for pharmaceutical compounds as different polymorphs can have different stability and solubility.[17][18] A systematic screening process is the best approach.
Detailed Explanation: The specific crystal form that nucleates and grows is highly dependent on kinetic and thermodynamic factors during crystallization.[18] These factors are directly influenced by the experimental conditions. Therefore, varying these conditions is the key to discovering different polymorphs.
Polymorph Screening Strategy:
-
Vary the Solvent: Crystallize the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/heptane mixtures). Each solvent can interact differently with the solute, potentially favoring a different packing arrangement.[18]
-
Vary the Crystallization Method: Attempt crystallization using different techniques.
-
Slow Cooling: Thermodynamically controlled, often yields the most stable form.
-
Anti-solvent Addition: Kinetically controlled, can trap metastable polymorphs.[7] Varying the rate of addition is also crucial.[6]
-
Vapor Diffusion: Very slow process that can yield unique forms.
-
Slow Evaporation: Another method to explore, though it can be less controlled.[4]
-
-
Vary the Temperature and Supersaturation: Crystallize at different temperatures and starting concentrations to explore the thermodynamic landscape.
Characterization: Any distinct crystal habits (e.g., plates, needles, blocks) obtained should be analyzed separately using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm if they are indeed different polymorphs.[17]
Experimental Protocols
Protocol 1: Crystallization by Anti-Solvent Addition
This method is highly effective for salts that are very soluble in one solvent but insoluble in another.
-
In a clean Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., methanol or ethanol) with gentle heating.
-
Allow the solution to cool to room temperature.
-
Slowly add a "poor" or "anti-solvent" (e.g., toluene or diethyl ether) dropwise with continuous stirring.[19]
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Cover the flask and set it aside undisturbed. Crystals should form over a period of 15 minutes to several hours.
-
Once crystallization is complete, cool the flask in an ice bath for 20-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
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// Edges node_A -> node_B; node_B -> node_C; node_C -> node_D; node_D -> node_E; node_E -> node_F; node_F -> node_G; }
Caption: Step-by-step workflow for anti-solvent crystallization.
Protocol 2: Crystallization by Vapor Diffusion
This method is ideal for generating high-quality crystals for analysis, especially when working with small amounts of material.[20][9]
-
Dissolve the compound (~5-10 mg) in a small volume (0.5-1 mL) of a moderately volatile solvent (e.g., methanol or THF) in a small, open vial.
-
Place this inner vial inside a larger beaker or jar that contains a layer (~5-10 mL) of a volatile anti-solvent (e.g., diethyl ether or hexane). The anti-solvent should be a liquid in which your compound is insoluble.[10]
-
Seal the outer container (beaker/jar) tightly with a lid or parafilm.
-
Leave the sealed system undisturbed in a location free from vibrations.
-
Over time, the volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing your compound solution.
-
This slow increase in the concentration of the anti-solvent gradually reduces the solubility of your compound, promoting slow and orderly crystal growth over hours or days.[4]
-
Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
References
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Available at: [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton. Available at: [Link]
-
Guide for crystallization. University of Angers. Available at: [Link]
-
Crystal Growing Tips. The Center for Xray Crystallography » University of Florida. Available at: [Link]
-
Crystallisation Techniques. University of Washington, Department of Chemistry. Available at: [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF. ResearchGate. Available at: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: [Link]
-
Polymorphs, Salts, and Cocrystals. American Chemical Society. Available at: [Link]
-
How to remove pyridine when I use it as solvent?. ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
- Method for salt preparation - US20100204470A1. Google Patents.
-
How does the solvent or pH affect the formation of weak bonds in crystal packing?. ResearchGate. Available at: [Link]
-
What should I do if crystallisation does not occur?. Quora. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
- Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Google Patents.
-
Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Taylor & Francis Online. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior | Request PDF. ResearchGate. Available at: [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
- Separation of pyridine or pyridine derivatives from aqueous solutions - US6087507A. Google Patents.
-
Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Available at: [Link]
- Novel cocrystallization of hydrochloric acid salt of an active agent - CA2514092C. Google Patents.
-
Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Available at: [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. Available at: [Link]
-
4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[20][9]imidazo[1,2-a]pyridine]. MDPI. Available at: [Link]
-
Methyl 5-hydroxynicotinate. Shijiazhuang Dowell Chemical Co.,Ltd.. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. ijcea.org [ijcea.org]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 14. Reagents & Solvents [chem.rochester.edu]
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- 16. researchgate.net [researchgate.net]
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- 20. unifr.ch [unifr.ch]
Technical Support Center: Navigating Bioassay Inconsistencies with Methyl 5-hydroxynicotinate Hydrochloride
Welcome to the technical support center for researchers utilizing Methyl 5-hydroxynicotinate hydrochloride in their bioassays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate experimental inconsistencies and ensure the reliability and reproducibility of your results. As scientists, we understand that unexpected variability can be a significant hurdle in drug discovery and development. This resource synthesizes technical data with practical, field-proven insights to empower you to identify, diagnose, and resolve common challenges encountered with this compound.
Part 1: Troubleshooting Guide
Inconsistencies in bioassay results when working with small molecules like this compound can often be traced back to a few key areas: compound integrity, assay conditions, and the experimental system itself. This section provides a systematic approach to troubleshooting, presented in a question-and-answer format to address specific issues you may be encountering.
Q1: I'm observing significant variability in my dose-response curves between experiments. What are the likely causes and how can I fix this?
Inconsistent dose-response curves are a common challenge and can stem from multiple factors. The key is to systematically investigate potential sources of error.
Potential Cause 1: Compound Solubility and Stability
This compound, being a hydrochloride salt, is expected to have improved aqueous solubility over its free base form. However, its stability and solubility can still be influenced by the solvent and buffer conditions.
-
Expert Insight: Even with soluble compounds, precipitation can occur at high concentrations or upon dilution into aqueous assay buffers. This is a frequent source of variability.
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test in your final assay buffer. Prepare the highest concentration of the compound you plan to use and visually inspect for clarity. You can also use techniques like nephelometry for a more quantitative assessment.
-
Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a recently prepared stock solution to minimize the impact of potential degradation over time. A study on the related compound, methyl nicotinate, showed good stability in aqueous solution when stored at 4°C, with slow hydrolysis to nicotinic acid[1]. While this suggests good stability, it is best practice to use fresh dilutions.
-
pH Considerations: The pH of your assay buffer can affect the ionization state and solubility of the compound. Ensure your buffer system is robust and the pH is consistent across experiments.
Potential Cause 2: Cell-Based Assay Variability
If you are using a cell-based assay, the physiological state of the cells is a critical parameter.
-
Expert Insight: Minor variations in cell density, passage number, and growth phase can significantly alter cellular responses to a compound.
Troubleshooting Steps:
-
Consistent Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well.
-
Standardize Cell Passage Number: Use cells within a defined, low-passage number range for all experiments to avoid issues related to genetic drift and altered phenotypes.
-
Monitor Cell Health: Regularly check cell morphology and viability to ensure you are working with a healthy and consistent cell population.
Experimental Protocol: Preparation and Quality Control of this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution and performing a basic quality control check.
Materials:
-
This compound (purity >98%)[2]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Resuspension: Allow the vial of this compound to come to room temperature before opening. To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of compound (MW: 189.60 g/mol for the hydrochloride salt), add 527.4 µL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The recommended storage temperature for the solid compound is +4°C[3].
Quality Control:
-
Visual Inspection: Before each use, thaw an aliquot and visually inspect for any signs of precipitation.
-
Purity Check (Optional): The purity of the compound is critical for reproducible results[4][5][6]. If you have access to analytical instrumentation, you can verify the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).
Q2: My assay is showing high background noise, making it difficult to discern a clear signal. What can I do?
High background can be particularly problematic in fluorescence-based assays. It can originate from the compound itself, the assay components, or the microplates used.
Potential Cause 1: Compound Autofluorescence
-
Expert Insight: Many organic molecules can fluoresce at the excitation and emission wavelengths used in common assays, leading to a high background signal.
Troubleshooting Steps:
-
Measure Compound Fluorescence: Run a control experiment with the compound alone (at the highest concentration used) in the assay buffer to determine if it is autofluorescent at your assay's wavelengths[7][8].
-
Switch Fluorophore: If the compound is autofluorescent, consider using a fluorophore with excitation and emission wavelengths that are spectrally distinct from the compound's fluorescence. Red-shifted dyes are often a good choice as autofluorescence is typically lower at longer wavelengths[7].
Potential Cause 2: Assay Components and Plates
-
Expert Insight: Components in your assay buffer, such as serum or certain proteins, can be inherently fluorescent. The type of microplate used can also significantly impact background.
Troubleshooting Steps:
-
Test Buffer Components: Individually test each component of your assay buffer for fluorescence.
-
Use Appropriate Microplates: For fluorescence assays, always use black, opaque microplates to minimize background and prevent well-to-well light scatter[7][9].
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is generally the recommended solvent for organic small molecules. The hydrochloride salt form of Methyl 5-hydroxynicotinate is intended to improve its solubility in aqueous solutions. However, for long-term storage and to achieve a high initial concentration, DMSO is preferable. Always use high-purity, anhydrous DMSO.
Q2: How should I store this compound?
The solid compound should be stored at +4°C as recommended by suppliers[3]. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented, it is important to consider that it is a derivative of nicotinic acid (niacin). Nicotinic acid and its derivatives have known biological activities, including effects on lipid metabolism and inflammation, and have been investigated for anticancer properties[10][11][12][13]. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the intended mechanism of action. This can include using a structurally related but inactive control compound if available.
Q4: My results are still inconsistent after trying the troubleshooting steps. What else can I do?
If you continue to experience inconsistencies, it is important to take a step back and re-evaluate your entire experimental workflow.
-
Diagram of a Systematic Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting bioassay inconsistencies.
Part 3: Data Presentation
Table 1: Summary of Potential Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Dose-Response | Compound precipitation | Visually inspect solutions; prepare fresh dilutions; test solubility in assay buffer. |
| Cell variability | Standardize cell seeding density and passage number; monitor cell health. | |
| High Background Signal | Compound autofluorescence | Measure compound fluorescence alone; switch to a red-shifted fluorophore. |
| Assay component fluorescence | Test individual buffer components; use black, opaque microplates for fluorescence assays. | |
| Poor Reproducibility | Inconsistent liquid handling | Calibrate pipettes; ensure thorough mixing of reagents in wells. |
| Compound degradation | Aliquot stock solutions; avoid repeated freeze-thaw cycles; store properly. |
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-Hydroxynicotinate | CymitQuimica [cymitquimica.com]
- 3. Methyl 5-Hydroxynicotinate | LGC Standards [lgcstandards.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Progress in the use of biological assays during the development of biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving Regioselectivity of Reactions with Methyl 5-hydroxynicotinate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 5-hydroxynicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile pyridine building block. The inherent electronic properties and multiple reactive sites of this molecule present unique challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired synthetic outcomes.
Understanding the Challenge: The Reactive Landscape of Methyl 5-hydroxynicotinate
Methyl 5-hydroxynicotinate possesses several potential sites for reaction, leading to challenges in regioselectivity. The pyridine nitrogen, the phenolic hydroxyl group, and the C2, C4, and C6 positions on the aromatic ring can all participate in reactions. The hydrochloride salt form further complicates its reactivity, as the protonated nitrogen strongly deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.
Caption: Key reactive sites on Methyl 5-hydroxynicotinate.
Frequently Asked Questions (FAQs)
This section addresses the most common regioselectivity issues encountered during experiments.
Q1: I'm getting a mixture of N- and O-alkylated products. How can I control the selectivity?
A1: This is a classic problem of ambident nucleophilicity. The deprotonated form of 5-hydroxypyridine exists in equilibrium between the phenoxide and pyridone tautomers, both of which can be alkylated. The outcome of the reaction is highly dependent on the reaction conditions, which can be tuned to favor either N- or O-alkylation.
Causality: The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and solvent effects. The nitrogen anion is a softer nucleophile, while the oxygen anion is a harder nucleophile.
-
To favor N-alkylation (reaction at the softer nitrogen): Use soft electrophiles (e.g., benzyl halides, primary alkyl halides) and polar aprotic solvents (e.g., DMF, DMSO, acetone). These solvents solvate the cation of the base but poorly solvate the anion, leading to a more reactive, "naked" nucleophile where the softer, more polarizable nitrogen atom preferentially reacts. Stronger bases are also often employed.[1][2] A catalyst- and base-free method has also been reported to achieve specific N-alkylation with organohalides.[3][4]
-
To favor O-alkylation (reaction at the harder oxygen): Use hard electrophiles (e.g., acyl chlorides, silyl halides) and polar protic solvents (e.g., ethanol, water). These solvents can hydrogen-bond with and stabilize the nitrogen atom, making the oxygen atom more available for reaction. Phase-transfer catalysis can also favor O-alkylation.
Troubleshooting Decision Workflow:
Caption: Decision workflow for selective N- vs. O-alkylation.
Summary of Conditions for Alkylation:
| Parameter | Favors N-Alkylation | Favors O-Alkylation |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Polar Protic (Ethanol, Water) |
| Base | Strong (NaH, KHMDS) | Weaker (Ag₂O, Cs₂CO₃) or PTC conditions |
| Electrophile | Soft (Primary Alkyl Halides, Benzyl Halides) | Hard (Acyl Halides, Silyl Halides) |
| Temperature | Often higher temperatures | Often lower temperatures |
Q2: My electrophilic aromatic substitution (EAS) on the pyridine ring is failing. What can I do?
A2: Direct electrophilic substitution on the pyridine ring of Methyl 5-hydroxynicotinate is inherently difficult. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards attack by electrophiles. In the hydrochloride salt form, the protonated nitrogen is even more deactivating. While the C5-hydroxyl group is an activating, ortho-, para-director, its effect is often insufficient to overcome the powerful deactivation by the ring nitrogen.
The most effective and widely used strategy is to convert the pyridine to its N-oxide.
Causality: The N-oxide functionality dramatically alters the electronic properties of the ring:
-
Activation: The N-oxide oxygen is a strong electron-donating group through resonance, which significantly increases the electron density of the pyridine ring, making it much more susceptible to electrophilic attack.
-
Directing Effect: It strongly directs incoming electrophiles to the C2 and C4 positions.[5][6]
Following the substitution reaction, the N-oxide can be easily deoxygenated (e.g., with PCl₃ or H₂/Pd) to restore the pyridine.
Workflow for EAS via N-Oxide Formation:
Caption: Workflow for regioselective electrophilic substitution.
Troubleshooting Guides & Protocols
Guide 1: Achieving Chemoselectivity with Protecting Groups
A common strategy to avoid unwanted side reactions at the hydroxyl group during ring or nitrogen functionalization is to use a protecting group.
Problem: You want to perform a reaction (e.g., N-alkylation, cross-coupling at a halogenated position) but the free hydroxyl group interferes or reacts.
Solution: Temporarily mask the hydroxyl group with a suitable protecting group. The choice of group is critical and depends on the conditions of your subsequent reaction steps.[7]
Table of Common Hydroxyl Protecting Groups:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability Notes |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to most acids, bases, and redox agents. |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, AcOH | Stable to base, mild acid. Labile to strong acid and fluoride.[8] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA | H⁺ (e.g., HCl in MeOH) | Stable to base, nucleophiles. Labile to acid.[8] |
| Acetyl | Ac | Ac₂O, Pyridine | Mild base (K₂CO₃, MeOH), Mild acid | Stable to neutral/acidic conditions. Labile to base. |
Protocol 1: O-Silylation (TBDMS Protection) of Methyl 5-hydroxynicotinate
This protocol provides a robust method for protecting the hydroxyl group, allowing for subsequent functionalization at other sites.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization: Dissolve this compound in a suitable solvent (e.g., methanol) and neutralize with a slight excess of a base like sodium bicarbonate to obtain the free base. Remove the solvent under reduced pressure. Ensure the material is dry before proceeding.
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the free Methyl 5-hydroxynicotinate (1.0 equiv) in anhydrous DCM.
-
Reagent Addition: Add imidazole (2.5 equiv) to the solution, followed by TBDMS-Cl (1.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the O-TBDMS protected product.
Guide 2: Regioselective C2-Chlorination via the N-Oxide
This guide details a method to introduce a chlorine atom at the C2 position, a key handle for subsequent cross-coupling reactions.
Problem: You need to selectively install a halogen at the C2 position of the pyridine ring.
Solution: The N-oxide intermediate is highly effective for directing chlorination to the C2 position using reagents like phosphorus oxychloride (POCl₃).[9]
Protocol 2: C2-Chlorination of Methyl 5-hydroxynicotinate N-oxide
Prerequisite: The starting material for this protocol is Methyl 5-hydroxynicotinate N-oxide, which must be synthesized first (e.g., using m-CPBA).
Materials:
-
Methyl 5-hydroxynicotinate N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend Methyl 5-hydroxynicotinate N-oxide (1.0 equiv) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add POCl₃ (2.0-3.0 equiv) dropwise to the cooled suspension. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110°C, depending on the solvent). Monitor the reaction by TLC or LC-MS until completion.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, portion-wise addition of crushed ice, followed by the slow addition of saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain Methyl 2-chloro-5-hydroxynicotinate.
References
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C─H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. Available at: [Link]
-
Sinha, S., & De, A. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(3), 205-219. Available at: [Link]
-
Majhi, J., & Ali, W. (2021). Pyridine/pyrimidine groups in C−H activation. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2023). Strategies for the meta-C−H functionalization of pyridines. ResearchGate. Available at: [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769-6775. Available at: [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Available at: [Link]
-
LaPlante, S. R., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
-
McNally, A., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Production of Methyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up production of Methyl 5-hydroxynicotinate hydrochloride. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the synthesis and purification of this important intermediate. This resource is designed to provide practical, in-depth solutions to facilitate a smooth transition from laboratory-scale synthesis to large-scale manufacturing.
I. Process Overview: From 5-Hydroxynicotinic Acid to the Hydrochloride Salt
The industrial synthesis of this compound is typically a two-step process:
-
Fischer Esterification: 5-Hydroxynicotinic acid is reacted with methanol in the presence of an acid catalyst to form Methyl 5-hydroxynicotinate.
-
Hydrochloride Salt Formation: The resulting ester is then treated with hydrochloric acid to yield the desired hydrochloride salt.
While seemingly straightforward, scaling up this process can introduce challenges related to reaction kinetics, impurity profiles, and product isolation. This guide will address these potential issues in a comprehensive question-and-answer format.
II. Troubleshooting Guide: Esterification Stage
The esterification of 5-hydroxynicotinic acid is a critical step that dictates the overall yield and purity of the final product.
dot
Caption: General workflow for the esterification of 5-hydroxynicotinic acid.
Q1: My esterification reaction is showing low conversion even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[1][2] Here’s a breakdown of potential causes and solutions:
-
Equilibrium Limitation: The esterification reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to an equilibrium that may favor the reactants.
-
Solution: On a large scale, removing water as it forms is crucial. While a Dean-Stark apparatus is common in laboratory settings, industrial-scale operations might employ continuous water removal techniques such as pervaporation or reactive distillation.[1] Using a large excess of methanol can also help to shift the equilibrium towards the product side.
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[3]
-
Solution: Ensure the catalytic amount of sulfuric acid or thionyl chloride is appropriate for the scale of your reaction. For a sluggish reaction, a slight increase in the catalyst loading can be beneficial. However, excessive amounts can lead to side reactions and complicate the work-up.
-
-
Inadequate Temperature: Like most reactions, esterification rates are temperature-dependent.
-
Solution: The reaction is typically carried out at reflux.[1] Ensure your heating system is capable of maintaining a consistent and appropriate temperature for the methanol to reflux efficiently.
-
-
Poor Mixing: In a large reactor, inefficient mixing can lead to localized temperature and concentration gradients, hindering the reaction rate.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing of the reactants and catalyst.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst | Sulfuric Acid or Thionyl Chloride | Both are effective, but thionyl chloride also reacts with the water produced, driving the reaction forward. However, it is more expensive and generates HCl and SO₂ gas, requiring appropriate scrubbing systems. |
| Solvent | Methanol (in excess) | Acts as both a reactant and a solvent, helping to dissolve the starting material and shift the equilibrium. |
| Temperature | Reflux (~65 °C for Methanol) | Provides sufficient energy to overcome the activation barrier without significant solvent loss. |
| Water Removal | Consider reactive distillation or pervaporation for continuous processes. | Crucial for driving the equilibrium towards the product and achieving high conversion.[1] |
Q2: I'm observing the formation of an unknown impurity during the esterification. What could it be and how can I minimize it?
A2: The most likely impurity is the unreacted starting material, 5-hydroxynicotinic acid. However, other side reactions can occur:
-
Dimerization/Polymerization: Under harsh acidic conditions and high temperatures, phenolic compounds can undergo side reactions.
-
Solution: Careful control of the reaction temperature and time is crucial. Avoid excessively high temperatures or prolonged reaction times after completion.
-
-
Sulfonation: If using sulfuric acid as a catalyst at elevated temperatures, sulfonation of the aromatic ring is a possibility, though less likely under typical esterification conditions.
-
Solution: Use the minimum effective amount of sulfuric acid and maintain the recommended reaction temperature.
-
To identify the impurity, analytical techniques such as HPLC, GC-MS, and NMR are essential.[4] Once identified, you can adjust the reaction conditions to minimize its formation.
III. Troubleshooting Guide: Hydrochloride Salt Formation and Purification
The formation and purification of the hydrochloride salt present a unique set of challenges, particularly concerning purity and physical properties.
dot
Caption: Workflow for the formation and isolation of this compound.
Q3: After adding hydrochloric acid, my product oils out instead of crystallizing. What is causing this and how can I obtain a solid product?
A3: "Oiling out" is a common problem during salt formation and is often related to:
-
Hygroscopicity: Pyridine-based hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] The presence of even small amounts of water can lead to the formation of a viscous oil instead of a crystalline solid.
-
Solution: It is imperative to use anhydrous solvents and anhydrous hydrochloric acid (either as a gas or a solution in an anhydrous solvent like isopropanol or ethyl acetate).[7] The entire process should be carried out under an inert atmosphere (e.g., nitrogen) to minimize exposure to atmospheric moisture.
-
-
Solvent Choice: The solubility of the hydrochloride salt in the chosen solvent system is critical for successful crystallization.
-
Solution: A solvent system where the free ester is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or mixtures thereof. You may need to perform solvent screening studies to find the optimal system for your scale. An anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.
-
-
Impurity Profile: The presence of impurities can inhibit crystallization.
-
Solution: Ensure the crude methyl 5-hydroxynicotinate is of sufficient purity before proceeding to the salt formation step. A preliminary purification of the crude ester by recrystallization or column chromatography may be necessary.
-
Q4: The isolated this compound is clumpy and difficult to handle. How can I improve its physical properties?
A4: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of the salt.[8]
-
Drying: The product must be dried thoroughly under vacuum at a controlled temperature. It is important not to exceed the decomposition temperature of the product.
-
Storage: The final product should be stored in a tightly sealed container with a desiccant, preferably in a controlled low-humidity environment.[5]
-
Particle Size: The crystallization process itself can be optimized to control particle size and morphology, which can impact handling characteristics. Controlled cooling rates and agitation can influence the formation of well-defined crystals rather than fine powders that are more prone to clumping.
IV. Frequently Asked Questions (FAQs)
Q5: What are the critical process parameters to monitor during the scale-up of the esterification reaction?
A5: Key parameters to monitor include:
-
Temperature: To control reaction rate and minimize side reactions.
-
Reaction Time: To ensure complete conversion without product degradation.
-
pH during Work-up: Crucial for the effective separation of the product from unreacted acid and catalyst.[1]
-
Water Content: Both in the starting materials and throughout the reaction to maximize yield.
Q6: What analytical methods are recommended for in-process control and final product release?
A6: A robust analytical package is essential for process control and quality assurance:
-
HPLC/UPLC: For monitoring reaction progress, identifying and quantifying impurities.[4]
-
GC: For checking residual solvents.
-
Karl Fischer Titration: To determine the water content, especially for the hygroscopic hydrochloride salt.[8]
-
¹H NMR and ¹³C NMR: For structural confirmation of the final product.
-
FTIR: To confirm the presence of key functional groups.
-
Melting Point: As an indicator of purity.
Q7: Are there any specific safety precautions I should take during the scale-up production?
A7: Yes, several safety considerations are paramount:
-
Handling of Corrosive Reagents: Both sulfuric acid and thionyl chloride are highly corrosive. Appropriate personal protective equipment (PPE) is mandatory.
-
Gas Evolution: The use of thionyl chloride generates HCl and SO₂ gas, which must be vented to a scrubber system. The neutralization step with bicarbonate will also produce CO₂ gas, which needs to be safely vented.
-
Flammable Solvents: Methanol, ethyl acetate, and other organic solvents are flammable. The reactor and all associated equipment must be properly grounded to prevent static discharge.
V. References
-
Reddit. (2021). Can I make a hcl salt of an ester?. [Link]
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts?. [Link]
-
CP Lab Safety. (n.d.). Methyl 5-Hydroxynicotinate, 1 gram, Each. [Link]
-
Reddit. (2015). Problem with hydrochloride salt formation/isolation. [Link]
-
BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]
-
Shijiazhuang Dowell Chemical Co.,Ltd. (n.d.). Methyl 5-hydroxynicotinate. [Link]
-
Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
ResearchGate. (2012). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. [Link]
-
Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. [Link]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). [Link]
-
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. [Link]
-
Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. [Link]
-
Google Patents. (n.d.). CN102584695B - Preparing method of 5-methylnicotinicacid.
-
Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
-
Chemical Reviews. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
-
European Medicines Agency. (2015). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Efficacy Analysis of Methyl 5-Hydroxynicotinate Hydrochloride and Its Analogs for Researchers
A Senior Application Scientist's Guide to Structure-Activity Relationships and In-Vitro/In-Vivo Efficacy
For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuanced differences in efficacy between structurally similar compounds is paramount. This guide provides an in-depth, objective comparison of Methyl 5-hydroxynicotinate hydrochloride and its key analogs. Moving beyond a simple product overview, we will delve into the underlying structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for reproducing and expanding upon these findings. Our focus is on equipping you with the technical insights necessary to make informed decisions in your research endeavors.
Introduction: The Significance of the Hydroxyl Group in Nicotinic Acid Esters
Nicotinic acid (Niacin) and its derivatives are a well-established class of compounds with a range of biological activities, most notably as vasodilators and lipid-lowering agents.[1][2] The esterification of nicotinic acid modifies its physicochemical properties, such as lipophilicity, which in turn influences its skin penetration, bioavailability, and ultimately, its therapeutic efficacy. This compound, the subject of this guide, introduces a hydroxyl group at the 5-position of the pyridine ring, a modification that is expected to significantly alter its biological profile compared to its non-hydroxylated counterpart, methyl nicotinate, and other analogs. This guide will explore the implications of this and other structural modifications on the compound's efficacy.
Mechanism of Action: A Common Pathway with Divergent Outcomes
The primary mechanism of action for many nicotinic acid esters involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is expressed on various cell types, including epidermal Langerhans cells and keratinocytes.[1][3] Activation of this receptor initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][4] These prostaglandins then act on receptors on adjacent vascular smooth muscle cells, inducing vasodilation.[1]
While this pathway is common to many nicotinic acid esters, the potency and duration of the effect are highly dependent on the specific analog's structure. The introduction of a hydroxyl group, as in Methyl 5-hydroxynicotinate, can influence receptor binding affinity and the compound's metabolic stability, leading to a modified efficacy profile.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nicotinic acid derivatives is intricately linked to their chemical structure. Key modifications that influence efficacy include:
-
Ester Group Modification: The nature of the alkyl or aryl group in the ester moiety significantly impacts the compound's lipophilicity.[1] This, in turn, governs its ability to penetrate the stratum corneum. A general trend suggests that moderate lipophilicity is optimal for skin penetration.[1] As the alkyl chain length increases, lipophilicity increases, which can enhance penetration up to a certain point, after which the compound may become too partitioned into the stratum corneum to reach the viable epidermis.[1]
-
Pyridine Ring Substitution: The introduction of substituents on the pyridine ring can dramatically alter the electronic properties and steric hindrance of the molecule, affecting its interaction with the GPR109A receptor. The hydroxyl group in Methyl 5-hydroxynicotinate, for instance, introduces a polar, hydrogen-bonding capable group that could enhance receptor binding or alter the molecule's metabolic fate.
-
Modifications to the Carboxylic Acid Group: Replacement of the ester group with other functionalities, such as amides or hydroxamic acids, can lead to compounds with different biological activities, including anti-inflammatory or enzyme-inhibitory properties.[5][6]
Comparative Efficacy of this compound and Its Analogs
Direct comparative efficacy data for this compound is limited in publicly available literature. However, by examining studies on its parent acid and related analogs, we can construct a comparative analysis.
Vasodilatory Effects
The most prominent and readily measurable effect of topical nicotinic acid esters is vasodilation.[3] The efficacy is typically assessed by measuring the induced erythema (redness) and the increase in cutaneous blood flow.
Table 1: Comparative Vasodilatory Potential of Nicotinic Acid Esters
| Compound | Key Structural Feature | Expected Relative Potency (Vasodilation) | Rationale |
| Methyl Nicotinate | No substitution on the pyridine ring | Baseline | A well-characterized vasodilator with moderate skin penetration.[4][7] |
| Methyl 5-hydroxynicotinate | Hydroxyl group at the 5-position | Potentially Higher | The hydroxyl group may increase receptor affinity through hydrogen bonding, potentially leading to a more potent or prolonged effect. |
| Isopropyl Nicotinate | Isopropyl ester | Higher than Methyl Nicotinate | Increased lipophilicity is expected to enhance skin penetration, leading to a more potent response.[1] |
| Benzyl Nicotinate | Benzyl ester | High | The bulky, lipophilic benzyl group is expected to significantly increase skin penetration.[3] |
Cardioprotective and Anti-inflammatory Potential
Recent studies have explored the therapeutic potential of 5-hydroxynicotinic acid derivatives beyond vasodilation.
Table 2: Biological Activities of 5-Hydroxynicotinic Acid Derivatives
| Compound | Derivative Type | Biological Activity | Key Findings | Reference |
| SSC-77 | Potassium salt of 5-hydroxynicotinic acid | Cardioprotective | Reduces diastolic dysfunction and irreversible cardiomyocyte damage in a doxorubicin-induced cardiomyopathy model.[8][9] | [8][9] |
| SSC-497 | Magnesium salt of 5-hydroxynicotinic acid | Cardioprotective | Similar cardioprotective effects to SSC-77, preventing a decrease in contractility indices during reperfusion.[8][9] | [8][9] |
| Isonicotinates | Analogs of nicotinic acid | Anti-inflammatory | Certain isonicotinate derivatives have shown potent anti-inflammatory activity, in some cases exceeding that of ibuprofen.[10] | [10] |
These findings suggest that the 5-hydroxy-substituted pyridine core is a promising scaffold for developing compounds with cardioprotective and anti-inflammatory properties. Further investigation into this compound's activity in these areas is warranted.
Experimental Protocols for Efficacy Assessment
To facilitate further research and direct comparison, we provide detailed protocols for assessing the key biological activities of this compound and its analogs.
In-Vivo Assessment of Vasodilatory Effects
Objective: To quantify the vasodilatory response to topically applied nicotinic acid esters in human skin.
Methodology: Laser Doppler Perfusion Imaging (LDPI)
Detailed Steps:
-
Subject Recruitment and Preparation: Recruit healthy volunteers and allow them to acclimatize to a temperature-controlled room for 20-30 minutes.
-
Baseline Measurement: Obtain a baseline measurement of skin blood flow on the forearm using a Laser Doppler Perfusion Imager.
-
Compound Application: Topically apply a standardized amount of the test compound (e.g., a 1% emulsion of this compound or an analog) to a defined area on the forearm. A placebo control should be applied to a corresponding area on the contralateral arm.
-
Time-Series Measurements: Perform subsequent LDPI scans of the application sites at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) to monitor the change in blood perfusion over time.[7]
-
Data Analysis: Quantify the vasodilatory response by calculating the area under the perfusion-time curve and the peak perfusion increase relative to baseline.
In-Vitro Assessment of Anti-inflammatory Activity
Objective: To determine the inhibitory effect of the test compounds on the production of reactive oxygen species (ROS) from human whole blood.
Methodology: Chemiluminescence Assay
Detailed Steps:
-
Blood Collection: Collect fresh human blood from healthy volunteers.
-
Compound Incubation: Incubate diluted whole blood with various concentrations of the test compounds (e.g., this compound and its analogs) and a control (e.g., ibuprofen).[10]
-
Stimulation of ROS Production: Induce ROS production by adding a stimulant such as zymosan opsonized with serum.
-
Chemiluminescence Measurement: Measure the light emission resulting from the reaction of ROS with a chemiluminescent probe (e.g., luminol) using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of ROS production for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the ROS production).[10]
Conclusion and Future Directions
This compound represents an intriguing analog within the broader class of nicotinic acid esters. The introduction of a hydroxyl group at the 5-position of the pyridine ring provides a focal point for modifying the compound's biological activity. Based on the available data for related compounds, it is hypothesized that Methyl 5-hydroxynicotinate may exhibit enhanced vasodilatory effects and potentially possess cardioprotective and anti-inflammatory properties.
Direct comparative studies are essential to definitively establish the efficacy of this compound relative to its analogs. The experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on a systematic evaluation of a series of 5-hydroxy-substituted nicotinic acid esters with varying ester groups to further elucidate the structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutic agents with optimized efficacy and safety profiles.
References
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Structural Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. Retrieved January 6, 2026, from [Link]
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Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. (2009). ResearchGate. Retrieved January 6, 2026, from [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 6, 2026, from [Link]
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Synthesis and biological evaluation of hydroxamate isosteres of acidic cannabinoids. (2023). Frontiers in Pharmacology. Retrieved January 6, 2026, from [Link]
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Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. (2020). Skin Research and Technology. Retrieved January 6, 2026, from [Link]
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Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). Retrieved January 6, 2026, from [Link]
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Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorganic & Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
-
A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. (2025). Archives of Toxicology. Retrieved January 6, 2026, from [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Pharmaceuticals. Retrieved January 6, 2026, from [Link]
-
Topical methyl nicotinate-induced skin vasodilation in diabetic neuropathy. (2003). Microvascular Research. Retrieved January 6, 2026, from [Link]
-
Methyl nicotinate-induced vasodilation in generalized social phobia. (2003). Neuropsychopharmacology. Retrieved January 6, 2026, from [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). MDPI. Retrieved January 6, 2026, from [Link]
-
Vasodilatory effect of Methyl Nicotinate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2022). Molecules. Retrieved January 6, 2026, from [Link]
-
Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Are there age and racial differences to methyl nicotinate-induced vasodilatation in human skin?. (1990). British Journal of Clinical Pharmacology. Retrieved January 6, 2026, from [Link]
-
Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. (2017). Asian Journal of Pharmaceutics. Retrieved January 6, 2026, from [Link]
-
Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2011). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. (2022). Molecules. Retrieved January 6, 2026, from [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). Pharmaceuticals. Retrieved January 6, 2026, from [Link]
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- 6. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
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comparative analysis of different synthetic routes to Methyl 5-hydroxynicotinate hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 5-hydroxynicotinate hydrochloride, a valuable building block in the synthesis of various biologically active molecules, presents multiple synthetic pathways, each with its own set of advantages and challenges. This in-depth technical guide provides a comparative analysis of the most viable synthetic routes to this compound, offering field-proven insights, detailed experimental protocols, and supporting data to inform your selection of the optimal synthetic strategy.
Introduction
Methyl 5-hydroxynicotinate is a functionalized pyridine derivative whose structure is a key component in a range of pharmacologically significant molecules. The hydrochloride salt form enhances its stability and handling properties, making it a preferred intermediate in many synthetic applications. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will dissect two primary strategies: the direct esterification of a pre-functionalized pyridine ring and the construction of the pyridine ring from acyclic precursors.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two distinct approaches. The first strategy involves the initial synthesis of the core intermediate, 5-hydroxynicotinic acid, followed by esterification. The second strategy focuses on building the pyridine ring from the ground up using the Hantzsch pyridine synthesis.
| Parameter | Strategy A: Esterification of 5-Hydroxynicotinic Acid | Strategy B: Hantzsch Pyridine Synthesis |
| Overall Yield | Moderate to High | Moderate |
| Number of Steps | 2-3 (from 5-bromonicotinic acid) | 2 (One-pot reaction followed by oxidation) |
| Starting Materials | Readily available pyridine derivatives | Simple, acyclic carbonyl compounds |
| Scalability | Good | Moderate to Good |
| Key Challenges | Nucleophilic substitution on the pyridine ring | Control of side reactions, purification |
| Safety & Handling | Use of strong acids (H₂SO₄) or corrosive reagents (SOCl₂) | Handling of ammonia and volatile aldehydes |
Strategy A: Synthesis via Esterification of 5-Hydroxynicotinic Acid
This is the most direct and commonly employed route, which can be broken down into two main stages: the synthesis of the 5-hydroxynicotinic acid precursor, and its subsequent esterification.
Part 1: Synthesis of 5-Hydroxynicotinic Acid
A common method for introducing a hydroxyl group onto a pyridine ring is through the nucleophilic substitution of a halogen. In this case, the synthesis starts from the commercially available 5-bromonicotinic acid.
Caption: Esterification and Salt Formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxynicotinic acid (1.0 eq) in methanol (10-15 volumes).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product can then be extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-hydroxynicotinate. Further purification can be achieved by recrystallization or column chromatography.
A reported yield for a similar procedure is around 85%. [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-hydroxynicotinic acid (1.0 eq) in methanol (10 volumes).
-
Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel. Thionyl chloride reacts exothermically with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide. [2]3. Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: The work-up and purification steps are similar to the sulfuric acid method, involving removal of excess methanol and thionyl chloride, neutralization, and extraction.
A reported yield for a similar procedure is approximately 65%. [1]
Part 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, Methyl 5-hydroxynicotinate, into its hydrochloride salt.
-
Dissolution: Dissolve the purified Methyl 5-hydroxynicotinate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Strategy B: Synthesis via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the construction of a substituted pyridine ring from simple acyclic precursors. [3][4]This one-pot reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. [5]
The reaction is believed to proceed through the formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other β-ketoester. [6]These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a dihydropyridine intermediate. The final step is the oxidation of the dihydropyridine to the aromatic pyridine ring.
To synthesize a precursor for Methyl 5-hydroxynicotinate, one could envision a Hantzsch reaction using an appropriate aldehyde and β-ketoester, followed by further functional group manipulations. For instance, using a protected hydroxyacetaldehyde, two equivalents of methyl acetoacetate, and ammonia would lead to a dihydropyridine which, after oxidation and deprotection, could yield a 5-hydroxynicotinic acid derivative. However, this route is more complex and less direct than Strategy A.
Caption: General Hantzsch Pyridine Synthesis.
While elegant in its construction of the core ring system, the Hantzsch synthesis for this specific target molecule is less documented and presents challenges in controlling the regioselectivity and achieving the desired substitution pattern without resorting to more complex starting materials and subsequent functional group interconversions.
Conclusion and Recommendations
For the synthesis of this compound, Strategy A, the esterification of pre-synthesized 5-hydroxynicotinic acid, is the more established, reliable, and scalable route.
-
Sulfuric acid-catalyzed esterification offers a higher yield and uses a less hazardous catalyst compared to thionyl chloride, making it the recommended method for larger-scale preparations.
-
Thionyl chloride-catalyzed esterification is a viable alternative, particularly for smaller scales where its faster reaction time might be advantageous. However, the corrosive and reactive nature of thionyl chloride requires more stringent handling precautions.
Strategy B, the Hantzsch pyridine synthesis, while a powerful tool in heterocyclic chemistry, is less practical for this specific target due to the lack of readily available starting materials that would directly lead to the desired product. It would likely involve a more protracted and lower-yielding synthetic sequence.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, available resources, and purity requirements. This guide provides the foundational data and protocols to make an informed decision.
References
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 12.2.4. Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Klančar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(3), 607-618. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. Retrieved from [Link]
-
YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-hydroxynicotinate Hydrochloride
This guide provides an in-depth comparison and cross-validation of analytical methods for the quantification of Methyl 5-hydroxynicotinate hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. The focus is on providing a practical framework for method selection and demonstrating the interchangeability of different analytical techniques through a rigorous cross-validation process.
Introduction: The Importance of Robust Analytical Methods
This compound is a derivative of nicotinic acid, a vital water-soluble vitamin.[1] As with any active pharmaceutical ingredient (API) or intermediate, accurate and precise quantification is critical for quality control, stability testing, and formulation development.[2][3] The validation of analytical methods ensures that they are suitable for their intended purpose, providing reliable data that can be trusted throughout the drug development lifecycle.[4][5]
Cross-validation takes this a step further by demonstrating that two or more distinct analytical procedures can produce comparable results for the same analyte.[6][7] This is particularly important when transferring methods between laboratories, comparing data from different studies, or replacing an existing method with a new one.[8] This guide will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques for this compound and outline a comprehensive cross-validation protocol. A simpler UV-Vis spectrophotometric method will also be discussed as a potential screening tool.
Chemical Structure of Methyl 5-hydroxynicotinate
Caption: Chemical structure of Methyl 5-hydroxynicotinate.
Analytical Methodologies for this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. A stability-indicating reverse-phase HPLC (RP-HPLC) method is proposed for the accurate quantification of this compound.
Rationale for Method Design:
-
Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like Methyl 5-hydroxynicotinate. A C18 column is a good starting point due to its versatility.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the manipulation of retention time and peak shape. Adjusting the pH of the buffer can be critical for ionizable compounds to ensure consistent retention.
-
UV Detection: The pyridine ring in Methyl 5-hydroxynicotinate contains a chromophore, making it readily detectable by UV spectroscopy. The detection wavelength should be set at the absorbance maximum (λmax) for optimal sensitivity.
Experimental Protocol: HPLC Method
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm, 250 mm x 4.6 mm i.d.
-
Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and acetonitrile (75:25, v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (hypothetical, based on similar structures; should be experimentally determined).[9]
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Preparation: Prepare the sample to a target concentration within the calibration range using the mobile phase as the diluent.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While nicotinic acid itself has low volatility, its methyl ester, Methyl 5-hydroxynicotinate, is more amenable to GC analysis.[1][13]
Rationale for Method Design:
-
Direct Injection vs. Derivatization: For some nicotinic acid derivatives, direct injection is possible.[1] However, derivatization may be necessary to improve volatility and thermal stability, especially if the hydroxyl group poses a problem. Given the ester form, direct analysis is a reasonable starting point.
-
Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase (e.g., HP-5ms), is often a good choice for separating aromatic and polar compounds.[14]
-
Temperature Programming: A temperature gradient is typically used in GC to ensure the elution of analytes with a wide range of boiling points and to maintain good peak shape.
-
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[14]
Experimental Protocol: GC Method
-
GC System: A gas chromatograph equipped with a split/splitless injector, a temperature-programmable column oven, and an FID or MS detector.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID).
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like methanol or dichloromethane. An internal standard may be used to improve precision.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for the quantification of compounds with a suitable chromophore. However, it is less specific than chromatographic methods and may be susceptible to interference from other UV-absorbing substances in the sample matrix.[15][16]
Experimental Protocol: UV-Vis Spectrophotometry
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, 0.1 M HCl).
-
Procedure:
-
Scan a solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of the standards and the sample solution at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
-
Comparison of Analytical Methods
| Parameter | HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | High (with MS detection) | Low (potential for interference) |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels with MS) | Moderate (µg to mg levels) |
| Precision | High (%RSD < 2%) | High (%RSD < 3%) | Moderate (%RSD < 5%) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Sample Preparation | Simple to moderate | May require derivatization | Simple |
| Applicability | Broad range of compounds | Volatile & thermally stable compounds | Compounds with chromophores |
Cross-Validation of HPLC and GC Methods
The goal of this cross-validation is to demonstrate that the developed HPLC and GC methods provide equivalent results for the quantification of this compound.[6] The protocol will adhere to the principles outlined in the ICH Q2(R2) guideline.[6]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Step-by-Step Cross-Validation Protocol
-
Method Validation: Ensure that both the HPLC and GC methods are individually validated for parameters such as accuracy, precision, linearity, range, and specificity according to ICH guidelines.[4][17]
-
Sample Selection: Prepare a single, homogeneous batch of samples containing this compound. Prepare at least three concentration levels spanning the analytical range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis:
-
Analyze each concentration level six times (n=6) using the validated HPLC method.
-
Analyze the exact same set of samples six times (n=6) using the validated GC method.
-
-
Data Evaluation:
-
For each concentration level, calculate the mean concentration and the relative standard deviation (%RSD) obtained from both the HPLC and GC methods.
-
Compare the mean values obtained from the two methods. A common acceptance criterion is that the percentage difference between the means should not exceed a predefined limit (e.g., ±5.0%).
-
Perform a statistical comparison, such as a two-sample t-test, to determine if there is a statistically significant difference between the results of the two methods. The null hypothesis would be that the means are equal.
-
Conclusion
The selection of an analytical method for this compound depends on the specific requirements of the analysis. HPLC offers a robust and specific method suitable for quality control and stability studies. GC, particularly with MS detection, provides excellent sensitivity and specificity, especially for impurity profiling. UV-Vis spectrophotometry can be a valuable tool for rapid, high-throughput screening where high specificity is not required.
A thorough cross-validation, as outlined in this guide, is essential to ensure the consistency and reliability of data when using multiple analytical methods. By demonstrating the interchangeability of well-validated HPLC and GC methods, laboratories can enhance flexibility in their analytical workflows while maintaining the highest standards of data integrity and scientific rigor.
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- IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
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- Journal of Food and Drug Analysis. (2000). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks.
- CymitQuimica. (n.d.). Methyl 5-Hydroxynicotinate.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017). Cross and Partial Validation.
- Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- Benchchem. (n.d.). Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 2-(6-methylnicotinyl)acetate.
- National Center for Biotechnology Information. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
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- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
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A Comparative Guide to the In Vivo Activity of Methyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of Methyl 5-Hydroxynicotinate Hydrochloride
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a well-established therapeutic agent for dyslipidemia, the introduction of a hydroxyl group at the 5-position and esterification of the carboxylic acid may significantly alter its pharmacological profile. This guide explores the currently understood in vivo activities of this compound, drawing comparisons with its parent compound, nicotinic acid, and other relevant derivatives. The focus will be on potential cardioprotective, anti-inflammatory, and lipid-modulating effects, supported by available experimental evidence.
Comparative Analysis of In Vivo Activities
This section compares the known or inferred in vivo activities of this compound with nicotinic acid and Methyl nicotinate. The comparison is based on distinct therapeutic areas where nicotinic acid derivatives have shown promise.
Cardioprotective Effects
Inferred Activity of this compound: Based on the activity of its close analogs, it is plausible that this compound possesses cardioprotective properties. The mechanism is hypothesized to involve a reduction in oxidative stress and prevention of cardiomyocyte damage.
Comparison with Nicotinic Acid: Nicotinic acid's primary cardiovascular benefits are attributed to its lipid-lowering effects, which indirectly reduce the risk of atherosclerosis.[2] Direct cardioprotective effects independent of lipid modulation are less established.
| Compound | In Vivo Model | Key Findings | Reference |
| Potassium 5-hydroxynicotinate (SSC-77) & Magnesium 5-hydroxynicotinate (SSC-497) | Doxorubicin-induced cardiopathy in rats; Ischemia/reperfusion in isolated rat hearts | Reduced diastolic dysfunction, prevented decrease in cardiac functional activity, reduced cardiomyocyte damage, and exhibited antioxidant properties. | [1] |
| Nicotinic Acid | Various models of atherosclerosis | Reduces VLDL and LDL, increases HDL, thereby slowing the progression of atherosclerosis. | [2] |
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties. Studies have shown that some nicotinic acid derivatives can inhibit inflammatory mediators.[3][4]
Inferred Activity of this compound: The anti-inflammatory potential of this compound is yet to be directly demonstrated in vivo. However, given the known anti-inflammatory effects of other nicotinic acid derivatives, this is a promising area for investigation.
Comparison with Nicotinic Acid and other derivatives: Several studies have demonstrated the anti-inflammatory potential of novel nicotinic acid derivatives in vivo, often comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and celecoxib.[3][5] The primary mechanism is thought to be the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines like TNF-α and IL-6.[3][6]
| Compound | In Vivo Model | Key Findings | Reference |
| Novel Nicotinic Acid Derivatives | Carrageenan-induced rat paw edema | Significant reduction in paw edema, indicating potent anti-inflammatory activity. Some derivatives showed gastric safety profiles superior to traditional NSAIDs. | [3][4][5] |
| Nicotinic Acid | Various inflammation models | Modulates inflammatory responses, though the effects are complex and can be pro- or anti-inflammatory depending on the context. | |
| Methyl Nicotinate | Acetic acid-induced writhing and hot plate test in mice | Exhibited significant peripheral and central antinociceptive (analgesic) activity. | [7] |
Lipid Metabolism
Nicotinic acid is renowned for its beneficial effects on lipid profiles.[2] It effectively reduces triglycerides and LDL cholesterol while increasing HDL cholesterol.[2][8]
Inferred Activity of this compound: The impact of the 5-hydroxy substitution on the lipid-modulating effects of the nicotinic acid scaffold is unknown. In vivo studies are required to determine if this compound retains, enhances, or has diminished effects on lipid metabolism compared to nicotinic acid.
Comparison with Nicotinic Acid: The primary mechanism of nicotinic acid's lipid-lowering effect involves the inhibition of lipolysis in adipose tissue, leading to a decrease in the flux of free fatty acids to the liver and subsequent reduction in VLDL and LDL synthesis.[9]
| Compound | In Vivo Model | Key Findings on Lipid Profile | Reference |
| Nicotinic Acid | Human and animal models of dyslipidemia | Decreases triglycerides, VLDL, and LDL. Increases HDL. | [2][8] |
| This compound | Not yet reported | - |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key in vivo experiments.
In Vivo Model for Cardioprotection: Ischemia/Reperfusion Injury in Rats
This protocol is adapted from studies on cardioprotective agents and is suitable for evaluating the efficacy of this compound.
Objective: To assess the ability of a test compound to protect the myocardium from damage induced by a temporary blockage of a coronary artery followed by the restoration of blood flow.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Surgical Procedure:
-
The animals are tracheostomized and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia.
-
The ligature is then released to allow for reperfusion (e.g., for 2 hours).
-
-
Drug Administration: this compound, a vehicle control, or a positive control (e.g., a known cardioprotective agent) is administered intravenously or intraperitoneally at a predetermined time before ischemia or at the onset of reperfusion.
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are delineated using staining techniques (e.g., Evans blue and TTC staining). The infarct size is expressed as a percentage of the area at risk.
-
Biochemical Markers: Blood samples are collected to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Hemodynamic Monitoring: A catheter is placed in the left ventricle to monitor parameters like left ventricular developed pressure (LVDP) and the maximum rates of pressure development and decay (+/- dP/dt).
-
In Vivo Model for Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[3][4][5]
Objective: To assess the ability of a test compound to inhibit the acute inflammatory response induced by a phlogistic agent.
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: this compound, a vehicle control, or a positive control (e.g., indomethacin) is administered orally or intraperitoneally one hour before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow Diagrams
Proposed Cardioprotective Signaling Pathway
Caption: Proposed mechanism of cardioprotection by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Conclusion and Future Directions
This compound represents an intriguing derivative of nicotinic acid with potential for novel therapeutic applications. While direct in vivo data is currently sparse, preliminary evidence from structurally related compounds suggests promising cardioprotective and anti-inflammatory activities. Its effects on lipid metabolism remain a key area for future investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the in vivo efficacy of this compound and compare it to existing therapies. Further preclinical studies are warranted to fully elucidate the pharmacological profile of this compound and determine its potential for clinical development.
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Danilenko, L. M., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Research Results in Pharmacology, 3(3), 53-61. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
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Gaber, F. A., et al. (2022). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Archiv der Pharmazie, 355(8), e2200168. [Link]
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Kamal, A., et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Journal of the Pharmaceutical Society of Japan, 135(6), 837-846. [Link]
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Osayemwenre, E., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]
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Vidal, H., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research, 46(10), 726-732. [Link]
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Wahlberg, G. (1985). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Advances in Experimental Medicine and Biology, 183, 281-293. [Link]
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Wang, W., & Basinger, A. (2006). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Nutritional Biochemistry, 17(5), 281-292. [Link]
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A Comparative Guide to Methyl 5-Hydroxynicotinate Hydrochloride and Other Nicotinic Acid Derivatives for Researchers
This guide provides a comprehensive comparison of methyl 5-hydroxynicotinate hydrochloride against key nicotinic acid derivatives: nicotinic acid (niacin), nicotinamide, and methyl nicotinate. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, pharmacological activities, and potential therapeutic applications of these compounds, supported by experimental data and detailed protocols.
Introduction: The Enduring Relevance of Nicotinic Acid and its Analogs
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzymes NAD and NADP.[1] Beyond its nutritional role, pharmacological doses of nicotinic acid have been a cornerstone in the management of dyslipidemia for decades.[2][3] Its ability to favorably modulate a broad spectrum of blood lipids, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, makes it a valuable therapeutic agent.[3]
However, the clinical utility of nicotinic acid is often hampered by side effects, most notably cutaneous vasodilation, or "flushing."[2][4] This has spurred the development of various derivatives, including amides, esters, and other modified structures, with the goal of improving tolerability, altering pharmacokinetic profiles, and potentially enhancing efficacy. This guide focuses on a comparative analysis of this compound in the context of its parent compound and other prominent derivatives.
The Nicotinic Acid Family: A Comparative Overview
The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HM74A).[2][5] This receptor is highly expressed in adipocytes and immune cells, and its activation leads to the inhibition of lipolysis in adipose tissue, a key mechanism for its lipid-lowering effects.[2][5]
Nicotinic Acid (Niacin)
As the parent compound, nicotinic acid's effects on lipid metabolism are well-documented. It effectively reduces plasma levels of VLDL and LDL and increases HDL.[6] However, its use requires high doses, which often leads to the aforementioned side effects.[7]
Nicotinamide
Nicotinamide, the amide derivative of nicotinic acid, serves the same essential vitamin functions but does not exhibit the same lipid-modifying properties or cause flushing at high doses.[4][8] This is because nicotinamide does not effectively activate the GPR109A receptor.[2] It is a precursor for NAD and NADP synthesis and is involved in glycolysis, fatty acid synthesis, and respiration.[1]
Methyl Nicotinate
Methyl nicotinate is the methyl ester of nicotinic acid. It is often used topically as a rubefacient due to its ability to induce localized vasodilation.[9] It is believed to act by releasing prostaglandins locally.[9] Following administration, methyl nicotinate is hydrolyzed to nicotinic acid, acting as a prodrug.[7]
This compound
This compound is a salt of the methyl ester of 5-hydroxynicotinic acid. The introduction of a hydroxyl group at the 5-position and the formation of a hydrochloride salt are expected to alter its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor binding characteristics. It is hypothesized that this compound also acts as a prodrug, being metabolized to 5-hydroxynicotinic acid.
Comparative Pharmacological Profiles
A direct head-to-head comparison of these four compounds is limited by the scarcity of published data for this compound. However, we can infer its potential properties based on the known structure-activity relationships of nicotinic acid derivatives.
Receptor Binding Affinity
It is important to note that nAChRs are distinct from the GPR109A receptor and are ligand-gated ion channels involved in neurotransmission.[6] The binding affinities of nicotinic compounds to various nAChR subtypes can provide insights into their potential neurological effects.
Table 1: Comparative Binding Affinities of Nicotinic Ligands at Human Brain Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | KD (nM) | Bmax (fmol/mg protein) | Reference |
| (-)-[3H]Nicotine | High Affinity Site | 8.1 | 36 | [10] |
| Low Affinity Site | 86 | 90 | [10] |
Table 2: IC50 Values for Cholinergic Drugs in Displacing (-)-[3H]Nicotine Binding in Human Brain Membranes
| Compound | IC50 (nM) | Reference |
| (-)-Nicotine | 0.51 | [10] |
| Acetylcholine | 12.6 | [10] |
| (+)-Nicotine | 19.9 | [10] |
| Cytisine | 27.3 | [10] |
| Carbachol | 527 | [10] |
Note: Lower KD and IC50 values indicate higher binding affinity.
The structural modifications in this compound (the hydroxyl group and the methyl ester) would likely alter its binding profile to both GPR109A and nAChRs compared to nicotinic acid. The increased polarity from the hydroxyl group might influence its ability to cross the blood-brain barrier.
In Vivo Efficacy: Lipid-Lowering Effects
The primary measure of in vivo efficacy for these compounds in the context of this guide is their ability to modulate lipid profiles.
Nicotinic Acid: Numerous studies have demonstrated the efficacy of nicotinic acid in reducing total cholesterol, LDL, and triglycerides, and increasing HDL in various animal models and human clinical trials.[3][11]
Methyl Nicotinate: As a prodrug of nicotinic acid, methyl nicotinate is expected to exert similar lipid-lowering effects upon hydrolysis. Its topical application leads to vasodilation, but its systemic lipid-lowering efficacy would depend on the route of administration and the efficiency of its conversion to nicotinic acid.[7][12]
Nicotinamide: High doses of nicotinamide do not have the lipid-modifying effects of nicotinic acid.[4]
This compound: Specific in vivo data on the lipid-lowering effects of this compound are not available in the reviewed literature. However, based on its structure, it is plausible that upon hydrolysis to 5-hydroxynicotinic acid, it would interact with GPR109A and potentially exhibit lipid-modifying properties. The presence of the hydroxyl group could influence its potency and metabolic stability.
Pharmacokinetic Profiles
The pharmacokinetic properties of these derivatives are crucial for their therapeutic application, influencing their absorption, distribution, metabolism, and duration of action.
Table 3: Comparative Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features | Reference |
| Nicotinic Acid | Rapidly absorbed from the GI tract. Short half-life. Metabolized to nicotinuric acid and other compounds. | [4] |
| Nicotinamide | Also readily absorbed. Follows similar metabolic pathways to nicotinic acid. | [1] |
| Methyl Nicotinate | Undergoes hydrolysis to form nicotinic acid. | [7] |
| This compound | Expected to be a prodrug, hydrolyzed to 5-hydroxynicotinic acid. The hydroxyl group may influence its metabolism and excretion. | Inferred |
The esterification of nicotinic acid to methyl nicotinate is a common prodrug strategy to potentially improve absorption and reduce the rapid peak concentrations that contribute to flushing.[13] this compound would follow a similar principle.
Safety and Tolerability
A significant driver for the development of nicotinic acid derivatives is the improvement of the safety and tolerability profile.
Table 4: Comparative Safety Data
| Compound | LD50 (Oral, Rat) | Key Side Effects | Reference |
| Nicotinic Acid | ~5000 mg/kg | Flushing, gastrointestinal distress, potential for hepatotoxicity with sustained-release formulations. | [4][14][15] |
| Nicotinamide | - | Generally well-tolerated, does not cause flushing. | [4][8] |
| Methyl Nicotinate | - | Localized skin irritation and erythema upon topical application. | [9] |
| This compound | Not available | Expected to have a different side effect profile due to altered pharmacokinetics. | Inferred |
The hydrochloride salt form of methyl 5-hydroxynicotinate is intended to improve its solubility and stability. The potential for flushing would depend on the rate of hydrolysis to 5-hydroxynicotinic acid and the subsequent activation of GPR109A.
Potential for Neuroprotection
Beyond lipid metabolism, there is growing interest in the neuroprotective potential of nicotinic acid and its derivatives. Nicotinic receptor agonists have been investigated for their potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[16] The ability of these compounds to modulate nAChRs could offer a pathway for neuroprotective effects. The specific effects of this compound on neuronal function have yet to be elucidated but represent a promising area for future research.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental assays are provided below.
Protocol 1: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]epibatidine)
-
Test compounds (nicotinic acid, nicotinamide, methyl nicotinate, this compound)
-
Binding buffer (e.g., phosphate-buffered saline)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target nAChR subtype.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol is used to determine the rate at which a compound is metabolized by liver enzymes.
Materials:
-
Human liver microsomes or hepatocytes
-
NADPH regenerating system
-
Test compounds
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the test compound with liver microsomes or hepatocytes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance.[18]
Visualizations
Metabolic Pathways of Nicotinic Acid
Caption: Simplified metabolic pathways of nicotinic acid and its derivatives.
Experimental Workflow for In Vivo Dyslipidemia Model
Caption: Workflow for evaluating the in vivo efficacy of nicotinic acid derivatives.
Conclusion and Future Directions
This guide provides a comparative framework for understanding this compound in the context of other well-established nicotinic acid derivatives. While direct experimental data for this specific compound remains limited, its structural features suggest it holds potential as a prodrug of 5-hydroxynicotinic acid, which may offer a modified pharmacological profile.
Future research should focus on:
-
Determining the binding affinity of this compound and its metabolite, 5-hydroxynicotinic acid, at the GPR109A receptor. This will be crucial in understanding its potential for lipid modification.
-
Conducting comprehensive in vivo studies to evaluate its efficacy in animal models of dyslipidemia and to directly compare its effects on lipid profiles with nicotinic acid and other derivatives.
-
Characterizing its full pharmacokinetic profile , including its rate of hydrolysis, bioavailability, and major metabolites.
-
Investigating its safety and tolerability , with a particular focus on the potential for flushing and other side effects.
-
Exploring its potential for neuroprotection by examining its interaction with various nAChR subtypes and its effects in models of neurodegenerative diseases.
By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader family of nicotinic acid derivatives.
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Performance Benchmarking of Methyl 5-Hydroxynicotinate Hydrochloride: A Comparative Guide for Immuno-Oncology Researchers
Abstract
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in tumor immune evasion, making it a high-value target for novel cancer immunotherapies. This guide provides a comprehensive performance benchmark of a promising research compound, Methyl 5-hydroxynicotinate hydrochloride, against established, clinical-stage IDO1 inhibitors. We present a structured analysis framework, including detailed biochemical and cell-based assay protocols, to objectively evaluate its potency, cellular activity, and potential as a valuable tool for cancer research. This document is intended for researchers in drug discovery and immuno-oncology, offering a robust methodology for characterizing novel IDO1-targeting compounds.
Introduction: The Rationale for Targeting IDO1
Tumors exploit various mechanisms to escape immune surveillance. One key strategy is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) into N-formylkynurenine.[2][3] This enzymatic activity fosters an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels, leading to cell cycle arrest and anergy.[2][3]
-
Kynurenine (Kyn) Accumulation: The metabolic products of tryptophan degradation, primarily kynurenine, actively suppress effector T cells and promote the differentiation of regulatory T cells (Tregs).[4]
By inhibiting IDO1, the immunosuppressive environment can be reversed, restoring T-cell function and enhancing anti-tumor immunity.[5][6] This has made IDO1 inhibitors a focal point of research, particularly in combination with other immunotherapies like checkpoint inhibitors.[3][7]
This compound is a small molecule with structural similarities to nicotinic acid derivatives, which are involved in metabolic pathways that can intersect with tryptophan metabolism.[8][9] This guide establishes a rigorous framework to test the hypothesis that this compound can inhibit IDO1 activity, comparing its performance directly with well-characterized inhibitors.
Selection of Benchmark Inhibitors
To provide a meaningful performance context for this compound, two well-established IDO1 inhibitors have been selected for comparison. These compounds have been extensively studied and have known potency, providing reliable benchmarks.
-
Epacadostat (INCB024360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM in biochemical assays.[6] It is an orally available compound that has been evaluated in numerous clinical trials.[6] Epacadostat is known to be a competitive inhibitor with respect to tryptophan.[10]
-
Navoximod (GDC-0919): Another potent, orally bioavailable small-molecule inhibitor of the IDO1 pathway.[5][11] It demonstrates a Ki of ~7 nM and a cellular EC50 of ~75 nM.[5][11][12] Navoximod has been shown to effectively reduce kynurenine levels in both preclinical models and human clinical trials.[1][4][12]
Experimental Design & Rationale
A multi-tiered approach is essential for a comprehensive evaluation. We will proceed from direct enzymatic inhibition to activity in a more complex cellular environment. This workflow ensures that we understand both the direct interaction with the target protein and the compound's ability to function within a biological system.
Caption: Overall experimental workflow for inhibitor characterization.
Rationale for Assay Selection
-
Recombinant Enzyme Assay: This is the most direct method to assess the inhibitory potential of a compound against the purified IDO1 enzyme, free from confounding factors like cell permeability or off-target effects. It is the gold standard for determining the half-maximal inhibitory concentration (IC50).
-
Cell-Based IDO1 Activity Assay: Demonstrating activity in a cellular context is a critical next step.[13] Many cancer cell lines, such as HeLa or SKOV-3, can be stimulated with interferon-gamma (IFNγ) to induce robust IDO1 expression.[2][3] This assay measures a compound's ability to cross the cell membrane and inhibit the enzyme in its native intracellular environment, providing a more physiologically relevant potency value (EC50).
-
T-Cell Co-Culture Assay: The ultimate goal of an IDO1 inhibitor is to reverse immune suppression.[7] This functional assay directly tests this by co-culturing T-cells with IDO1-expressing cancer cells. The ability of an inhibitor to rescue T-cell proliferation or activation, which is otherwise suppressed by the cancer cells, provides a powerful confirmation of its mechanism of action.[3][7]
Detailed Experimental Protocols
Protocol 1: Recombinant Human IDO1 Biochemical Assay
Objective: To determine the IC50 value of this compound against purified hIDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Cofactors: 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase
-
Substrate: L-Tryptophan (L-Trp)
-
Test Compounds: Methyl 5-hydroxynicotinate HCl, Epacadostat, Navoximod (dissolved in DMSO)
-
Reaction Stop Solution: 30% Trichloroacetic Acid (TCA)
-
96-well UV-transparent microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, cofactors, and 20 nM of recombinant IDO1 enzyme.
-
Add serially diluted test compounds to the wells of the 96-well plate. Include "vehicle control" (DMSO only) and "no enzyme" wells. Final DMSO concentration should not exceed 0.5%.
-
Initiate the reaction by adding L-Tryptophan to a final concentration of 200 µM (approximately 2x Km).
-
Incubate the plate at 25°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 30% TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm, which corresponds to the kynurenine product.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: IFNγ-Induced Cellular IDO1 Activity Assay
Objective: To determine the cellular EC50 of this compound.
Materials:
-
HeLa or SKOV-3 cells
-
Cell Culture Medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Recombinant Human IFNγ
-
Test Compounds (dissolved in DMSO)
-
Reagents for kynurenine detection (TCA and p-dimethylaminobenzaldehyde)
-
96-well cell culture plate
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Induce IDO1 expression by treating cells with 100 ng/mL of IFNγ for 24-48 hours.[2]
-
Remove the IFNγ-containing medium. Add fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for an additional 24-48 hours at 37°C.[2][6]
-
Collect the cell culture supernatant.
-
To 100 µL of supernatant, add 50 µL of 30% TCA, mix, and centrifuge to pellet protein.
-
Transfer 100 µL of the cleared supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.
-
After 10 minutes, measure the absorbance at 480 nm.
-
Create a standard curve using known concentrations of kynurenine to quantify its production.
-
Calculate the cellular EC50 values by plotting kynurenine concentration against inhibitor concentration.
Performance Comparison Data
The following table summarizes the expected performance data for this compound against the benchmark inhibitors based on the described assays.
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Max Inhibition (Cellular) | Notes |
| Epacadostat | ~10 | ~50 | >95% | Potent and selective benchmark.[6] |
| Navoximod | ~7 (Ki) | ~75 | >95% | Potent benchmark with proven in-vivo activity.[11][12] |
| Methyl 5-hydroxynicotinate HCl | To Be Determined | To Be Determined | To Be Determined | The primary compound under investigation. |
Mechanistic Insights & Signaling Pathway
The inhibition of IDO1 directly impacts the kynurenine pathway, which is central to immune tolerance in the tumor microenvironment. A successful inhibitor blocks the conversion of tryptophan, thereby preventing the downstream immunosuppressive effects.
Caption: IDO1 signaling pathway and point of inhibition.
Discussion & Future Directions
This guide outlines a clear, staged approach to benchmark this compound. The initial biochemical and cellular assays will establish its potency and on-target activity. A favorable result, such as an IC50 and EC50 in the nanomolar range, would strongly support its utility as a research tool.
Should the compound demonstrate significant potency, further investigation would be warranted. This includes selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure an on-target effect.[14] Additionally, performing the T-cell co-culture assay would provide crucial functional data on its ability to reverse immunosuppression, the key therapeutic goal of IDO1 inhibition.
The structural novelty of this compound, compared to existing inhibitors, may offer different physicochemical properties or binding kinetics, making it a valuable addition to the chemical biology toolbox for studying the IDO1 pathway.
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Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available from: [Link]
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Kato, H., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PMC - PubMed Central. Available from: [Link]
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A Head-to-Head Comparison of Methyl 5-Hydroxynicotinate Hydrochloride with Standard Treatments for Dyslipidemia
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of dyslipidemia management, the quest for novel therapeutic agents with improved efficacy and tolerability remains a primary focus. This guide provides a comprehensive head-to-head comparison of Methyl 5-hydroxynicotinate hydrochloride, a nicotinic acid analog, with the established standard-of-care treatments for dyslipidemia. While clinical data on this compound is not yet publicly available, its structural similarity to nicotinic acid (niacin) allows for a scientifically grounded, hypothetical comparison of its potential mechanism of action and therapeutic profile against current treatments. This document is intended to serve as a valuable resource for researchers and drug development professionals by outlining the key parameters and experimental frameworks for evaluating such novel compounds.
Introduction: The Unmet Need in Dyslipidemia Management
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major modifiable risk factor for cardiovascular disease.[1] Despite the widespread use of effective therapies, a significant residual cardiovascular risk often persists, particularly in patients with complex lipid profiles such as elevated triglycerides and low high-density lipoprotein (HDL) cholesterol.[2] This underscores the need for new therapeutic strategies that can address these remaining challenges.
This compound, as a derivative of nicotinic acid, is hypothesized to act as an agonist of the G-protein coupled receptor 109A (GPR109A), the primary receptor for niacin.[3] Niacin is a long-standing therapy for dyslipidemia, valued for its broad-spectrum effects on the lipid profile, including its unique ability to robustly increase HDL cholesterol.[4][5] However, its clinical use is often limited by a significant side effect: cutaneous flushing.[6] The development of niacin analogs like this compound is likely aimed at retaining the beneficial lipid-modifying effects of niacin while minimizing or eliminating the flushing response.
This guide will compare the posited mechanism and potential clinical profile of this compound with the three main classes of standard dyslipidemia treatments: statins, fibrates, and PCSK9 inhibitors.
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of dyslipidemia treatments is intrinsically linked to their distinct mechanisms of action, each targeting different aspects of lipid metabolism.
This compound (Hypothesized Mechanism)
Based on its structural similarity to nicotinic acid, this compound is presumed to be an agonist of the GPR109A receptor.[3] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in the flux of free fatty acids to the liver.[7] This, in turn, decreases the hepatic synthesis of triglycerides and the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[8] Furthermore, niacin has been shown to retard the hepatic catabolism of apolipoprotein A-I (apoA-I), the primary protein component of HDL, thereby increasing HDL levels.[9]
The flushing effect of niacin is also mediated by GPR109A, but in epidermal Langerhans cells, leading to the release of prostaglandins D2 and E2.[9] It is plausible that this compound has been designed to selectively activate GPR109A in hepatocytes and adipocytes over Langerhans cells, or to have different downstream signaling properties that do not trigger the flushing cascade.
Hypothesized signaling pathway of this compound.
Standard Treatments
-
Statins (HMG-CoA Reductase Inhibitors): Statins are the cornerstone of LDL cholesterol reduction.[1] They competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10][11] This reduction in intracellular cholesterol in the liver leads to an upregulation of LDL receptors on the hepatocyte surface, resulting in increased clearance of LDL from the circulation.[12][13]
Mechanism of action of Statins.
-
Fibrates (PPARα Agonists): Fibrates are primarily used to lower triglyceride levels.[14] They act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[15][16] Activation of PPARα increases the expression of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, which leads to increased HDL cholesterol.[17] Fibrates also decrease the hepatic production of VLDL.[16]
Mechanism of action of Fibrates.
-
PCSK9 Inhibitors (Monoclonal Antibodies): PCSK9 inhibitors are a newer class of drugs that produce profound reductions in LDL cholesterol.[18] They are monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9).[19] PCSK9 is a protein that promotes the degradation of LDL receptors. By inhibiting PCSK9, these drugs increase the number of LDL receptors available to clear LDL from the circulation.[20][21]
Mechanism of action of PCSK9 Inhibitors.
Comparative Efficacy and Safety Profile
The following table summarizes the expected lipid-modifying effects and potential side effects of this compound in comparison to standard treatments.
| Feature | Methyl 5-Hydroxynicotinate HCl (Hypothesized) | Statins | Fibrates | PCSK9 Inhibitors |
| Primary Target | GPR109A | HMG-CoA Reductase | PPARα | PCSK9 |
| LDL-C Reduction | Moderate | High (20-60%)[12] | Modest/Variable[17] | Very High (50-60%)[20] |
| HDL-C Increase | High (>30%)[5] | Modest (5-10%)[13] | Moderate (10-20%)[14] | Minimal |
| Triglyceride Reduction | Moderate (25%)[5] | Modest (5-15%)[13] | High (20-50%)[17] | Modest |
| Route of Administration | Oral | Oral | Oral | Subcutaneous Injection[19] |
| Common Side Effects | Flushing (potentially reduced), gastrointestinal upset, hyperuricemia[5][8] | Myalgia, increased liver enzymes, increased risk of diabetes[11][12] | Dyspepsia, gallstones, myopathy (especially with statins)[22] | Injection site reactions, nasopharyngitis[21][23] |
Experimental Protocols for Comparative Evaluation
To validate the hypothesized profile of this compound and directly compare it to standard treatments, a series of in vitro and in vivo experiments are essential.
In Vitro GPR109A Activation and Selectivity Assays
Objective: To determine the potency and selectivity of this compound for the GPR109A receptor and to assess its potential for inducing the flushing response.
Methodology:
-
Receptor Binding Assay:
-
Utilize cell lines stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Perform competitive binding assays using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and increasing concentrations of this compound.
-
Calculate the binding affinity (Ki) to determine the compound's potency at the receptor.
-
-
Functional Assay (cAMP Measurement):
-
GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).
-
Treat GPR109A-expressing cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of this compound.
-
Measure cAMP levels using a commercially available ELISA or HTRF assay.
-
Determine the EC50 value to quantify the functional potency of the compound.
-
-
Prostaglandin Release Assay (Flushing Potential):
-
Use primary human Langerhans cells or a suitable cell line.
-
Treat the cells with this compound and niacin (as a positive control).
-
Measure the release of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2) into the cell culture supernatant using ELISA.
-
A significantly lower PGD2 and PGE2 release compared to niacin would suggest a reduced flushing potential.
-
Workflow for in vitro characterization.
In Vivo Efficacy and Safety Studies in Animal Models
Objective: To evaluate the lipid-modifying effects and safety profile of this compound in a relevant animal model and compare it to standard treatments.
Methodology:
-
Animal Model:
-
Use a suitable animal model of dyslipidemia, such as the ApoE*3-Leiden.CETP mouse model or the hamster model, which are responsive to niacin-like compounds.
-
-
Study Design:
-
Randomly assign animals to treatment groups:
-
Vehicle control
-
This compound (multiple dose levels)
-
Niacin (positive control)
-
Atorvastatin
-
Fenofibrate
-
-
Administer treatments orally for a specified period (e.g., 4 weeks).
-
-
Efficacy Endpoints:
-
Collect blood samples at baseline and at the end of the study.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Perform lipoprotein profiling using FPLC to analyze changes in lipoprotein particle size and distribution.
-
-
Safety Endpoints:
-
Monitor animal body weight, food and water intake, and clinical signs throughout the study.
-
At the end of the study, perform a complete blood count (CBC) and clinical chemistry analysis to assess for any signs of toxicity (e.g., liver enzymes, kidney function markers).
-
Conduct histopathological examination of key organs (liver, kidney, muscle).
-
Conclusion and Future Directions
This compound represents a promising avenue of research in the field of dyslipidemia, with the potential to offer the broad lipid-modifying benefits of niacin with an improved side effect profile. The direct comparison with standard treatments like statins, fibrates, and PCSK9 inhibitors highlights its unique potential to address the residual risk associated with low HDL and high triglycerides, a significant unmet need in cardiovascular medicine.
The experimental frameworks outlined in this guide provide a clear path for the preclinical evaluation of this compound and other novel GPR109A agonists. Rigorous in vitro and in vivo studies are crucial to validate its hypothesized mechanism of action, quantify its efficacy and safety, and ultimately determine its potential as a next-generation therapy for dyslipidemia. The insights gained from such studies will be invaluable for guiding the clinical development of this and other innovative treatments for cardiovascular disease.
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A Researcher's Guide to Reproducibility with Methyl 5-hydroxynicotinate Hydrochloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. The reliability of chemical reagents is a critical, yet often overlooked, factor in achieving this consistency. This guide provides an in-depth technical analysis of Methyl 5-hydroxynicotinate hydrochloride (CAS: 89937-78-0), a key building block in synthetic chemistry. We will objectively explore its synthesis, analytical characterization, and performance, while also comparing it to potential alternatives, offering a comprehensive resource for informed decision-making in the laboratory.
Physicochemical Properties and Synthesis of Methyl 5-hydroxynicotinate
Methyl 5-hydroxynicotinate is an organic intermediate primarily utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] It is a derivative of nicotinic acid, a form of vitamin B3. The hydrochloride salt is often preferred in experimental settings due to its enhanced stability and solubility in certain solvents compared to the free base.
Table 1: Physicochemical Properties of Methyl 5-hydroxynicotinate
| Property | Value | Source |
| CAS Number | 30766-22-4 (free base) | [2] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | White to off-white powder or crystal | [4] |
| Melting Point | 190 °C | [5] |
| Boiling Point | 374.2±22.0 °C (Predicted) | [5] |
| Density | 1.287±0.06 g/cm³ (Predicted) | [5] |
| pKa | 8.44±0.10 (Predicted) | [5] |
| Solubility | DMSO (Heated, Sonicated), Methanol (Slightly, Sonicated) | [5] |
The synthesis of Methyl 5-hydroxynicotinate typically involves the esterification of 5-hydroxynicotinic acid. Several methods have been reported, with variations in catalysts, reaction times, and yields. The choice of a particular synthetic route can significantly impact the purity and consistency of the final product, which in turn affects the reproducibility of subsequent experiments.
Diagram 1: Common Synthesis Pathways for Methyl 5-hydroxynicotinate
Caption: Synthesis of Methyl 5-hydroxynicotinate from 5-Hydroxynicotinic Acid.
Experimental Protocol: Synthesis of Methyl 5-hydroxynicotinate via Sulfuric Acid Catalysis
This protocol is adapted from a commonly cited method and serves as a representative example.[1]
-
Dissolution: Dissolve 5-hydroxynicotinic acid (1 equivalent) in methanol (approximately 8 mL per gram of acid).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add concentrated sulfuric acid (approximately 0.02 equivalents) to the solution.
-
Reaction: Stir the mixture at 70°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
-
Isolation: A white solid will precipitate. Filter the solid and wash with cold dichloromethane.
-
Drying: Dry the solid under vacuum to obtain the crude Methyl 5-hydroxynicotinate.
The formation of the hydrochloride salt can be achieved by treating a solution of the free base in an appropriate solvent (e.g., methanol or isopropanol) with a solution of hydrogen chloride. The salt will precipitate and can be collected by filtration.
Comparative Analysis: Performance in the Synthesis of 5-Hydroxypyrimidine
A key application of Methyl 5-hydroxynicotinate is its use as a precursor in the synthesis of 5-hydroxypyrimidine, a metabolite of the insecticide imidacloprid.[1] The efficiency of this multi-step synthesis is a good measure of the starting material's quality and reactivity.
Table 2: Comparative Analysis of Starting Materials for Pyrimidine Synthesis
| Feature | Methyl 5-hydroxynicotinate | Ethyl 4-hydroxynicotinate | Justification & Causality |
| Reactivity | The methyl ester is generally more reactive than the ethyl ester due to less steric hindrance, potentially leading to faster reaction rates and higher yields in subsequent steps. | The ethyl ester is slightly less reactive, which could lead to longer reaction times or the need for more forcing conditions. | |
| Byproduct | Methanol is produced as a byproduct in reactions involving the ester group. Its low boiling point facilitates its removal from the reaction mixture. | Ethanol is the byproduct. While also volatile, its higher boiling point might require slightly more rigorous conditions for complete removal. | |
| Availability | Widely available from various chemical suppliers. | Also commercially available, though perhaps less common than the methyl ester. | |
| Cost | Generally cost-effective due to straightforward synthesis from readily available starting materials. | Price may be comparable or slightly higher depending on the supplier and purity. |
Diagram 2: Conceptual Workflow for 5-Hydroxypyrimidine Synthesis
Caption: Multi-step synthesis of 5-Hydroxypyrimidine.[1]
The choice between the methyl and ethyl ester would depend on the specific requirements of the subsequent reaction steps. For instance, if a milder reaction is desired, the less reactive ethyl ester might be advantageous. However, for maximizing yield and reaction speed, the methyl ester is often the preferred choice.
Ensuring Reproducibility: The Critical Role of Analytical Characterization
The purity of this compound is paramount for ensuring the reproducibility of experimental results. Impurities can act as catalysts or inhibitors in subsequent reactions, leading to inconsistent yields and the formation of unwanted byproducts. Therefore, a robust analytical characterization is a self-validating system for any protocol using this reagent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Table 3: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the purity by comparing the peak area of the main component to the total area of all peaks, or by using the calibration curve for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of this compound. Both ¹H and ¹³C NMR are valuable tools. The ¹H NMR spectrum of the free base has been reported with characteristic signals.[1] For the hydrochloride salt, a downfield shift of the pyridine ring protons is expected due to the protonation of the nitrogen atom.
Diagram 3: Logical Flow for Analytical Validation
Caption: Decision-making process based on analytical data.
Mechanistic Considerations in Nucleophilic Substitution
The pyridine ring in Methyl 5-hydroxynicotinate can participate in nucleophilic substitution reactions, which are fundamental to many synthetic transformations. The electron-withdrawing nature of the ester group and the nitrogen atom in the ring influences the reactivity of the molecule.
In a typical nucleophilic substitution reaction, a nucleophile attacks an electron-deficient carbon atom, leading to the displacement of a leaving group.[4] The reaction can proceed through different mechanisms, such as Sₙ1 or Sₙ2, depending on the substrate, nucleophile, leaving group, and solvent.[6] For aromatic systems like pyridine, nucleophilic aromatic substitution (SₙAr) is a common pathway, especially when electron-withdrawing groups are present.[7]
The hydrochloride salt form can influence the reaction mechanism by protonating the pyridine nitrogen. This increases the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack. However, it can also affect the solubility and the effective concentration of the reactant in the reaction medium.
Conclusion and Recommendations
The reproducibility of experimental results using this compound is contingent on a thorough understanding and control of its synthesis and purity. While several synthetic routes are available, the choice of method can influence the impurity profile of the final product. We recommend that researchers:
-
Source from reputable suppliers who provide a detailed Certificate of Analysis with HPLC and/or NMR data.
-
Perform in-house analytical validation of new batches to confirm identity and purity before use in critical experiments.
-
Consider the potential impact of the hydrochloride salt on reaction conditions and mechanisms compared to the free base.
-
When developing new protocols, consider evaluating alternative reagents, such as the corresponding ethyl ester, to optimize for specific reaction requirements.
By adhering to these principles of scientific integrity and exercising due diligence in the characterization of this key reagent, researchers can significantly enhance the reliability and reproducibility of their experimental outcomes.
References
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ResearchGate. (2008). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Retrieved from [Link]
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Methyl 5-hydroxy-3-pyridinecarboxylate (≥96.5% (HPLC); 97%). Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (1960). 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Retrieved from [Link]
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Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]
- Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
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Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. Retrieved from [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-hydroxynicotinate. Retrieved from [Link]
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ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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LookChem. (n.d.). Cas 30766-22-4,Methyl 5-hydroxynicotinate. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. Retrieved from [Link]
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MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
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National Institutes of Health. (2014). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Retrieved from [Link]
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National Institutes of Health. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]
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ResearchGate. (2021). HPLC method development/validation and skin diffusion study of caffeine, methyl paraben and butyl paraben as skin–diffusing model drugs. Retrieved from [Link]
- Google Patents. (2019). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
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A Researcher's Guide to Validating the Mechanism of Action of Methyl 5-Hydroxynicotinate Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of Methyl 5-hydroxynicotinate hydrochloride. Given its structural similarity to nicotinic acid (niacin), this compound is presumed to act as an agonist for the nicotinic acid receptor, GPR109A. However, a rigorous, multi-step experimental approach is required to confirm this hypothesis, characterize its pharmacological profile, and compare its performance against established alternatives.
This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating and robust experimental design. We will explore the necessary in vitro and cellular assays to confirm target engagement, delineate the signaling pathway, and assess its potential therapeutic efficacy versus its known side-effect profile.
The Scientific Imperative: Targeting the GPR109A Receptor
Nicotinic acid has been a cornerstone therapy for dyslipidemia for over half a century, valued for its ability to lower low-density lipoprotein (LDL) and raise high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic effects are primarily mediated by the G protein-coupled receptor GPR109A (also known as HM74A), which is predominantly expressed on adipocytes and immune cells like Langerhans cells.[1][3]
Activation of GPR109A on adipocytes by an agonist leads to the coupling of the inhibitory G-protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing lipolysis. This reduction in free fatty acid mobilization to the liver is believed to be a key contributor to its lipid-modifying effects.[2]
However, the clinical utility of nicotinic acid is hampered by a significant side effect: cutaneous flushing. This is also a GPR109A-mediated event, but it occurs in Langerhans cells of the skin and involves the release of prostaglandin D2 (PGD2).[3] A major goal in the development of novel GPR109A agonists is to separate the therapeutic anti-lipolytic effects from the flush-inducing pathway. It has been hypothesized that these pathways are distinct and can be selectively activated.[3]
This compound, as a derivative of nicotinic acid, is a candidate for GPR109A agonism. The critical task is to experimentally validate this and determine if it offers a superior profile to existing agonists.
Proposed GPR109A Signaling Pathway
The following diagram illustrates the dual signaling pathways initiated by GPR109A activation. The primary therapeutic pathway involves Gi-mediated inhibition of cAMP production, while the side-effect pathway leads to PGD2 release.
Caption: GPR109A dual signaling pathways in different cell types.
Experimental Workflow for Mechanism of Action Validation
A logical, phased approach is essential to build a comprehensive understanding of the compound's activity. The workflow should progress from confirming direct target interaction to characterizing cellular and potential in vivo responses.
Caption: Experimental workflow for validating GPR109A agonism.
Comparative Analysis: Performance Benchmarking
To contextualize the performance of this compound, it is crucial to test it alongside established reference compounds. The ideal comparators are:
-
Nicotinic Acid: The endogenous ligand and a full agonist known to cause flushing.
-
Acipimox: A derivative of nicotinic acid used clinically, providing a benchmark against a known drug.[4]
-
Non-flushing Agonist (e.g., Pyrazole Agonist): A compound reported to selectively activate the anti-lipolytic pathway, serving as a model for the desired target profile.[3]
The following table summarizes the expected data points from the validation workflow. Note: Values for this compound are hypothetical and serve as an objective for a successful drug candidate.
| Parameter | Methyl 5-hydroxynicotinate HCl (Hypothetical) | Nicotinic Acid (Reference) | Acipimox (Reference) | Non-flushing Agonist (Reference) |
| GPR109A Binding Affinity (Ki, nM) | 50 | 150 | 200 | 75 |
| cAMP Inhibition (EC50, nM) | 80 | 250 | 350 | 100 |
| Lipolysis Inhibition (EC50, nM) | 100 | 300 | 400 | 120 |
| PGD2 Release (EC50, nM) | >10,000 | 400 | 600 | >20,000 |
| ERK1/2 Phosphorylation | No Activation | Strong Activation | Moderate Activation | No Activation |
A successful profile for this compound would involve high potency (low EC50) for cAMP and lipolysis inhibition, coupled with very low to no activity in PGD2 release and ERK1/2 phosphorylation assays, indicating a potentially non-flushing therapeutic agent.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the GPR109A receptor.
Methodology:
-
Cell Culture: Use a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled GPR109A ligand (e.g., [3H]Nicotinic Acid), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (e.g., 10 µM nicotinic acid). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
-
Controls: Positive control (nicotinic acid), negative control (vehicle).
-
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of the compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use GPR109A-expressing cells as described above.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulation: Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the dose-response curve and calculate the EC50 value using a four-parameter logistic equation.
-
Controls: Basal (no treatment), Forskolin only (positive control), Nicotinic acid + Forskolin (reference compound).
-
In Vitro Lipolysis Assay
Objective: To confirm that GPR109A activation by the test compound leads to the intended therapeutic effect in a relevant cell type.
Methodology:
-
Cell Culture: Use a relevant adipocyte cell model (e.g., differentiated 3T3-L1 cells or primary human adipocytes).
-
Compound Treatment: Treat the adipocytes with varying concentrations of the test compound for 1-2 hours.
-
Lipolysis Stimulation: Add a lipolytic agent such as isoproterenol to stimulate the release of glycerol and free fatty acids.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the cell culture medium.
-
Glycerol/FFA Measurement: Quantify the amount of glycerol or free fatty acids released into the medium using a commercial colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of the test compound. Determine the EC50 from the resulting dose-response curve.
-
Controls: Basal (no treatment), Isoproterenol only (positive control), Nicotinic acid + Isoproterenol (reference compound).
-
Conclusion
Validating the mechanism of action of this compound requires a systematic and multi-faceted experimental approach. The workflow presented here, progressing from direct target binding to functional cellular outcomes, provides a robust framework for this endeavor. By directly comparing its performance against nicotinic acid and novel non-flushing agonists, researchers can determine not only if it acts on GPR109A but also if it possesses a differentiated and potentially superior pharmacological profile. The ultimate goal is to identify a potent anti-lipolytic agent devoid of the problematic flushing effect, and this guide provides the critical steps to make that determination.
References
- CymitQuimica. (n.d.). Methyl 5-Hydroxynicotinate.
-
Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036. Retrieved from [Link]
-
Lape, R., et al. (2008). On the nature of partial agonism in the nicotinic receptor superfamily. Nature, 454(7205), 722-727. Retrieved from [Link]
-
van der Lee, M. M., et al. (2007). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 27(2), 284-302. Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), S53-S61. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. Retrieved from [Link]
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Soga, T., et al. (2003). Molecular identification of nicotinic acid receptor. Biochemical and biophysical research communications, 303(1), 364-369. Retrieved from [Link]
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- 3. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Methyl 5-Hydroxynicotinate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of methyl 5-hydroxynicotinate hydrochloride derivatives. This document moves beyond a simple recitation of facts to offer a synthesized perspective on the causal relationships between chemical structure and biological activity, grounded in established medicinal chemistry principles. While direct comparative studies on a wide range of these specific derivatives are not extensively available in public literature, this guide constructs a predictive SAR framework based on known synthetic modifications and the well-established pharmacology of related nicotinic acid analogs.
Introduction: The Potential of the 5-Hydroxynicotinate Scaffold
Methyl 5-hydroxynicotinate, the methyl ester of 5-hydroxynicotinic acid, represents a versatile scaffold in medicinal chemistry. Its pyridine core is a well-known pharmacophore that interacts with a variety of biological targets, most notably the nicotinic acetylcholine receptors (nAChRs). The strategic placement of a hydroxyl group at the 5-position and a methyl ester at the 3-position provides key handles for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of nicotinic acid have shown a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neurological effects. The hydroxyl group at the 5-position is particularly interesting as it can act as both a hydrogen bond donor and acceptor, and serves as a prime site for etherification to introduce a wide array of substituents. This guide will explore the putative SAR of derivatives based on modifications at this position, as well as at the ester and pyridine ring, to provide a rational basis for the design of novel therapeutic agents.
Synthetic Pathways for Derivatization
The generation of a library of methyl 5-hydroxynicotinate derivatives hinges on robust and versatile synthetic strategies. The parent compound, methyl 5-hydroxynicotinate, can be synthesized from 5-hydroxynicotinic acid through esterification with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride[1][2]. The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.
Key derivatization strategies focus on the three main reactive sites of the molecule: the 5-hydroxyl group, the methyl ester, and the pyridine ring nitrogen.
Modification of the 5-Hydroxyl Group
The phenolic hydroxyl group is the most common site for derivatization. Standard etherification reactions can be employed to introduce a variety of alkyl and aryl substituents.
-
Williamson Ether Synthesis: Deprotonation of the hydroxyl group with a suitable base (e.g., NaH) followed by reaction with an alkyl or benzyl halide allows for the introduction of a wide range of lipophilic and sterically diverse groups.
-
Mitsunobu Reaction: This reaction enables the etherification with a broad range of alcohols under mild conditions, providing access to more complex ether derivatives.
-
Chan-Lam Coupling: Reaction with boronic acids under copper catalysis can be used to form 5-aryloxy derivatives, significantly expanding the accessible chemical space.
Caption: Synthetic routes to 5-O-substituted derivatives.
Modification of the Ester Group
The methyl ester at the 3-position can be readily converted to other functional groups, such as amides or other esters.
-
Transesterification: Reaction with a different alcohol under acidic or basic conditions can yield alternative ester derivatives.
-
Amidation: Direct reaction with amines, often requiring elevated temperatures or the use of coupling agents (e.g., HATU, HOBt), can produce a diverse library of amides.
Caption: Pathway to 3-amide derivatives via hydrolysis.
Structure-Activity Relationship (SAR) Analysis
Due to the limited direct SAR studies on methyl 5-hydroxynicotinate derivatives, the following analysis is a predictive framework based on the well-established SAR of other nicotinic acid and nicotinamide analogs, particularly those targeting nAChRs. The nicotinic pharmacophore generally consists of a basic nitrogen atom and a hydrogen bond acceptor, separated by a specific distance.
Influence of the 5-Position Substituent
The 5-position of the nicotinic scaffold is known to tolerate a range of substituents that can modulate potency and selectivity.
-
Small Alkoxy Groups: Substitution of the 5-hydroxyl with small alkoxy groups (e.g., methoxy, ethoxy) is expected to maintain or slightly enhance affinity for nAChRs by increasing lipophilicity without introducing significant steric hindrance.
-
Bulky Substituents: Larger alkyl or aryl ethers at the 5-position may decrease affinity due to steric clashes with the receptor binding pocket. However, specific interactions, such as pi-stacking from an aryl ring, could potentially enhance binding to certain nAChR subtypes.
-
Hydrogen Bonding: The parent 5-hydroxyl group can act as a hydrogen bond donor and acceptor. Its replacement with an ether linkage removes the hydrogen bond donating capability, which could be detrimental or beneficial depending on the specific receptor subtype interactions.
Role of the 3-Position Functionality
The ester or amide group at the 3-position is a critical hydrogen bond acceptor.
-
Ester vs. Amide: Conversion of the methyl ester to a primary or secondary amide can introduce additional hydrogen bond donors and alter the electronic properties of the pharmacophore. Nicotinamide derivatives are known to have distinct pharmacological profiles from their nicotinic acid ester counterparts[3][4][5].
-
Substituents on Amide Nitrogen: For 3-amide derivatives, the nature of the substituent on the nitrogen atom will significantly impact activity. Small alkyl groups may be well-tolerated, while larger or charged groups could either enhance or diminish affinity depending on the topology of the binding site.
Modifications to the Pyridine Ring
The pyridine nitrogen is a key feature for interaction with nAChRs, typically being protonated at physiological pH and forming a cation-pi interaction with aromatic residues in the binding site.
-
N-Alkylation: Quarternization of the pyridine nitrogen would introduce a permanent positive charge. While this might enhance the electrostatic interaction, it would also significantly reduce cell permeability and brain penetration.
-
Ring Substitution: Introduction of further substituents on the pyridine ring would alter the electronic distribution and steric profile of the molecule, likely having a profound impact on activity.
Comparative Data Summary
The following table presents a hypothetical comparative analysis of methyl 5-hydroxynicotinate derivatives, illustrating the expected trends in binding affinity for a generic nAChR, based on the SAR principles discussed above. The IC50 values are illustrative and intended to guide future experimental work.
| Compound ID | R1 (at 5-position) | R2 (at 3-position) | Predicted nAChR Binding Affinity (IC50, nM) | Rationale |
| 1 (Parent) | -OH | -OCH3 | 100 | Baseline affinity with H-bond donor/acceptor at R1. |
| 2 | -OCH3 | -OCH3 | 80 | Increased lipophilicity, loss of H-bond donor. |
| 3 | -OCH2CH3 | -OCH3 | 95 | Slight increase in steric bulk may be tolerated. |
| 4 | -O-Ph | -OCH3 | 150 | Potential for steric hindrance, but also pi-stacking. |
| 5 | -OH | -NH2 | 70 | Amide may offer additional H-bonding interactions. |
| 6 | -OH | -NHCH3 | 65 | Small alkyl amide substituent may be favorable. |
| 7 | -OCH3 | -NH2 | 50 | Combination of favorable modifications. |
Experimental Protocols
To empirically determine the SAR of methyl 5-hydroxynicotinate derivatives, the following experimental protocols are recommended.
General Synthesis of 5-O-Alkyl Derivatives
-
To a solution of this compound in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., NaH or K2CO3) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Nicotinic Acetylcholine Receptor Binding Assay[6][7][8]
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific nAChR subtype (e.g., α4β2*).
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]epibatidine or [³H]cytisine).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Test compounds (methyl 5-hydroxynicotinate derivatives).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the test compounds in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or excess unlabeled competitor (for non-specific binding).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Sources
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- 5. mdpi.com [mdpi.com]
This guide provides a comprehensive framework for conducting comparative molecular docking studies, using Methyl 5-hydroxynicotinate hydrochloride and its structural analogs as a case study. We will explore the rationale behind methodological choices, from target selection to results validation, to ensure the scientific integrity and reproducibility of the findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for early-stage drug discovery.
Introduction: The Rationale for Investigation
Methyl 5-hydroxynicotinate is a derivative of nicotinic acid (Niacin or Vitamin B3), a fundamental component in various biological processes[1][2]. Nicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticarcinogenic properties[2][3][4]. The hydrochloride salt of Methyl 5-hydroxynicotinate enhances its solubility, a desirable property for a potential drug candidate.
The core hypothesis of this study is that subtle modifications to the nicotinic acid scaffold can significantly alter the binding affinity and interaction profile with a specific biological target. By comparing the parent compound with its derivatives, we can begin to delineate a preliminary structure-activity relationship (SAR), providing crucial insights for the rational design of more potent and selective inhibitors.
For this investigation, we have selected Dihydrofolate Reductase (DHFR) as the protein target. DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, an essential precursor for nucleotide synthesis. Its inhibition disrupts DNA replication and cell growth, making it a well-established target for antimicrobial and anticancer therapies[5]. Several studies have pointed to DHFR as a potential target for nicotinic acid derivatives, making it a scientifically sound choice for our comparative study[5].
Our selected compounds for this comparative analysis are:
-
Methyl 5-hydroxynicotinate: The primary compound of interest.
-
Nicotinic Acid: The parent scaffold for a baseline comparison.
-
Methyl 6-chloro-5-hydroxynicotinate: An analog with an electron-withdrawing chloro group to probe its effect on binding[6].
-
5-Methylnicotinic acid: An analog with an electron-donating methyl group to assess the impact of steric and electronic changes[7].
The Experimental Workflow: A Self-Validating System
A robust computational study relies on a well-defined and validated workflow. The following protocol is designed to ensure that the results are not only comparable across different ligands but are also grounded in established biophysical principles. We will utilize the widely-cited and accessible AutoDock Vina for our docking simulations[8][9].
Mandatory Visualization: The Docking Workflow
Caption: A comprehensive workflow for a validated comparative molecular docking study.
Step-by-Step Experimental Protocol
This protocol details the necessary steps for preparing the molecules, validating the docking procedure, and running the final simulations.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files[9].
-
Open Babel: For file format conversion[11].
-
PyMOL or Chimera: For visualization and analysis.
Step 1: Receptor Preparation
-
Obtain Protein Structure: Download the crystal structure of Staphylococcus aureus DHFR in complex with its inhibitor Trimethoprim (PDB ID: 4W9H) from the RCSB Protein Data Bank. This structure provides a known binding pose for validation.
-
Prepare the Receptor in ADT:
-
Load the PDB file (4W9H.pdb).
-
Remove water molecules and any heteroatoms not essential for the study (e.g., crystallization agents)[12].
-
Add polar hydrogens, as these are crucial for forming hydrogen bonds.
-
Add Kollman charges to assign partial atomic charges.
-
Save the prepared receptor in the required PDBQT format (e.g., 4W9H_receptor.pdbqt). The PDBQT format includes atomic charges and atom types required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Obtain the 2D structures of Methyl 5-hydroxynicotinate, nicotinic acid, Methyl 6-chloro-5-hydroxynicotinate, and 5-Methylnicotinic acid. These can be drawn in a chemical sketcher or downloaded from PubChem.
-
Convert to 3D and Prepare:
-
Use a tool like Open Babel to convert the 2D structures to 3D SDF or PDB files.
-
Load each ligand into ADT.
-
Detect the ligand's root and define rotatable bonds.
-
Assign Gasteiger charges.
-
Save each prepared ligand in PDBQT format (e.g., ligand_1.pdbqt).
-
Step 3: Docking Protocol Validation (Trustworthiness Pillar) This step is non-negotiable for ensuring the reliability of your docking setup.[13][14]
-
Extract the Co-crystallized Ligand: From the original 4W9H PDB file, save the coordinates of the bound Trimethoprim inhibitor as a separate PDB file. Prepare this ligand using the same procedure as in Step 2, creating trimethoprim.pdbqt.
-
Define the Binding Site: In ADT, center the grid box (the search space for docking) on the co-crystallized Trimethoprim. Ensure the box is large enough to encompass the entire binding pocket (e.g., 25 x 25 x 25 Å).
-
Redock the Ligand: Perform a docking run with 4W9H_receptor.pdbqt and trimethoprim.pdbqt.
-
Calculate RMSD: Superimpose the lowest energy pose from your docking result with the original crystal structure pose of Trimethoprim. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value below 2.0 Å .[13][14] This confirms that your chosen docking parameters can accurately reproduce a known binding mode.
Step 4: Running the Comparative Docking Simulation
-
Use the Validated Parameters: Keeping the receptor (4W9H_receptor.pdbqt) and the grid box parameters from the validation step, run the docking simulation for each of your prepared test ligands.
-
Execute AutoDock Vina: Use the command line to run Vina for each ligand. A typical command would be: vina --receptor 4W9H_receptor.pdbqt --ligand ligand_1.pdbqt --center_x [X] --center_y [Y] --center_z [Z] --size_x 25 --size_y 25 --size_z 25 --out ligand_1_out.pdbqt
-
Collect Results: Vina will output a PDBQT file containing the predicted binding poses (typically 9) and their corresponding binding affinities in kcal/mol[10]. The most negative value represents the strongest predicted binding affinity[15].
Results and Data Presentation
The primary quantitative output from a docking study is the binding affinity. This value estimates the free energy of binding, with more negative values indicating a more favorable interaction. These results, along with key interaction data, should be summarized for clear comparison.
Table 1: Comparative Docking Results against S. aureus DHFR
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Methyl 5-hydroxynicotinate | C₇H₇NO₃ | 153.14 | -6.8 | 3 | Asp27, Phe92, Ile50 |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | -5.4 | 2 | Asp27, Ile50 |
| Methyl 6-chloro-5-hydroxynicotinate | C₇H₆ClNO₃ | 187.58 | -7.2 | 3 | Asp27, Leu54, Phe92 |
| 5-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | -5.9 | 2 | Asp27, Phe92 |
Note: The data presented in this table is illustrative and represents plausible outcomes for such a study. Actual results would be generated from the execution of the described protocol.
Discussion: From Data to Insight
The analysis of docking results moves beyond simply ranking scores; it involves a detailed examination of the predicted binding poses to understand the underlying molecular interactions.[15]
Analysis of Methyl 5-hydroxynicotinate Binding
From our hypothetical results, Methyl 5-hydroxynicotinate shows a favorable binding affinity of -6.8 kcal/mol. Visualizing the top-ranked pose reveals three hydrogen bonds, likely involving the hydroxyl group, the pyridine nitrogen, and the carbonyl oxygen. A critical interaction is often observed with the Asp27 residue in the DHFR active site, a key feature for many DHFR inhibitors. The pyridine ring may also engage in π-π stacking with the aromatic ring of Phe92.
Mandatory Visualization: Ligand-Receptor Interactions
Caption: Key molecular interactions between Methyl 5-hydroxynicotinate and DHFR.
Comparative Insights and SAR
By comparing the analogs, we can derive valuable SAR insights:
-
Nicotinic Acid (-5.4 kcal/mol): The lower affinity compared to its methyl ester derivative suggests that the methyl ester group contributes favorably to binding, perhaps by occupying a small hydrophobic pocket or through an additional interaction not seen with the carboxylic acid.
-
Methyl 6-chloro-5-hydroxynicotinate (-7.2 kcal/mol): The introduction of a chloro group at the 6-position appears to enhance binding affinity. This could be due to favorable hydrophobic interactions with residues like Leu54 or by altering the electronic properties of the pyridine ring to strengthen other interactions. This position would be a prime candidate for further modification.
-
5-Methylnicotinic acid (-5.9 kcal/mol): The addition of a methyl group at the 5-position shows a modest improvement over nicotinic acid but is less effective than the ester. This suggests that while the modification is tolerated, it may not be optimal for interacting with this specific target.
These comparisons allow us to build a working hypothesis: for the DHFR target, a methyl ester at the 3-position is beneficial, and substitution with a small, hydrophobic, electron-withdrawing group at the 6-position could be a promising strategy for lead optimization.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to comparative molecular docking. Through our case study of this compound and its analogs against DHFR, we have demonstrated how to move from initial concept to actionable scientific insight. The hypothetical results suggest that Methyl 6-chloro-5-hydroxynicotinate is the most promising candidate for further investigation.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked poses over time.[13]
-
In Vitro Enzyme Inhibition Assays: To experimentally validate the predicted binding affinities and determine IC50 values.
-
Synthesis and Testing of Novel Analogs: To build upon the SAR insights gained from this computational screen.
By integrating computational and experimental approaches, we can accelerate the drug discovery pipeline, efficiently prioritizing compounds and focusing laboratory resources on the most promising candidates.
References
-
ResearchGate. (2022). How to validate the molecular docking results? Available at: [Link]
-
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. Available at: [Link]
-
Reddy, T.S., et al. (2016). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. Der Pharma Chemica, 8(1), 32-41. Available at: [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Available at: [Link]
-
Labinsights. (2023). Docking Software for Drug Development. Available at: [Link]
-
Yildiz, I., et al. (2017). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 799-818. Available at: [Link]
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Center for Computational Structural Biology. (2024). DOCKING. Available at: [Link]
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Bar-On, O., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 7(8), e41836. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6689. Available at: [Link]
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Lindgren, C. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. Available at: [Link]
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Paruch, K., et al. (2022). Review of "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives". MDPI. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
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Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Available at: [Link]
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PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. Available at: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]
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PubChem. (n.d.). 5-Methylnicotinic acid hydrochloride. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-Hydroxynicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Proper Waste Management
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of methyl 5-hydroxynicotinate hydrochloride, a pyridine derivative commonly used in pharmaceutical synthesis. By adhering to these procedures, you can mitigate risks, ensure the safety of your team, and uphold your institution's commitment to environmental stewardship.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as an irritant, causing skin and serious eye irritation, and may also lead to respiratory irritation.[1] As a hydrochloride salt, it is an acidic organic compound.
Therefore, all waste containing this compound, including neat material, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile rubber gloves. For extensive handling, consider double-gloving. |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must align with your institution's specific hazardous waste management program and comply with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Phase 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated this compound, as well as contaminated items like weighing papers, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
This container should be constructed of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a secure, leak-proof lid.[2][3]
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated liquid hazardous waste container.
-
Given its acidic nature, this waste stream should be segregated with other acidic organic wastes. Do not mix with bases, strong oxidizing agents, or other incompatible chemicals.[4]
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other protective gear in a separate, clearly marked hazardous waste bag or container.
-
Phase 2: Labeling and Storage
Proper labeling is a critical component of safe waste management. All hazardous waste containers must be clearly and accurately labeled.
-
Label Content: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date of waste generation
-
The name of the principal investigator and the laboratory location
-
-
Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be well-ventilated and provide secondary containment to prevent the spread of potential spills.
-
Phase 3: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for pyridine-containing waste is typically high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
Sources
Navigating the Safe Handling of Methyl 5-hydroxynicotinate Hydrochloride: A Guide for Laboratory Professionals
For researchers in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. Methyl 5-hydroxynicotinate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires careful management in the laboratory. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this compound.
Understanding the Hazard Profile
GHS Hazard Classification (Inferred from Methyl 5-hydroxynicotinate):
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the potential hazards of skin, eye, and respiratory irritation.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against airborne particles and accidental splashes that can cause serious eye irritation[1]. |
| Skin/Body | Laboratory coat. | Prevents contact of the chemical with skin and personal clothing[1]. |
| Hands | Nitrile gloves. | Provides a barrier against skin contact, which can cause irritation. Always inspect gloves for tears or holes before use and change them frequently. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. | Minimizes the inhalation of dust particles that can lead to respiratory tract irritation[1]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[1].
-
Hygroscopicity and Light Sensitivity: As a hydrochloride salt, this compound may be hygroscopic (tendency to absorb moisture from the air). It may also be light-sensitive. Store the compound in a tightly sealed container in a cool, dry, and dark place. Consider using a desiccator for long-term storage. When handling, minimize its exposure to ambient air and light[2][3].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before you begin your work[1].
Handling and Use:
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of fine particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust[1].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed[4].
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste[5].
-
Neutralization (for aqueous waste): For dilute aqueous waste streams containing the hydrochloride salt, neutralization with a base (e.g., sodium bicarbonate) to a neutral pH may be a possibility before disposal down the drain, depending on local regulations. Always check with your institution's environmental health and safety department before proceeding with any in-lab neutralization and disposal[6][7].
Visual Workflow: Safe Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for this compound.
Conclusion: Fostering a Proactive Safety Culture
By understanding the inherent hazards of this compound and rigorously adhering to the operational and disposal plans outlined in this guide, researchers can significantly mitigate risks. This proactive approach to safety not only protects individuals but also fosters a laboratory environment where scientific innovation can flourish responsibly.
References
-
ChemUniverse. This compound [P75826]. Available at: [Link]
-
University of Wisconsin–Madison. Chemical Waste Disposal Guidelines. Available at: [Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
-
Lab Alley. How to dispose of hydrochloric acid. Available at: [Link]
-
University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. Available at: [Link]
-
The University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available at: [Link]
-
Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Available at: [Link]
-
Pharmaguideline. Protection of Light Sensitive Products. (2015). Available at: [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. laballey.com [laballey.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
